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  • Product: Hexacosa-5,9,19-trienoic acid
  • CAS: 59708-89-3

Core Science & Biosynthesis

Foundational

Hexacosa-5,9,19-trienoic acid chemical structure and physical properties

An In-Depth Technical Guide to Hexacosa-5,9,19-trienoic Acid: Structure, Properties, and Biological Significance Introduction Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) represent a unique class of lipids cha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Hexacosa-5,9,19-trienoic Acid: Structure, Properties, and Biological Significance

Introduction

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) represent a unique class of lipids characterized by carbon backbones exceeding 24 carbons.[1] Within this family, Hexacosa-5,9,19-trienoic acid (26:3) is a molecule of growing interest due to its unusual structure and significant biological activities. Unlike common PUFAs such as linoleic or arachidonic acid, which feature methylene-interrupted double bonds (i.e., double bonds separated by a single methylene group), hexacosa-5,9,19-trienoic acid possesses a non-methylene-interrupted arrangement. This structural feature, combined with its substantial chain length, imparts distinct physicochemical properties and biological functions.

This guide provides a comprehensive overview of hexacosa-5,9,19-trienoic acid, synthesizing current knowledge on its chemical structure, physical properties, natural sources, biosynthesis, and potential therapeutic applications. It is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the unique characteristics of this fascinating molecule.

Chemical Identity and Structure

Nomenclature and Formula
  • Systematic Name: (5Z,9Z,19Z)-hexacosa-5,9,19-trienoic acid

  • Common Name: Hexacosa-5,9,19-trienoic acid

  • Lipid Shorthand: 26:3 (Δ5,9,19)

  • Molecular Formula: C₂₆H₄₆O₂[2]

  • Molecular Weight: 390.6 g/mol [3]

Chemical Structure and Stereochemistry

Hexacosa-5,9,19-trienoic acid is a 26-carbon carboxylic acid featuring three double bonds. The positions of these bonds at the 5th, 9th, and 19th carbons are critical to its identity. The double bonds at the 5th and 9th positions form a dimethylene-interrupted diene system (separated by three methylene groups), a hallmark of "demospongic acids" first identified in marine demosponges.[4] The third double bond at the 19th position is isolated. In naturally occurring forms, the stereochemistry of the double bonds is presumed to be cis (or Z), which introduces significant kinks into the long acyl chain.[5] This conformation is crucial for its role in biological membranes, where it influences fluidity and lipid packing.[6][7]

chemical_structure cluster_chain COOH COOH C1 1 C2 2 C1->C2 C3 3 C2->C3 C4 4 C3->C4 C5 5(Z) C4->C5 C6 6 C5->C6 = C7 7 C6->C7 C8 8 C7->C8 C9 9(Z) C8->C9 C10 10 C9->C10 = C11_18 ... (CH₂)₈ ... C10->C11_18 C19 19(Z) C11_18->C19 C20 20 C19->C20 = C21_25 ... (CH₂)₅ ... C20->C21_25 CH3 CH₃ C21_25->CH3

Caption: Chemical Structure of (5Z,9Z,19Z)-hexacosa-5,9,19-trienoic acid.

Physicochemical Properties

Direct experimental data for hexacosa-5,9,19-trienoic acid is limited. However, its properties can be reliably inferred from its structure and comparison with other VLC-PUFAs and its saturated analog, hexacosanoic acid (cerotic acid).

Summary of Properties
PropertyValue / DescriptionRationale / Reference
Physical State Expected to be a liquid or low-melting solid at room temperature.Unsaturated fatty acids have lower melting points than their saturated counterparts. The saturated 26-carbon acid, hexacosanoic acid, has a melting point of 87.7 °C.[8][9]
Molecular Weight 390.6 g/mol Calculated from the molecular formula C₂₆H₄₆O₂.[3]
Monoisotopic Mass 390.3498 DaHigh-resolution mass spectrometry value.[2]
Solubility Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, chloroform, ether).The long hydrophobic carbon chain dominates its properties.[8]
XlogP (Predicted) ~9.7 - 10.2A high value indicates significant lipophilicity.[2][3]
Spectroscopic Profile

The structure of hexacosa-5,9,19-trienoic acid can be unequivocally confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: Key diagnostic signals would include:

    • A triplet around 0.90 ppm corresponding to the terminal methyl (CH₃) group.

    • A broad multiplet around 5.3-5.4 ppm for the vinylic protons (-CH=CH-).[10]

    • Signals around 2.0-2.1 ppm for the allylic methylene protons (-CH₂-CH=).[10]

    • A triplet around 2.3-2.4 ppm for the methylene group alpha to the carboxylic acid (-CH₂-COOH).[10]

    • A characteristic signal for the carboxylic acid proton (>10 ppm), though this can be broad and may exchange with deuterium in solvents like CDCl₃.[11]

  • ¹³C NMR Spectroscopy:

    • A resonance for the carboxyl carbon around 179-180 ppm .[10]

    • Signals for the olefinic carbons in the range of 128-131 ppm .[10]

    • A series of signals for the aliphatic methylene carbons between 22-34 ppm .

    • A signal for the terminal methyl carbon around 14 ppm .[10]

  • Mass Spectrometry: After conversion to a more volatile derivative, such as a fatty acid methyl ester (FAME), Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical method.[5] Electron Ionization (EI) would produce a molecular ion peak (M⁺) and characteristic fragmentation patterns that can help elucidate the structure, although determining double bond positions requires further derivatization (e.g., to picolinyl esters or dimethyldisulfide adducts) or tandem MS techniques.[5]

Occurrence and Biosynthesis

Natural Sources

Hexacosa-5,9,19-trienoic acid is predominantly found in marine and freshwater organisms, particularly sponges (Phylum Porifera).[4] Sponges are known for their unique and diverse lipid profiles, which often include a high proportion of VLC-FAs.[4] It has been specifically identified in the freshwater sponge Ephydatia fluviatilis.[12] These fatty acids are major components of the sponge's membrane phospholipids, where they are thought to play a crucial role in maintaining membrane structure and function in varying environmental conditions.[4]

Biosynthetic Pathway

The biosynthesis of hexacosa-5,9,19-trienoic acid in sponges follows a pathway distinct from that of common PUFAs in mammals.[12] It involves a coordinated series of elongation and desaturation steps, starting from a shorter-chain fatty acid. A key and novel feature of this pathway is the action of a Δ19-desaturase, an enzyme not previously documented in other organisms, which introduces the double bond at the C-19 position.[12]

The proposed pathway in Ephydatia fluviatilis is as follows:

  • Initiation: The pathway begins with palmitoleic acid (Δ9-16:1).

  • Elongation: A series of elongase enzymes sequentially add two-carbon units, extending the chain from C16 to C26, producing hexacosanoic acid (26:1).

  • Desaturation: A Δ5-desaturase introduces a double bond at the C-5 position, forming a Δ5,9-diunsaturated intermediate.

  • Final Desaturation: The novel Δ19-desaturase acts on the very-long-chain intermediate to introduce the final double bond at C-19, yielding hexacosa-5,9,19-trienoic acid.[12]

biosynthesis_pathway Palmitoleic Acid (Δ9-16:1) Palmitoleic Acid (Δ9-16:1) Elongation Steps Elongation Steps Palmitoleic Acid (Δ9-16:1)->Elongation Steps Elongase Enzymes Hexacosanoic Acid (C26:1) Hexacosanoic Acid (C26:1) Elongation Steps->Hexacosanoic Acid (C26:1) Sequential 2-carbon additions Δ5,9-26:2 Intermediate Δ5,9-26:2 Intermediate Hexacosanoic Acid (C26:1)->Δ5,9-26:2 Intermediate Δ5-Desaturase Hexacosa-5,9,19-trienoic Acid (Δ5,9,19-26:3) Hexacosa-5,9,19-trienoic Acid (Δ5,9,19-26:3) Δ5,9-26:2 Intermediate->Hexacosa-5,9,19-trienoic Acid (Δ5,9,19-26:3) Novel Δ19-Desaturase

Caption: Proposed biosynthetic pathway in freshwater sponges.

Biological Activity and Therapeutic Potential

The unique structure of hexacosa-5,9,19-trienoic acid underpins its diverse biological activities and makes it a molecule of interest for pharmaceutical and nutraceutical development.

Role in Cell Membranes and Inflammation

Like other PUFAs, hexacosa-5,9,19-trienoic acid is incorporated into the phospholipid bilayers of cell membranes.[6] Its long chain and multiple cis double bonds increase membrane fluidity and can alter the function of membrane-bound proteins.[12] It is also studied for its potential to modulate inflammatory pathways, possibly by influencing the production of eicosanoids or other lipid mediators.[12]

Cytotoxic and Anticancer Properties

There is significant evidence that non-methylene-interrupted fatty acids possess potent anticancer properties.[13][14] Studies on similar trienoic acids have shown they can induce apoptosis (programmed cell death) in various cancer cell lines, including Jurkat (T-cell leukemia), K562 (chronic myelogenous leukemia), and HeLa (cervical cancer).[13][14][15]

One proposed mechanism of action is the inhibition of topoisomerase I, an enzyme essential for DNA replication and transcription.[13][14] By inhibiting this enzyme, these fatty acids can lead to DNA damage and trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells.[14] This makes hexacosa-5,9,19-trienoic acid a promising candidate for further investigation as a chemotherapeutic agent.

apoptosis_pathway FA Hexacosa-5,9,19-trienoic acid Topo1 Topoisomerase I Inhibition FA->Topo1 Mito Mitochondrial Pathway Activation FA->Mito DNA DNA Damage Topo1->DNA CellCycle Cell Cycle Arrest DNA->CellCycle Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis Caspase Caspase Cascade Mito->Caspase Caspase->Apoptosis

Caption: Potential mechanism of anticancer activity via apoptosis induction.

Other Potential Applications
  • Nutritional Supplementation: Investigated for benefits related to cardiovascular health and inflammation reduction.[12]

  • Cosmetic Industry: Used in formulations for improving skin health due to its potential moisturizing and barrier-enhancing properties.[12]

Experimental Protocols

The following protocols provide a framework for the extraction, analysis, and bioactivity screening of hexacosa-5,9,19-trienoic acid from natural sources.

Protocol: Extraction and Purification from Marine Sponges

This protocol outlines the steps for isolating the phospholipid fraction, which is rich in VLC-PUFAs, from sponge tissue.

  • Sample Preparation: Freeze-dry fresh sponge tissue to remove water and grind it into a fine powder. This increases the surface area for efficient solvent extraction.

  • Total Lipid Extraction: Perform a modified Bligh-Dyer or Folch extraction using a chloroform:methanol solvent system (e.g., 1:1 v/v) to extract the total lipid content from the powdered tissue.[16]

  • Fractionation:

    • Apply the concentrated total lipid extract to a silica gel column.

    • Elute with solvents of increasing polarity. First, use a nonpolar solvent like dichloromethane or hexane to elute neutral lipids (e.g., triacylglycerols, sterols).[4]

    • Next, use a solvent of intermediate polarity like acetone to elute glycolipids.[4]

    • Finally, elute the target phospholipid fraction with a highly polar solvent such as methanol.[4] The rationale is that the polar head groups of phospholipids bind strongly to the silica and require a polar solvent for elution.

  • Saponification and Methylation (FAME Preparation):

    • Saponify the phospholipid fraction using methanolic NaOH or KOH to release the fatty acids from the glycerol backbone.

    • Methylate the free fatty acids using a reagent like BF₃-methanol or by acid-catalyzed esterification to form fatty acid methyl esters (FAMEs). This derivatization is crucial to increase the volatility of the fatty acids for GC analysis.[16]

  • Purification of FAMEs: Purify the resulting FAME mixture using column chromatography (silica gel, eluting with a hexane:diethyl ether gradient) to remove non-saponifiable lipids and other impurities.[16]

Protocol: Structural Characterization by GC-MS and NMR
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Instrumentation: Use a GC system equipped with a polar capillary column (e.g., ZB-5HT) coupled to a mass spectrometer.[17]

    • Method: Inject the purified FAME sample. Use a temperature program that starts at a moderate temperature (e.g., 140°C) and ramps up to a high temperature (e.g., 320°C) to elute the very-long-chain FAMEs.[17]

    • Analysis: Identify the FAME of hexacosa-5,9,19-trienoic acid by its retention time relative to standards and its mass spectrum. The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-700.[17] Confirmation of double bond positions requires analysis of specialized derivatives.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve a purified sample of the fatty acid (or its methyl ester) in a deuterated solvent, typically deuterated chloroform (CDCl₃).[18]

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Analysis: Assign the peaks based on their chemical shifts, integration values (for ¹H), and splitting patterns, as described in Section 2.2. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be used for definitive structural confirmation.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the ability of the purified fatty acid to inhibit the proliferation of a cancer cell line (e.g., Jurkat).

  • Cell Culture: Culture Jurkat cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Seed the cells in a 96-well plate. After allowing them to adhere or stabilize, treat them with various concentrations of hexacosa-5,9,19-trienoic acid (dissolved in a vehicle like DMSO) for a specified period (e.g., 24 or 48 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. The rationale is that viable, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

Conclusion

Hexacosa-5,9,19-trienoic acid is a structurally unique VLC-PUFA with significant, yet underexplored, biological potential. Its non-methylene-interrupted double bond system and origin in marine invertebrates distinguish it from more common dietary fatty acids. As research progresses, this molecule may emerge as a valuable lead compound in the development of novel therapeutics for inflammatory diseases and cancer, as well as a functional ingredient in cosmetics and nutritional supplements. The continued exploration of its synthesis, biological mechanisms, and applications promises to open new avenues in lipid science and drug discovery.

References

  • Imbs, A. B., & Rodkina, S. A. (2004). Isolation of 2-methyl branched unsaturated very long fatty acids from marine sponge Halichondria panicea and identification of them by GC-MS and NMR. Chemistry and Physics of Lipids, 129(2), 173–181. [Link]

  • Ferrante, F., & Dinicola, S. (2023). Long-Chain Polyunsaturated Fatty Acids Effects on Cardiovascular Risk in Childhood: A Narrative Review. MDPI. [Link]

  • Stal, L. J., et al. (2019). Bacterial precursors and unsaturated long-chain fatty acids are biomarkers of North-Atlantic deep-sea demosponges. PLoS ONE, 14(10), e0223048. [Link]

  • The Royal Society of Chemistry. (n.d.). The facile synthesis of the 5Z,9Z-dienoic acids and their topoisomerase I inhibitory activity - Supporting Information. [Link]

  • National Science Foundation. (2022, June 16). Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics. [Link]

  • Dzhemileva, L. U., et al. (2021). Natural Trienoic Acids as Anticancer Agents: First Stereoselective Synthesis, Cell Cycle Analysis, Induction of Apoptosis, Cell Signaling and Mitochondrial Targeting Studies. Molecules, 26(8), 2185. [Link]

  • PubChemLite. 5,9,19-hexacosatrienoic acid (C26H46O2). [Link]

  • ResearchGate. (2025, August 6). Polyunsaturated Fatty Acids in Lipid Bilayers: Intrinsic and Environmental Contributions to Their Unique Physical Properties. [Link]

  • SciELO. (2024, August 16). Article. [Link]

  • Anderson, R. E., et al. (2022). Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. MDPI. [Link]

  • ResearchGate. (2025, October 17). (PDF) Natural Trienoic Acids as Anticancer Agents: First Stereoselective Synthesis, Cell Cycle Analysis, Induction of Apoptosis, Cell Signaling and Mitochondrial Targeting Studies. [Link]

  • Dzhemileva, L. U., et al. (2021). Natural Trienoic Acids as Anticancer Agents: First Stereoselective Synthesis, Cell Cycle Analysis, Induction of Apoptosis, Cell Signaling and Mitochondrial Targeting Studies. MDPI. [Link]

  • PubChem. Hexacosa-17,20,23-trienoic acid | C26H46O2 | CID 71403673. [Link]

  • Wikipedia. Cerotic acid. [Link]

  • Peixoto, J., et al. (2021). Phospholipid fatty acids from Colombian Caribbean sea sponges. Ocean and Coastal Research, 69, e21003. [Link]

  • Bruker. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. [Link]

  • AOCS. (n.d.). Introduction of NMR. [Link]

Sources

Exploratory

Whitepaper: Elucidating the Biosynthetic Pathway of Hexacosa-5,9,19-trienoic Acid in Marine Sponges

Abstract Marine sponges (Phylum Porifera) are a prolific source of unique and structurally complex lipids, many of which possess significant pharmacological potential. Among these are the very-long-chain fatty acids (VLC...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Marine sponges (Phylum Porifera) are a prolific source of unique and structurally complex lipids, many of which possess significant pharmacological potential. Among these are the very-long-chain fatty acids (VLCFAs), often termed "demospongic acids," characterized by unusual unsaturation patterns. This technical guide provides an in-depth analysis of the putative biosynthetic pathway of a representative demospongic acid, hexacosa-5,9,19-trienoic acid (C26:3). We synthesize current evidence to propose a multi-step enzymatic pathway involving a synergistic interplay between the sponge host and its symbiotic microbial community. The pathway likely initiates with precursors from symbiotic bacteria, which are subsequently modified by the sponge's endogenous fatty acid elongase and desaturase systems. This document details the key enzymatic players, outlines robust experimental methodologies for pathway validation, and explores the potential for harnessing this biosynthetic machinery for novel drug development.

Introduction: The Enigma of Demospongic Acids

Marine sponges are renowned for their chemical diversity, producing a vast array of secondary metabolites.[1][2] A significant and characteristic class of these compounds are the very-long-chain fatty acids (VLCFAs), particularly those found in the class Demospongiae.[3] These "demospongic acids" are defined by several unique structural features:

  • Extended Chain Length: Typically ranging from C24 to C34.[3][4]

  • Non-Methylene-Interrupted (NMI) Unsaturation: The hallmark of many demospongic acids is the Δ5,9 unsaturation pattern, where the double bonds are separated by more than one methylene group, deviating from the typical polyunsaturated fatty acid (PUFA) structure.[4][5][6]

  • Branched Chains: The presence of methyl-branching is common, adding to their structural complexity.[5][7]

Hexacosa-5,9,19-trienoic acid is a quintessential example, embodying the extended chain length and the characteristic Δ5,9 motif. The biosynthesis of these complex molecules is not straightforward and cannot be explained by conventional fatty acid metabolism alone.[8] The challenge is compounded by the nature of the sponge itself, which is not a single organism but a complex holobiont—a consortium of the sponge animal and a dense, diverse community of symbiotic microorganisms, including bacteria, archaea, and fungi.[9] These symbionts can comprise up to 35-50% of the sponge's biomass and are increasingly recognized as the true producers of, or essential contributors to, the biosynthesis of many sponge-derived natural products.[5][9] This guide will dissect the probable biosynthetic route to hexacosa-5,9,19-trienoic acid, highlighting the critical host-symbiont interactions that make such unique chemistry possible.

The Proposed Biosynthetic Pathway: A Story of Host-Symbiont Collaboration

The synthesis of a C26 trienoic acid with an NMI pattern is a multi-stage process that likely involves the coordinated action of enzymes from both symbiotic bacteria and the sponge host. We propose a pathway built on two foundational pillars: 1) Symbiont-driven precursor synthesis and 2) Sponge-mediated chain elongation and modification.

The Symbiotic Contribution: Precursor Generation via Polyketide Synthases (PKS)

The unusual starting blocks for demospongic acids are believed to originate from the microbial symbionts.[5] While standard fatty acids like palmitic acid (16:0) can be substrates[4][10], the high prevalence of branched VLCFAs in sponges points towards specialized precursor pathways. Evidence strongly implicates bacterial Polyketide Synthases (PKSs). PKSs are large, multi-domain enzymes that build carbon chains with far greater structural variability than fatty acid synthases (FAS).[11]

Metagenomic studies of sponge holobionts have revealed a remarkable diversity of PKS gene clusters, many of which are novel and specific to sponge-associated bacteria.[12][13] A notable example is the "sup PKS" type, which is widespread in sponges and is hypothesized to generate the methyl-branched fatty acids that can serve as primers for VLCFA biosynthesis.[12] Therefore, the initial step is likely the synthesis of a C16-C18 fatty acid primer, potentially with mid-chain branching, by a bacterial PKS or a modified FAS system within a symbiont.

The Sponge's Role: Elongation and Desaturation Cascade

Once the precursor is synthesized by a symbiont, it is likely transferred to the sponge host cells, which possess the enzymatic machinery for subsequent modification. This process involves a series of iterative cycles catalyzed by two key enzyme families: Fatty Acid Elongases (ELOVs) and Fatty Acid Desaturases (FADs).

  • Chain Elongation: Multiple cycles of elongation are required to extend the C16-C18 precursor to the C26 backbone of the final product. Each cycle, catalyzed by an ELOV enzyme complex, adds a two-carbon unit derived from malonyl-CoA.

  • Desaturation: The introduction of double bonds is catalyzed by FADs. The characteristic Δ5 and Δ9 double bonds are introduced by "front-end" desaturases, which act between an existing double bond and the carboxyl end of the fatty acid.[6][10] The Δ19 double bond is more unusual. It could be introduced by a Δ9-like desaturase acting on a C22 or C24 intermediate, where the enzyme recognizes the carbon position relative to the carboxyl group.

The proposed sequence of these events is critical. The Δ9 desaturation likely occurs on a shorter chain (e.g., C16 or C18), followed by elongation steps and then the action of a Δ5 desaturase. Further elongation would then be followed by the final Δ19 desaturation.

Biosynthesis of Hexacosa-5,9,19-trienoic acid cluster_0 Symbiotic Bacterium cluster_1 Sponge Host Cell PKS Bacterial PKS/FAS (e.g., sup PKS) Precursor C16/C18 Saturated or Branched FA Precursor PKS->Precursor Synthesis Input Precursor Transfer Precursor->Input Host Uptake Desat9 Δ9 Desaturase Input->Desat9 Inter1 C16:1(9) / C18:1(9) Desat9->Inter1 Elong1 Elongase Cycles (x n) Inter1->Elong1 Inter2 ~C22-C24 Intermediate Elong1->Inter2 Desat5 Δ5 Desaturase Inter2->Desat5 Inter3 ~C22:2(5,x) / C24:2(5,y) Desat5->Inter3 Elong2 Elongase Cycles Inter3->Elong2 Inter4 C26:2(5,z) Elong2->Inter4 Desat19 Δ19 Desaturase Inter4->Desat19 Final Hexacosa-5,9,19-trienoic acid (26:3Δ5,9,19) Desat19->Final

Caption: Proposed biosynthetic pathway involving symbiont and host.

Key Methodologies for Pathway Elucidation

Validating the proposed biosynthetic pathway requires a multi-pronged experimental approach that combines lipid chemistry, metabolic tracing, and molecular biology.

Lipidome Characterization: Extraction and Analysis

The foundational step is a comprehensive analysis of the sponge's fatty acid profile to identify all relevant precursors, intermediates, and the final product.

Protocol 1: Lipid Extraction and FAMEs Preparation

  • Homogenization: Lyophilize and pulverize ~100 mg of sponge tissue.

  • Extraction: Perform a modified Bligh and Dyer extraction.[5] Suspend tissue powder in a single-phase solvent mixture of methanol, dichloromethane (DCM), and phosphate buffer (pH 7.4) at a ratio of 2:1:0.8. Agitate for at least 3 hours.

  • Phase Separation: Add additional DCM and buffer to break the mixture into two phases. Centrifuge to clarify the phases.

  • Fractionation: Collect the lower organic phase (containing total lipids). Separate lipid classes (neutral lipids, phospholipids) via solid-phase extraction (SPE) or column chromatography on silica gel.[5][14]

  • Transesterification: Convert the phospholipid fraction, which contains the bulk of the VLCFAs, into fatty acid methyl esters (FAMEs) using alkaline methylation (e.g., sodium methoxide in methanol).[5]

  • Purification: Extract the resulting FAMEs into hexane for analysis.

Protocol 2: Structural Elucidation of FAMEs

  • GC-MS Analysis: Analyze the FAME mixture using Gas Chromatography-Mass Spectrometry (GC-MS) on a non-polar capillary column.[5] Identify known FAMEs by comparing retention times and mass spectra with authentic standards and libraries.

  • Double Bond Localization: To unequivocally determine the position of double bonds, derivatize an aliquot of the FAME sample with dimethyl disulfide (DMDS).[5][15] The DMDS adducts fragment in the mass spectrometer in a predictable way, revealing the original location of the unsaturation.

  • NMR Spectroscopy: For novel or highly unusual fatty acids, purification by HPLC followed by ¹H and ¹³C NMR spectroscopy may be necessary for complete structural confirmation.

Analytical Workflow for Fatty Acid Characterization cluster_analysis Structural Analysis Sponge Sponge Tissue Sample Extract Lipid Extraction (Bligh & Dyer) Sponge->Extract Fractionate Lipid Fractionation (SPE/Column Chromatography) Extract->Fractionate PL Phospholipid Fraction Fractionate->PL FAMEs FAMEs Preparation (Transesterification) PL->FAMEs GCMS GC-MS Analysis FAMEs->GCMS DMDS DMDS Derivatization FAMEs->DMDS GCMS_DMDS GC-MS of DMDS Adducts DMDS->GCMS_DMDS

Caption: Analytical workflow for sponge fatty acid identification.

Stable Isotope Labeling Studies

This is the most direct method to trace the flow of atoms through a metabolic pathway. By providing the living sponge with a labeled precursor, one can track its incorporation into downstream intermediates and the final product.

Experimental Design: ¹³C-Labeling Experiment

  • Acclimation: Maintain live sponge explants in a controlled aquarium system.

  • Substrate Administration: Introduce a stable isotope-labeled precursor into the water. Potential substrates include:

    • U-¹³C-Sodium Acetate: To trace de novo synthesis.

    • ¹³C-labeled C16 or C18 fatty acids: To test specific precursors.

  • Incubation: Allow the sponge to metabolize the labeled substrate over a time course (e.g., 6, 12, 24, 48 hours).

  • Analysis: At each time point, harvest a sponge explant and perform the lipid extraction and FAME analysis as described above. Analyze the FAMEs using GC-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) to measure the degree of ¹³C incorporation into each fatty acid.

  • Interpretation: A sequential increase in ¹³C enrichment from the precursor to proposed intermediates and finally to hexacosa-5,9,19-trienoic acid provides strong evidence for the proposed pathway.[16][17]

'Omics' Approaches for Gene Discovery

Identifying the specific genes and enzymes responsible for the pathway requires genomic and transcriptomic analysis of the sponge holobiont.

  • Metagenomics: Extract total DNA from the sponge tissue and perform deep sequencing. This allows for the assembly of genomes from both the sponge and its diverse symbionts. Bioinformatic analysis can then identify candidate genes encoding desaturases, elongases, and PKSs.[12][13]

  • Transcriptomics (RNA-Seq): Extract total RNA to analyze gene expression. By comparing the transcriptomes of sponges under different conditions (e.g., actively growing vs. dormant), one can identify which of the candidate genes are being actively transcribed, linking them more closely to the biosynthetic process.

Quantitative Data & Comparative Analysis

The fatty acid composition can vary significantly between sponge species. A comparative analysis highlights the prevalence of key structural motifs.

Fatty Acid TypeRepresentative StructureTypical Abundance in DemospongesPutative Role
Bacterial Precursors iso-C15:0, anteiso-C15:05-25%Symbiont-derived primers[5]
Mid-Chain Branched FA 10-Me-C16:0High in HMA spongesSymbiont-derived primers[5]
Common PUFAs C20:5 (EPA), C22:6 (DHA)VariableDiet/Symbiont derived
Demospongic Acids C26:2 (Δ5,9)10-40%Membrane structure/function[5]
Target VLCFA C26:3 (Δ5,9,19)Varies by speciesMembrane structure/defense

HMA: High Microbial Abundance

Potential Applications in Drug Development

The unique structures of demospongic acids make them intriguing candidates for drug discovery. A wide range of bioactive properties have been attributed to sponge-derived lipids, including anti-inflammatory, antimicrobial, and antitumor activities.[1][18][19]

  • Anti-inflammatory Potential: The unusual structures of VLCFAs may allow them to interact with key enzymes in inflammatory pathways, such as phospholipase A2 (PLA2) or cyclooxygenases (COX), in novel ways.[18][19]

  • Antimicrobial Activity: Very-long-chain and branched fatty acids can disrupt the integrity of bacterial cell membranes, representing a potential source of new antibiotics.

  • Biotechnological Production: A thorough understanding of the biosynthetic pathway, from the symbiont's PKS genes to the sponge's desaturases and elongases, is the first step toward heterologous expression. By transferring these genes into a tractable host like yeast or E. coli, it may be possible to produce these complex fatty acids sustainably, overcoming the supply limitations inherent in harvesting wild sponges.[10]

Conclusion and Future Directions

The biosynthesis of hexacosa-5,9,19-trienoic acid in marine sponges is a testament to the intricate metabolic collaboration within the sponge holobiont. The proposed pathway, initiated by bacterial symbionts and completed by the sponge host, highlights a sophisticated strategy for generating chemical diversity. While significant circumstantial evidence supports this model, conclusive validation awaits further research.

Future efforts must focus on:

  • Stable Isotope Tracing: Conducting definitive labeling studies to trace the metabolic flux from bacterial precursors to the final VLCFA products.

  • Functional Genomics: Heterologous expression and biochemical characterization of the candidate PKS, elongase, and desaturase enzymes to confirm their specific roles and substrate specificities.

  • Cell-Sorting and 'Omics': Physically separating sponge cells from microbial symbionts prior to transcriptomic analysis to definitively assign enzyme responsibility to the host or the symbiont.

Unraveling these complex biosynthetic pathways not only deepens our understanding of marine chemical ecology but also provides a powerful roadmap for the biotechnological production of novel, high-value fatty acids for pharmaceutical and nutraceutical applications.

References

  • Demospongic Acids Revisited - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Monroig, Ó., & Kabeya, N. (2018). Desaturases and elongases involved in polyunsaturated fatty acid biosynthesis in aquatic invertebrates: a comprehensive review. Fisheries Science, 84(6), 949-963. [Link]

  • Hochmuth, T., & Piel, J. (2009). Polyketide synthases of bacterial symbionts in sponges – Evolution-based applications in natural products research. Phytochemistry, 70(15-16), 1841-1849. [Link]

  • Sponge microbiomes - Wikipedia. (n.d.). [Link]

  • Gillan, F. T., Stoilov, I. L., Thompson, J. E., Hogg, R. W., Wilkinson, C. R., & Djerassi, C. (1988). Fatty acids as biological markers for bacterial symbionts in sponges. Lipids, 23(12), 1139-1145. [Link]

  • Hochmuth, T., & Piel, J. (2009). Polyketide synthases of bacterial symbionts in sponges--evolution-based applications in natural products research. Phytochemistry, 70(15-16), 1841-1849. [Link]

  • de Kluijver, A., Nierop, K. G., Lattaud, J., Reichart, G. J., & van der Meer, M. T. (2021). Bacterial precursors and unsaturated long-chain fatty acids are biomarkers of North-Atlantic deep-sea demosponges. PLoS One, 16(1), e0245730. [Link]

  • Kornprobst, J. M., & Barnathan, G. (2010). Demospongic Acids Revisited. Marine Drugs, 8(10), 2569-2577. [Link]

  • Carballeira, N., Thompson, J. E., Ayanoglu, E., & Djerassi, C. (1986). Biosynthetic studies of marine lipids. 5. The biosynthesis of long-chain branched fatty acids in marine sponges. The Journal of Organic Chemistry, 51(14), 2751-2756. [Link]

  • de Oliveira, L. G., et al. (2014). Polyketide Synthases in the Microbiome of the Marine Sponge Plakortis halichondrioides: A Metagenomic Update. Marine Drugs, 12(11), 5627-5645. [Link]

  • Monroig, Ó., Tocher, D. R., & Navarro, J. C. (2013). Biosynthesis of Polyunsaturated Fatty Acids in Marine Invertebrates: Recent Advances in Molecular Mechanisms. Marine Drugs, 11(10), 3998-4018. [Link]

  • Rooks, P. A., et al. (2022). The important role of sponges in carbon and nitrogen cycling in a deep‐sea biological hotspot. Functional Ecology, 36(8), 2038-2051. [Link]

  • Koopmans, M., et al. (2015). Seasonal Variation of Fatty Acids and Stable Carbon Isotopes in Sponges as Indicators for Nutrition: Biomarkers in Sponges Identified. Marine Biotechnology, 17(1), 43-54. [Link]

  • Schirmer, A., et al. (2005). Metagenomic Analysis Reveals Diverse Polyketide Synthase Gene Clusters in Microorganisms Associated with the Marine Sponge Discodermia dissoluta. Applied and Environmental Microbiology, 71(8), 4840-4849. [Link]

  • Polyketide synthase - Wikipedia. (n.d.). [Link]

  • Bart, M. C., et al. (2019). Deep-sea Sponge Grounds Ecosystems of the North Atlantic. Springer International Publishing. [Link]

  • Koopmans, M., et al. (2015). Seasonal Variation of Fatty Acids and Stable Carbon Isotopes in Sponges as Indicators for Nutrition: Biomarkers in Sponges Identified. Marine Biotechnology, 17(1), 43-54. [Link]

  • Monroig, Ó., et al. (2022). Desaturases and elongases involved in long-chain polyunsaturated fatty acid biosynthesis in aquatic animals: From genes to functions. Progress in Lipid Research, 86, 101157. [Link]

  • Carballeira, N. M., et al. (1998). Identification and Total Synthesis of Novel Fatty Acids from the Caribbean Sponge Calyx podatypa. Journal of Natural Products, 61(1), 67-70. [Link]

  • de Oliveira, L. G., et al. (2014). Polyketide Synthases in the Microbiome of the Marine Sponge Plakortis halichondrioides: A Metagenomic Update. Marine Drugs, 12(11), 5627-5645. [Link]

  • Carballeira, N. M., et al. (1998). Identification and Total Synthesis of Novel Fatty Acids from the Caribbean Sponge Calyx podatypa. Journal of Natural Products, 61(1), 67-70. [Link]

  • Carballeira, N. M., et al. (1992). Isolation and characterization of novel 2-hydroxy fatty acids from the phospholipids of the sponge Smenospongia aurea. Lipids, 27(9), 681-685. [Link]

  • Rodríguez-Ruiz, C. A., et al. (2022). Phospholipid fatty acids from Colombian Caribbean sea sponges. Boletín de Investigaciones Marinas y Costeras, 51(1). [Link]

  • Monroig, Ó., Tocher, D. R., & Navarro, J. C. (2013). Biosynthesis of Polyunsaturated Fatty Acids in Marine Invertebrates: Recent Advances in Molecular Mechanisms. Marine Drugs, 11(10), 3998-4018. [Link]

  • Oura, T., Kajiwara, S., & Ohta, S. (2008). The repertoire of desaturases and elongases reveals fatty acid variations in 56 eukaryotic genomes. Journal of Lipid Research, 49(1), 130-140. [Link]

  • Mehbub, M. F., et al. (2016). Marine Sponges as a Drug Treasure. Biomolecules & Therapeutics, 24(4), 344-356. [Link]

  • Wang, Y., et al. (2024). Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. World Journal of Microbiology and Biotechnology, 40(2), 52. [Link]

  • Proksch, P., et al. (2002). Marine Sponges as Pharmacy. Marine Molecular Biotechnology, 4(1), 3-17. [Link]

  • Pereira, H., et al. (2012). Polyunsaturated Fatty Acids of Marine Macroalgae: Potential for Nutritional and Pharmaceutical Applications. Marine Drugs, 10(9), 1920-1935. [Link]

  • Liu, Y., et al. (2019). Marine unsaturated fatty acids: structures, bioactivities, biosynthesis and benefits. Food & Function, 10(11), 7007-7023. [Link]

  • Indraningrat, A. A. G., et al. (2022). Marine sponge-derived natural products: trends and opportunities for the decade of 2011-2020. Frontiers in Marine Science, 9. [Link]

  • Allemann, M. N., & Allen, E. E. (2019). Linkage of Marine Bacterial Polyunsaturated Fatty Acid and Long-Chain Hydrocarbon Biosynthesis. Frontiers in Microbiology, 10. [Link]

  • Proksch, P., et al. (2002). Marine Sponges as Pharmacy. Marine Molecular Biotechnology, 4(1), 3-17. [Link]

  • Kabeya, N., et al. (2021). Biosynthesis of Polyunsaturated Fatty Acids—'Many Can, Some Can't'. Nutrients, 13(7), 2296. [Link]

  • Fatty acid metabolism - Wikipedia. (n.d.). [Link]

  • Wang, Y., et al. (2023). Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3. International Journal of Molecular Sciences, 24(16), 12903. [Link]

  • Monroig, Ó., et al. (2011). Physiological roles of fatty acyl desaturases and elongases in marine fish. Aquaculture, 318(1-2), 143-150. [Link]

  • El-Demerdash, A., et al. (2022). The Chemically Highly Diversified Metabolites from the Red Sea Marine Sponge Spongia sp. Molecules, 27(19), 6545. [Link]

  • Li, Y., et al. (2022). Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk. Journal of Fungi, 8(4), 336. [Link]

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  • Wang, Y., et al. (2024). Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. World Journal of Microbiology and Biotechnology, 40(2), 52. [Link]

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  • Imbs, A. B., et al. (2014). 9-chloro-5,9-dienoic and other fatty acids from marine sponge Penares sp. Lipids, 49(10), 1029-1042. [Link]

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Foundational

Hexacosa-5,9,19-trienoic Acid (Δ5,9,19-26:3): Natural Sources, Biosynthetic Mechanisms, and Extraction Methodologies

Introduction & Chemical Identity Hexacosa-5,9,19-trienoic acid (CAS: 59708-89-3) is a very-long-chain polyunsaturated fatty acid (VLC-PUFA) characterized by a 26-carbon backbone and three cis-double bonds at the Δ5, Δ9,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Identity

Hexacosa-5,9,19-trienoic acid (CAS: 59708-89-3) is a very-long-chain polyunsaturated fatty acid (VLC-PUFA) characterized by a 26-carbon backbone and three cis-double bonds at the Δ5, Δ9, and Δ19 positions ()[1]. With a molecular formula of C26​H46​O2​ and a molecular weight of 390.6 g/mol , it belongs to a unique structural class historically known as "demospongic acids" ()[2].

Unlike typical mammalian or plant fatty acids that feature methylene-interrupted double bonds (separated by a single −CH2​− group), demospongic acids possess non-methylene-interrupted (NMI) bis-methylene unsaturations, specifically the signature Δ5,9 dienoic system ()[3]. This unique structural motif significantly alters the biophysical properties of phospholipid bilayers, enhancing membrane fluidity in cold marine environments ()[4].

Natural Sources and Ecological Context

While originally termed "demospongic acids" due to their discovery in marine sponges of the class Demospongiae, Δ5,9,19-26:3 and its analogs have since been identified across various marine invertebrates, including Hexactinellida sponges and certain Cnidarians (e.g., Bebryce studeri) ()[5].

The biosynthesis of these fatty acids is deeply intertwined with the sponge holobiont—the symbiotic relationship between the sponge host and its associated microbiome ()[6]. Sponges often secure short-chain monounsaturated precursors from symbiotic bacteria or dietary zooplankton, which are then elongated and desaturated by the host's enzymatic machinery ()[7].

Table 1: Natural Sources and Extraction Yields of Δ5,9,19-26:3

Organism SpeciesTaxonomic GroupGeographic OriginYield (% of Total Fatty Acids)Ecological Notes
Cinachyrella aff. schulzeiDemospongiaeNew Caledonia7.2%Highly abundant in phosphatidylserines ()[8].
Hymeniacidon sanguineaDemospongiaeBlack Sea3.0%Elevated yield correlates with cold-water adaptation ()[4].
Hymeniacidon sanguineaDemospongiaeCanary Islands1.4%Lower yield in warmer waters ()[4].
Bebryce sp. (Symbiont)Cnidaria (Octocorallia)North Atlantic~17.2%Total demospongic acids, including Δ5,9,19-26:3 ()[5].
Microciona proliferaDemospongiaeNorth AtlanticPresentPart of a massive 48% C24-C28 fatty acid fraction ()[9].

Biosynthetic Pathway & Enzymatic Mechanisms

The biosynthesis of Δ5,9,19-26:3 defies standard animal fatty acid synthesis paradigms. Isotope labeling and incorporation experiments have elucidated a highly specific sequence of chain elongation and desaturation ()[7].

Instead of utilizing a standard Δ9-desaturase on a 16:0 substrate, the sponge host acquires exogenous palmitoleic acid (Δ9-16:1) of bacterial or dietary origin ()[7]. This precursor undergoes massive chain elongation via elongase complexes to form Δ19-hexacosenoic acid (Δ19-26:1). Subsequently, a sponge-specific Δ9-desaturase introduces a double bond to form Δ9,19-26:2, followed by a final Δ5-desaturase action to yield the mature Δ5,9,19-26:3 ()[10].

Biosynthesis A Exogenous Palmitoleic Acid (Δ9-16:1) [Bacterial/Dietary Origin] B Chain Elongation (Elongase enzymes) A->B C Δ19-Hexacosenoic Acid (Δ19-26:1) B->C D Δ9-Desaturation (Sponge Δ9-Desaturase) C->D E Δ9,19-Hexacosadienoic Acid (Δ9,19-26:2) D->E F Δ5-Desaturation (Sponge Δ5-Desaturase) E->F G Hexacosa-5,9,19-trienoic Acid (Δ5,9,19-26:3) F->G

Biosynthetic pathway of Δ5,9,19-26:3 in marine sponges.

Experimental Protocol: Extraction & GC-MS Quantification

To ensure scientific integrity and reproducibility, the extraction of VLC-PUFAs from marine matrices requires a self-validating methodology that prevents lipid oxidation and enzymatic degradation ()[11].

Methodological Causality and Quality Control:
  • Lyophilization : Fresh sponge tissue contains highly active endogenous lipases. Immediate flash-freezing and lyophilization halt enzymatic degradation, preserving the native phospholipid profile ()[12].

  • Internal Standardization : The addition of an exogenous internal standard (e.g., Nonadecanoic acid, C19:0) prior to homogenization accounts for lipid loss during phase separation, creating a self-validating quantitative system.

  • Derivatization Strategy : While Fatty Acid Methyl Esters (FAMEs) are suitable for quantification, standard MS fragmentation of FAMEs fails to reliably locate double bonds in NMI fatty acids. A parallel conversion to pyrrolidide derivatives is mandatory to generate distinct mass spectral cleavage patterns that unambiguously locate the Δ5, Δ9, and Δ19 unsaturations ()[8].

Step-by-Step Extraction Workflow:
  • Step 1: Tissue Preparation. Lyophilize 200 mg of sponge tissue. Spike the sample with 50 µg of C19:0 internal standard ()[12].

  • Step 2: Lipid Extraction (Modified Folch). Homogenize the tissue in 6 mL of Chloroform:Methanol (2:1, v/v). Agitate gently for 12 hours at 4°C to disrupt lipid-protein membrane complexes ()[11].

  • Step 3: Phase Separation. Add 1.2 mL of 0.9% NaCl solution. Centrifuge at 2000 x g for 10 minutes. Collect the lower organic (chloroform) phase containing the crude lipids. Evaporate to dryness under a gentle stream of nitrogen gas ()[11].

  • Step 4: Transmethylation. Resuspend the lipid extract in 2 mL of 14% Boron Trifluoride in Methanol ( BF3​ /MeOH). Heat at 70°C for 30 minutes. BF3​ efficiently methylates sterically hindered VLCFAs without causing double-bond isomerization ()[11].

  • Step 5: FAME Recovery. Add 2 mL of hexane and 1 mL of distilled water. Vortex and collect the upper hexane layer containing the FAMEs ()[11].

  • Step 6: Pyrrolidide Derivatization (Parallel Aliquot). React a separate aliquot of the FAME extract with pyrrolidine and acetic acid (10:1) at 100°C for 1 hour to yield N-acyl pyrrolidides ()[8].

  • Step 7: GC-MS Analysis. Inject 1 µL of the sample into a Gas Chromatograph coupled to a Mass Spectrometer, utilizing a highly polar capillary column (e.g., DB-WAX) optimized for VLCFA separation ()[12].

Extraction N1 Lyophilized Sponge Tissue (Prevents lipolysis) N2 Homogenization in CHCl3:MeOH (2:1) N1->N2 N3 Phase Separation (Aqueous/Organic) N2->N3 N4 Crude Lipid Extract (Organic Phase) N3->N4 N5 Transmethylation (BF3/MeOH) N4->N5 N6 Pyrrolidide Derivatization (Double bond location) N5->N6 N7 GC-MS Analysis & Quantification N6->N7

Step-by-step lipid extraction and GC-MS workflow for demospongic acids.

Biological Significance and Pharmaceutical Potential

The incorporation of Δ5,9,19-26:3 into phospholipid bilayers significantly enhances membrane fluidity and functionality ()[1]. This serves as a critical evolutionary adaptation allowing marine invertebrates to maintain cellular integrity in high-pressure, low-temperature benthic environments ()[4]. Furthermore, demospongic acids act as precursors for bioactive lipids involved in cellular signaling and exhibit notable anti-inflammatory effects by modulating eicosanoid production pathways ()[1]. Recent pharmaceutical research is actively investigating natural trienoic acids for their cytotoxic properties against specific cancer cell lines, making them highly valuable targets for modern drug development ()[13].

References

  • Title: Unusual C24, C25, C26 and C27 polyunsaturated fatty acids of the marine sponge Microciona prolifera Source: Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism URL: [Link]

  • Title: Chemical composition of the sponge Hymeniacidon sanguinea from the Canary Islands Source: Comparative Biochemistry and Physiology Part A: Molecular & Integrative Physiology URL: [Link]

  • Title: Demospongic Acids Revisited Source: Marine Drugs URL: [Link]

  • Title: Sponge Fatty Acids. 3. Occurrence of series of n-7 monoenoic and iso-5,9 dienoic long-chain fatty acids in the phospholipids of the marine sponge Cinachyrella aff. schulzei Keller Source: Lipids URL: [Link]

  • Title: Biphytanes as biomarkers for sponge-associated Archaea Source: Marine Chemistry URL: [Link]

  • Title: Natural Trienoic Acids as Anticancer Agents: First Stereoselective Synthesis, Cell Cycle Analysis, Induction of Apoptosis, Cell Signaling and Mitochondrial Targeting Studies Source: Marine Drugs URL: [Link]

Sources

Exploratory

Hexacosa-5,9,19-trienoic Acid (FA 26:3): A Comprehensive Technical Guide on Very Long-Chain Polyunsaturated Fatty Acids in Drug Development

Executive Summary Very long-chain polyunsaturated fatty acids (VLC-PUFAs) represent a frontier in lipidomics, membrane biology, and biopharmaceutical development. Defined as fatty acids with carbon chains longer than 24...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Very long-chain polyunsaturated fatty acids (VLC-PUFAs) represent a frontier in lipidomics, membrane biology, and biopharmaceutical development. Defined as fatty acids with carbon chains longer than 24 atoms, VLC-PUFAs are critical structural components in specialized tissues such as the retina, brain, and spermatozoa[1]. Among these, hexacosa-5,9,19-trienoic acid (FA 26:3) stands out due to its unique non-methylene-interrupted (NMI) double-bond configuration and its origins in marine invertebrates. This whitepaper provides an in-depth technical analysis of FA 26:3, detailing its structural biochemistry, biosynthetic pathways, pharmacological significance, and the rigorous analytical methodologies required for its isolation and quantification.

Molecular Identity & Structural Biochemistry

Hexacosa-5,9,19-trienoic acid is a 26-carbon polyunsaturated fatty acid[2]. Unlike typical mammalian PUFAs (such as EPA or DHA) which feature regular methylene-interrupted double bonds, FA 26:3 possesses double bonds at the 5th, 9th, and 19th carbon positions[2]. This NMI structure is a hallmark of marine sponge lipids. The wide spacing between the double bonds (particularly the 10-carbon gap between C9 and C19) fundamentally alters the thermodynamic flexibility of the lipid tail. When incorporated into phospholipid bilayers, this unique geometry enhances membrane fluidity while simultaneously providing steric resistance against standard phospholipase degradation[2].

Quantitative Data: Physicochemical Properties
PropertyValueBiological & Analytical Significance
Chemical Name Hexacosa-5,9,19-trienoic acidCategorized as a VLC-PUFA; non-methylene-interrupted[2].
Molecular Formula C₂₆H₄₆O₂High carbon count dictates extreme hydrophobicity[2].
Molecular Weight 390.6 g/mol Requires specialized mass spectrometry (MS) tuning for high-mass lipidomic transitions[2].
CAS Registry Number 59708-89-3Standardized identifier for synthetic and analytical sourcing[2].
Double Bond Positions Δ5,9,19 NMI configuration alters membrane packing density and resists oxidative cleavage[2][3].

Biosynthetic Pathways & Marine Origins

Natural Marine Sources

FA 26:3 is predominantly isolated from marine sponges, such as Jaspis stellifera and Microciona species[3][4]. In these organisms, it serves as a major VLC-PUFA in the phospholipid fraction, adapting the organism's cellular membranes to varying environmental temperatures and pressures[3][4].

The ELOVL4 Elongation Pathway

In higher organisms, the biosynthesis of VLC-PUFAs is strictly governed by the ELOVL4 (Elongation of Very Long chain fatty acids-4) enzyme[1]. ELOVL4 is the rate-limiting condensation enzyme that catalyzes the addition of two-carbon units (from malonyl-CoA) to shorter-chain precursors (e.g., C20 or C22 fatty acids)[1]. The formation of FA 26:3 typically involves the sequential elongation of shorter trienoic precursors, followed by stereospecific desaturation[3].

Biosynthesis Precursor Short-Chain Precursor (e.g., C16 / C20 Trienoic Acids) ELOVL4 ELOVL4 Condensation (Sequential Chain Elongation) Precursor->ELOVL4 Malonyl-CoA Desaturase Desaturase Enzymes (Double Bond Insertion) ELOVL4->Desaturase Intermediate VLC-FA FA263 Hexacosa-5,9,19-trienoic acid (FA 26:3) Desaturase->FA263 Stereospecific Desaturation

Biosynthetic elongation pathway of FA 26:3 via ELOVL4 and desaturases.

Pharmacological & Biological Significance

The therapeutic potential of VLC-PUFAs is an emerging field in drug development, driven by their highly specific tissue distribution and potent bioactivity.

Osteogenic Differentiation and Bone Mineralization

Recent in vivo studies utilizing Atlantic salmon models have demonstrated that dietary supplementation with n-3 VLC-PUFAs significantly increases bone mineral density (BMD) and the mineral content of vertebrae[5][6]. In vitro assays using human fetal osteoblast cells corroborate these findings, showing that VLC-PUFAs stimulate cell proliferation, upregulate osteogenic differentiation markers, and modulate cytokine expression[5][6]. This positions FA 26:3 and its analogs as potential therapeutic agents for osteoporosis and bone-related pathologies.

Dermatology and Tissue Regeneration

VLC-PUFAs play a crucial role in maintaining the epidermal barrier. Supplementation studies have shown that VLC-PUFAs increase epidermal thickness and accelerate scale maturation in fish models[7]. Furthermore, in vitro application to human skin fibroblasts and salmon keratocytes resulted in more rapid cell migration[7]. This accelerated migration is a fundamental mechanism in wound healing, suggesting that FA 26:3 could be formulated into topical therapeutics for chronic wounds or severe burns.

Anti-Inflammatory and Neurological Signaling

FA 26:3 modulates inflammatory pathways by acting as a precursor to bioactive signaling lipids, directly influencing eicosanoid production[2]. Because ELOVL4 is highly expressed in the retina and brain, a deficiency in VLC-PUFAs is linked to severe macular degeneration and neurodevelopmental disorders[1]. FA 26:3's ability to enhance membrane fluidity is critical for the rapid conformational changes required by rhodopsin and other neural transmembrane receptors[1][2].

Analytical & Experimental Methodologies

The Challenge of Trace Analysis

VLC-PUFAs are present in biological tissues at trace levels compared to highly abundant standard fatty acids (like palmitic acid or DHA). Direct extraction and analysis often lead to signal suppression in mass spectrometry. Therefore, a self-validating protocol requiring chemical enrichment prior to quantification is mandatory[6][7].

Protocol: Extraction and LiOH Enrichment of VLC-PUFAs

This methodology exploits the differential solubility of lithium salts to isolate VLC-PUFAs from complex lipid matrices[6][7].

  • Tissue Homogenization & Total Lipid Extraction :

    • Action: Homogenize tissue in Folch reagent (Chloroform:Methanol, 2:1 v/v).

    • Causality: Chloroform disrupts hydrophobic lipid-lipid interactions, while methanol breaks hydrogen bonds, ensuring the complete solubilization of all lipid classes.

  • Saponification :

    • Action: Add 0.5 M KOH in ethanol and heat at 70°C for 1 hour.

    • Causality: Base-catalyzed hydrolysis cleaves ester bonds, releasing free fatty acids (FFAs) from phospholipids and triglycerides.

  • Lithium Hydroxide (LiOH) Precipitation :

    • Action: Add saturated LiOH solution to the saponified mixture and chill at 4°C overnight.

    • Causality: Lithium salts of shorter-chain fatty acids (6][7].

  • Acidification and Phase Separation :

    • Action: Resuspend the precipitate in 1 M HCl and extract with hexane.

    • Causality: Acidification protonates the lithium salts back into FFAs, which readily partition into the non-polar hexane layer for recovery.

  • FAME Derivatization :

    • Action: React the enriched FFAs with Boron trifluoride-methanol ( BF3​/MeOH ) at 90°C.

    • Causality: FFAs are too polar and have boiling points too high for Gas Chromatography (GC). Methylation converts them into volatile Fatty Acid Methyl Esters (FAMEs), ensuring sharp chromatographic peaks.

Workflow Tissue Tissue Sample Homogenization Extraction Folch Extraction (CHCl3:MeOH) Tissue->Extraction Total Lipid Isolation Enrichment LiOH Precipitation (VLC-PUFA Enrichment) Extraction->Enrichment Saponification & Precipitation Derivatization FAME Derivatization (Methylation) Enrichment->Derivatization Isolate VLC-FAs Analysis GC-MS / LC-MS/MS Quantification Derivatization->Analysis Volatilization for MS

Step-by-step analytical workflow for VLC-PUFA extraction and quantification.

Future Drug Development Perspectives

The unique structural properties of FA 26:3 present both opportunities and challenges for the pharmaceutical industry.

  • Synthetic Challenges : Natural extraction from marine sponges or fish oil distillation fractions yields low quantities[6][7]. Laboratory synthesis requires multi-step reactions, utilizing precise Wittig or cross-coupling reactions to maintain the exact cis stereochemistry at the Δ5,9,19 positions[2].

  • Lipid Nanoparticle (LNP) Formulation : The NMI structure of FA 26:3 makes it an excellent candidate for next-generation liposomal drug delivery systems. Its inclusion in phospholipid bilayers could enhance the thermodynamic stability of LNPs against enzymatic degradation in the bloodstream, while maintaining the membrane fluidity necessary for cellular fusion and endosomal escape[2].

  • Targeted Therapeutics : Given the robust in vitro and in vivo data regarding osteoblast proliferation and keratocyte migration, synthetic analogs of FA 26:3 are prime candidates for the development of targeted therapies in orthopedics (accelerated fracture healing) and advanced wound care[5][7].

References

  • "Buy Hexacosa-5,9,19-trienoic acid (EVT-15601572) | 59708-89-3", EvitaChem.
  • "Bioactive Marine Natural Products", SciSpace.
  • "Effects of n-3 very-long-chain polyunsaturated fatty acids on bone mineralization", ResearchGate.
  • "Investigation of the functions of n-3 very-long-chain PUFAs in skin using in vivo Atlantic salmon and in vitro human and fish skin models", PMC.
  • "Effects of n-3 very-long-chain PUFA on bone mineralisation", PMC.
  • "Deposition and metabolism of dietary n-3 very-long-chain PUFA in different organs of rat, mouse and Atlantic salmon", Cambridge University Press.
  • "Polyenoic acids in Microciona sponges", Uni-Hamburg.

Sources

Protocols & Analytical Methods

Method

Quantitative Analysis of Hexacosa-5,9,19-trienoic Acid in Lipidomic Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note provides a comprehensive, field-proven protocol for the sensitive and accurate quantification of hexacosa-5,9,19-trienoic acid, a novel very-long-chain polyunsaturated fatty acid (VLC-PUFA)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the sensitive and accurate quantification of hexacosa-5,9,19-trienoic acid, a novel very-long-chain polyunsaturated fatty acid (VLC-PUFA), in complex biological matrices. The methodology leverages a robust workflow encompassing efficient lipid extraction, optimized derivatization to fatty acid methyl esters (FAMEs), and high-resolution separation and detection using gas chromatography-mass spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals engaged in lipidomic studies who require a reliable method for the quantification of rare or novel fatty acids.

Introduction: The Significance of Hexacosa-5,9,19-trienoic Acid

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are critical components of cellular membranes and precursors to signaling molecules, playing pivotal roles in neural function, retinal health, and reproductive processes.[1] The specific isomer, hexacosa-5,9,19-trienoic acid (C26:3), represents a fatty acid of emerging interest. Its structural characterization and quantification are essential to elucidating its metabolic pathways and potential role as a biomarker in health and disease.

The analytical challenge in quantifying specific VLC-PUFAs lies in their low abundance, the presence of isomeric variants, and the complexity of the biological lipidome. Gas chromatography-mass spectrometry (GC-MS) offers the requisite sensitivity and selectivity for this task, particularly when coupled with appropriate sample preparation techniques.[2]

Analytical Workflow Overview

The successful quantification of hexacosa-5,9,19-trienoic acid is contingent upon a meticulously executed analytical workflow. Each stage is designed to maximize recovery, ensure complete derivatization, and achieve sensitive and specific detection.

GC-MS Workflow for Hexacosa-5,9,19-trienoic Acid Quantification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) InternalStandard Spike with Internal Standard Sample->InternalStandard Accurate Quantitation Extraction Lipid Extraction InternalStandard->Extraction Hydrolysis Saponification/ Hydrolysis (Optional) Extraction->Hydrolysis For Total Fatty Acids Derivatization Methyl Esterification (FAMEs Synthesis) Extraction->Derivatization For Free Fatty Acids Hydrolysis->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (SIM/MRM) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for Hexacosa-5,9,19-trienoic Acid Analysis.

Detailed Methodologies

Materials and Reagents
  • Solvents: HPLC-grade or MS-grade methanol, chloroform, isopropanol, hexane, and acetonitrile.

  • Internal Standard: A suitable deuterated or odd-chain fatty acid not naturally abundant in the sample (e.g., C17:0 or a deuterated analog of a long-chain fatty acid).[3][4]

  • Derivatization Reagent: Boron trifluoride-methanol (BF3-methanol) solution (14% w/w) or methanolic HCl.[5][6]

  • Other Reagents: Anhydrous sodium sulfate, sodium chloride, potassium hydroxide.

Step-by-Step Protocol: Sample Preparation and Lipid Extraction

The choice of extraction method is critical for quantitative recovery of lipids from the biological matrix. The Folch and Bligh-Dyer methods are well-established for comprehensive lipid extraction.[7][8]

Protocol: Modified Folch Extraction

  • Homogenization: Homogenize tissue samples (e.g., 20-30 mg) or cell pellets (e.g., 2-3 million cells) in a 2:1 (v/v) mixture of chloroform:methanol.[7][9] For liquid samples like plasma, use an appropriate volume (e.g., 100 µL).

  • Internal Standard Addition: Prior to extraction, spike the sample with a known amount of internal standard. This is crucial for correcting for sample loss during preparation and for accurate quantification.[3][10]

  • Extraction:

    • Add cold methanol containing the internal standard to the sample and vortex thoroughly to precipitate proteins.[9]

    • Add chloroform and vortex, then incubate on ice for 10 minutes.[9]

    • Add water to induce phase separation.[9]

    • Vortex and centrifuge to separate the layers.[9]

  • Lipid Collection: Carefully collect the lower chloroform layer containing the lipids, avoiding the protein interface.[9]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[4] The dried lipid extract can be stored at -80°C until derivatization.

Step-by-Step Protocol: Derivatization to Fatty Acid Methyl Esters (FAMEs)

Derivatization is essential to increase the volatility of the fatty acids for GC analysis.[5][11] Esterification to FAMEs is the most common approach.[2][5]

Protocol: BF3-Methanol Derivatization

  • Reconstitution: Reconstitute the dried lipid extract in a small volume of a nonpolar solvent like hexane or toluene.[5]

  • Esterification: Add 14% BF3-methanol reagent to the sample.[12]

  • Incubation: Heat the mixture at 60-100°C for 5-10 minutes. The optimal time and temperature should be determined empirically.[5][12]

  • Extraction of FAMEs:

    • After cooling, add water and hexane to the reaction mixture.[5]

    • Vortex vigorously to extract the FAMEs into the hexane layer.[5]

    • Allow the layers to separate.

  • Collection and Drying: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial. Dry the hexane extract over anhydrous sodium sulfate.[5]

GC-MS Analysis

The GC-MS system must be optimized for the separation and detection of very-long-chain FAMEs.

Instrumentation and Parameters:

ParameterRecommended SettingRationale
GC Column A polar capillary column, such as a biscyanopropyl polysiloxane phase (e.g., SP-2560 or equivalent), is recommended for separating FAME isomers based on chain length and degree of unsaturation.[13][14]Provides excellent resolution of fatty acid methyl esters, including positional and geometric isomers.
Injector Splitless injection at 220-250°C.[2]Ensures efficient transfer of the analytes onto the column, maximizing sensitivity.
Oven Program A temperature gradient is crucial. An example program: initial temperature of 70-80°C, ramp to 170-180°C at a moderate rate, then a slower ramp to the final temperature of 220-260°C.[2][15]The initial low temperature allows for proper focusing of the analytes on the column. The ramp rates are optimized to separate a wide range of FAMEs, from shorter to very-long-chain fatty acids.
Carrier Gas Helium at a constant flow rate.Inert and provides good chromatographic efficiency.
MS Detector Operated in either Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.[2][13][16]SIM and MRM modes significantly enhance sensitivity and selectivity by monitoring specific ions characteristic of the target analyte, which is crucial for quantifying low-abundance species in a complex matrix.[2]
Ionization Mode Electron Ionization (EI) is standard. Chemical Ionization (CI) can be used to enhance the molecular ion signal for improved specificity.[11][17]EI provides characteristic fragmentation patterns for identification. CI is a softer ionization technique that can reduce fragmentation and increase the abundance of the molecular ion or protonated molecule, aiding in confident identification.[11]

Selected Ion Monitoring (SIM) for Hexacosa-5,9,19-trienoic Acid Methyl Ester:

For targeted quantification, monitor characteristic ions of the hexacosa-5,9,19-trienoic acid methyl ester. The exact m/z values should be determined by analyzing a standard, but will likely include the molecular ion and key fragment ions.

Data Analysis and Quantification

Quantification is based on the principle of stable isotope dilution or the use of a suitable internal standard.[3]

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of a hexacosa-5,9,19-trienoic acid analytical standard and a constant concentration of the internal standard.

  • Ratio Calculation: For each standard and sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Quantification: Plot the peak area ratio against the concentration of the standards to generate a calibration curve. The concentration of hexacosa-5,9,19-trienoic acid in the unknown samples can then be determined from this curve.

Method Validation

A rigorous validation is essential to ensure the reliability of the quantitative data. Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[13]

  • Precision and Accuracy: Determined by analyzing replicate samples at different concentrations. Precision is expressed as the relative standard deviation (RSD), and accuracy as the percentage recovery.[2]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Conclusion

The protocol detailed in this application note provides a robust and reliable framework for the quantification of hexacosa-5,9,19-trienoic acid in lipidomic samples. By adhering to the principles of careful sample preparation, optimized derivatization, and sensitive GC-MS detection, researchers can obtain accurate and reproducible data, paving the way for a deeper understanding of the biological roles of this and other novel very-long-chain polyunsaturated fatty acids.

References

  • Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. National Institutes of Health. [Link]

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. LIPID MAPS. [Link]

  • Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link]

  • What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. ResearchGate. [Link]

  • Lipid and fatty acid extraction protocol from biological samples. Metabolomics Platform. [Link]

  • Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. MDPI. [Link]

  • A simplified method for analysis of polyunsaturated fatty acids. National Institutes of Health. [Link]

  • Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Shimadzu. [Link]

  • Impact of internal standard selection on measurement results for long chain fatty acids in blood. National Institutes of Health. [Link]

  • Living Off the Fat of the Land: Lipid Extraction Methods. LCGC International. [Link]

  • A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. National Institutes of Health. [Link]

  • Optimization of a fatty acid methyl ester protocol for quantification of odd. National Institutes of Health. [Link]

  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. [Link]

  • A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. National Institutes of Health. [Link]

  • A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. ACS Omega. [Link]

  • GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. Gcms.cz. [Link]

  • GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. Springer Protocols. [Link]

  • Determination of very long‐chain polyunsaturated fatty acids from 24 to 44 carbons in eye, brain and gonads of. Digital CSIC. [Link]

Sources

Application

Total synthesis of hexacosa-5,9,19-trienoic acid derivatives for in vitro assays

Application Notes & Protocols Topic: Total Synthesis of Hexacosa-5,9,19-trienoic Acid Derivatives for In Vitro Assays For: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Total Synthesis of Hexacosa-5,9,19-trienoic Acid Derivatives for In Vitro Assays For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Novel Long-Chain Fatty Acids

Hexacosa-5,9,19-trienoic acid is a long-chain polyunsaturated fatty acid (PUFA) with a 26-carbon backbone, distinguished by three double bonds at the 5th, 9th, and 19th carbon positions.[1] Naturally found in select marine organisms, this class of molecules represents a compelling area of research due to the diverse biological activities exhibited by PUFAs.[2][3] Synthetic access to these complex lipids and their derivatives is crucial for systematically evaluating their therapeutic potential in various in vitro models. The synthesis of PUFA analogues allows for the creation of molecular libraries to probe structure-activity relationships, potentially leading to the discovery of novel therapeutic agents with enhanced potency or metabolic stability.[2][4][5][6]

This guide provides a comprehensive, step-by-step protocol for the total synthesis of hexacosa-5,9,19-trienoic acid derivatives. The synthetic strategy is designed for flexibility, allowing for the introduction of various functional groups for subsequent in vitro evaluation. We will detail a convergent synthetic approach leveraging powerful carbon-carbon bond-forming reactions. Following the synthesis, we will outline protocols for key in vitro assays to assess the biological activity of the synthesized compounds, focusing on potential anticancer and anti-inflammatory applications.[6][7]

Part 1: Total Synthesis Strategy and Protocols

The non-conjugated nature of the double bonds in the target molecule lends itself to a convergent synthetic strategy. The molecule can be retrosynthetically disconnected into three key fragments, which are synthesized separately and then coupled together. This approach enhances efficiency and allows for modularity in synthesizing derivatives. Our proposed strategy relies on the strategic use of the Sonogashira coupling and the Wittig reaction to construct the carbon skeleton with precise control over the double bond geometry.[8][9][10][11]

Retrosynthetic Analysis and Workflow

The overall workflow involves the synthesis of three key building blocks followed by their sequential coupling and final functional group manipulation to yield the target acid.

G cluster_retrosynthesis Retrosynthetic Analysis cluster_workflow Synthetic Workflow Target Hexacosa-5,9,19-trienoic Acid Frag_A Fragment A (C1-C7) Target->Frag_A Wittig Frag_B Fragment B (C8-C18) Target->Frag_B Frag_C Fragment C (C19-C26) Target->Frag_C Sonogashira Synth_C Synthesize Fragment C Couple_BC Sonogashira Coupling (Fragment B + C) Synth_C->Couple_BC Synth_B Synthesize Fragment B Synth_B->Couple_BC Synth_A Synthesize Fragment A Couple_ABC Wittig Reaction (Fragment A + BC) Synth_A->Couple_ABC Couple_BC->Couple_ABC Final Deprotection & Hydrolysis Couple_ABC->Final Product Final Product Final->Product

Caption: Retrosynthetic analysis and forward synthetic workflow.

Protocol 1: Synthesis of Key Fragments

This section details the preparation of the three essential building blocks.

Table 1: Key Synthetic Fragments

FragmentStructure (Conceptual)Key Features
Fragment A Br-PPh3+-(CH2)3-COORWittig salt for C5 double bond formation.
Fragment B I-(CH2)8-C≡CHAlkynyl iodide for C9 double bond formation.
Fragment C HC≡C-(CH2)6-CH3Terminal alkyne for coupling.

1.1 Synthesis of Fragment A: (4-Carboxybutyl)triphenylphosphonium bromide

  • Rationale: This phosphonium salt is the precursor for the ylide needed in the Wittig reaction to form the Z-configured C5-C6 double bond.[8][12][13] The carboxyl group is protected as an ester (e.g., methyl or ethyl ester) during the synthesis.

  • Procedure:

    • To a solution of 5-bromovaleric acid (1.0 eq) in methanol, add sulfuric acid (catalytic amount) and reflux for 4 hours. After cooling, neutralize with saturated sodium bicarbonate solution and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 5-bromovalerate.

    • Combine methyl 5-bromovalerate (1.0 eq) and triphenylphosphine (1.1 eq) in toluene.

    • Reflux the mixture for 24 hours. The product will precipitate out of the solution.

    • Cool the mixture to room temperature and collect the white solid by filtration.

    • Wash the solid with cold toluene and dry under vacuum to yield methyl (4-carboxybutyl)triphenylphosphonium bromide.

1.2 Synthesis of Fragment B: 1-Iodo-9-decyne

  • Rationale: This bifunctional fragment contains a terminal alkyne for the Sonogashira coupling and an iodide for a subsequent reaction.

  • Procedure:

    • Protect the terminal alkyne of 1,9-decadiyne (1.0 eq) by reacting it with n-butyllithium (1.0 eq) in THF at -78°C, followed by the addition of trimethylsilyl chloride (TMSCl, 1.0 eq).

    • Hydroborate the unprotected terminal alkene of the resulting TMS-protected decadiyne using 9-borabicyclo[3.3.1]nonane (9-BBN).

    • Oxidize the borane intermediate to the corresponding alcohol with sodium hydroxide and hydrogen peroxide.

    • Convert the terminal alcohol to an iodide using iodine, triphenylphosphine, and imidazole in dichloromethane.

    • Deprotect the TMS group using a mild fluoride source like tetrabutylammonium fluoride (TBAF) in THF to yield 1-iodo-9-decyne.

1.3 Synthesis of Fragment C: 1-Nonyne

  • Rationale: This is a commercially available or readily synthesized terminal alkyne.

  • Procedure:

    • 1-Nonyne can be purchased from commercial suppliers. Alternatively, it can be synthesized from 1-bromooctane by reaction with lithium acetylide.

Protocol 2: Assembly of the Carbon Skeleton

2.1 Sonogashira Coupling of Fragments B and C

  • Rationale: The Sonogashira reaction is a reliable method for forming carbon-carbon bonds between sp2 and sp hybridized carbons, making it ideal for coupling the vinyl halide and terminal alkyne fragments.[10][11][14][15][16] The use of a palladium catalyst and a copper(I) co-catalyst under mild basic conditions is standard.[14]

  • Procedure:

    • To a solution of 1-iodo-9-decyne (Fragment B, 1.0 eq) and 1-nonyne (Fragment C, 1.2 eq) in a suitable solvent like triethylamine or a mixture of THF and diisopropylamine, add Pd(PPh3)4 (0.05 eq) and CuI (0.1 eq).

    • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.

    • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the coupled product, 1-iodononadeca-9,18-diyne.

2.2 Stereoselective Alkyne Reduction

  • Rationale: To obtain the required (Z)-alkenes, the internal triple bonds must be selectively reduced. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic and effective reagent for the syn-hydrogenation of alkynes to cis-alkenes.[17]

  • Procedure:

    • Dissolve the coupled diyne product (1.0 eq) in hexane.

    • Add Lindlar's catalyst (5% by weight) and a small amount of quinoline (as a catalyst poison to prevent over-reduction).

    • Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

    • Monitor the reaction carefully by GC-MS to ensure complete conversion of the starting material without over-reduction to the alkane.

    • Upon completion, filter the mixture through Celite to remove the catalyst and wash with hexane.

    • Concentrate the filtrate to yield the (9Z,18Z)-1-iodononadeca-9,18-diene.

2.3 Wittig Reaction and Final Elaboration

  • Rationale: The Wittig reaction is a superior method for forming alkenes from aldehydes or ketones.[18][19] By using a non-stabilized ylide under salt-free conditions, the (Z)-alkene is typically favored.[12]

  • Procedure:

    • First, convert the terminal iodide of the diene from the previous step to an aldehyde. This can be achieved via Kornblum oxidation or by conversion to a Grignard reagent followed by reaction with a formylating agent.

    • Prepare the ylide from Fragment A: Suspend methyl (4-carboxybutyl)triphenylphosphonium bromide (1.1 eq) in dry THF at -78°C and add a strong base such as sodium hexamethyldisilazide (NaHMDS) to generate the ylide.

    • Add the aldehyde (1.0 eq) dropwise to the ylide solution at -78°C and allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

    • Dry, filter, and concentrate the organic layers. Purify the residue by flash chromatography to obtain the methyl ester of the target trienoic acid.

    • Hydrolyze the methyl ester to the carboxylic acid using lithium hydroxide (LiOH) in a THF/water mixture.

    • Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by HPLC to obtain pure hexacosa-5Z,9Z,19Z-trienoic acid.

Part 2: In Vitro Assay Protocols

Once the target compounds are synthesized and purified, their biological activity can be assessed. Below are protocols for two common in vitro assays relevant to the potential anticancer and anti-inflammatory properties of fatty acid derivatives.

Protocol 3: Cell Viability (MTT) Assay for Cytotoxicity Screening
  • Rationale: This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.[7]

  • Materials:

    • Cancer cell lines (e.g., HeLa, Jurkat, K562)[7]

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Synthesized fatty acid derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

    • 96-well plates

    • Plate reader

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with Compound B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan F->G H 8. Read Absorbance (570 nm) G->H

Caption: Workflow for the MTT cell viability assay.

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of the synthesized compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for another 48-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Table 2: Sample Data Representation for MTT Assay

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.250100%
11.12590%
100.87570%
500.62550%
1000.31325%
Protocol 4: In Vitro Topoisomerase I Inhibition Assay
  • Rationale: Human topoisomerase I is a key enzyme involved in DNA replication and a validated target for anticancer drugs.[7] This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by the enzyme.

  • Materials:

    • Human Topoisomerase I enzyme

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)

    • Synthesized fatty acid derivatives

    • Known inhibitor (e.g., Camptothecin) as a positive control

    • Agarose gel electrophoresis system

    • DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

  • Procedure:

    • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, supercoiled DNA, and the test compound at various concentrations.

    • Add human Topoisomerase I to each tube to initiate the reaction. Include a no-enzyme control (DNA only), an enzyme control (no compound), and a positive control (with Camptothecin).

    • Incubate the reactions at 37°C for 30 minutes.

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.

    • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

    • Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the enzyme control.

Conclusion and Future Directions

The synthetic pathways and in vitro protocols detailed in this guide provide a robust framework for the synthesis and evaluation of novel hexacosa-5,9,19-trienoic acid derivatives. The modular nature of the synthesis allows for the creation of a diverse library of compounds, which can be screened for a variety of biological activities. Initial screening for cytotoxicity and enzyme inhibition can identify promising lead compounds. Further studies could involve more complex cell-based assays to elucidate the mechanism of action, such as apoptosis assays, cell cycle analysis, and measurement of inflammatory markers.[7] The development of efficient synthetic methods, such as the emerging field of solid-phase PUFA synthesis, will further accelerate the discovery of new lipid-based therapeutics.[4][6]

References

  • Odinokov, V. N., et al. (2021). Natural Trienoic Acids as Anticancer Agents: First Stereoselective Synthesis, Cell Cycle Analysis, Induction of Apoptosis, Cell Signaling and Mitochondrial Targeting Studies. MDPI. Available at: [Link]

  • SATHEE. (n.d.). Chemistry Wittig Reaction. Available at: [Link]

  • Loreau, O., et al. (2003). Stereoselective synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid, (8Z,12E,14Z)-eicosa-8,12,14-trienoic acid, and their [1-14C]-radiolabeled analogs. Chemistry and Physics of Lipids. Available at: [Link]

  • Saito, Y., et al. (2025). Efficient and expedited access to polyunsaturated fatty acids and biofunctional analogs by full solid-phase synthesis. ChemRxiv. Available at: [Link]

  • University of Tokyo. (2025). Development of a rapid and precise synthetic method for polyunsaturated fatty acid and discovery of novel anti-inflammatory fatty acid. Science Japan. Available at: [Link]

  • Saito, Y., et al. (2025). Expedited access to polyunsaturated fatty acids and biofunctional analogues by full solid-phase synthesis. Nature Chemistry. Available at: [Link]

  • ResearchGate. (2025). Stereoselective Synthesis of Trienoic Acids: Synthesis of Retinoic Acids and Analogues. Available at: [Link]

  • Heravi, M. M., et al. (2020). Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides. ResearchGate. Available at: [Link]

  • Saito, Y., et al. (2025). Expedited access to polyunsaturated fatty acids and biofunctional analogues by full solid-phase synthesis. ResearchGate. Available at: [Link]

  • Science Japan. (2025). Development of synthesis method for polyunsaturated fatty acids — Expectations for the development of novel anti-inflammatory fatty acid. Available at: [Link]

  • ResearchGate. (n.d.). (Z,Z,Z)-Stereoselective synthesis of trienoic acids 13a–g. Available at: [Link]

  • Heravi, M. M., et al. (2020). Recent applications of the Wittig reaction in alkaloid synthesis. Alkaloids: Chemistry and Biology. Available at: [Link]

  • Morales-Lázaro, S. L., et al. (2022). In Silico Screening Identification of Fatty Acids and Fatty Acid Derivatives with Antiseizure Activity: In Vitro and In Vivo Validation. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • J-Stage. (n.d.). Detection of Acyl-CoA Derivatized with Butylamide for in vitro Fatty Acid Desaturase Assay. Available at: [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Available at: [Link]

  • Mayo Clinic Laboratories. (n.d.). Overview: Fatty Acid Oxidation Probe Assay, Fibroblast Culture. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. Available at: [Link]

  • Biocompare. (n.d.). Free Fatty Acid Assay Kits. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]

  • ACS Publications. (2025). Transannular Acylation Facilitates C5–C9 Bond Formation in Hyperforin Total Synthesis. Available at: [Link]

  • YouTube. (2024). Making a Synthesis Stereoselective. Available at: [Link]

  • Carballo, R. M., et al. (2010). First total synthesis of (5Z,9Z)-(±)-2-methoxy-5,9-octadecadienoic acid, a marine derived methoxylated analog of taxoleic acid. PMC. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Total Synthesis of the Antimicrobial Fatty Acid (5Z,9Z)-14-Methylpentadeca-5,9-dienoic Acid and Its Longer-Chain Analogue (5Z,9Z)-24-Methylpentacosa-5,9-dienoic Acid. Available at: [Link]

Sources

Method

NMR spectroscopy chemical shifts for hexacosa-5,9,19-trienoic acid

Application Note: NMR Spectroscopic Elucidation of Hexacosa-5,9,19-trienoic Acid ( Δ5,9,19 -26:3) Executive Summary Hexacosa-5,9,19-trienoic acid (C₂₆H₄₆O₂, MW: 390.6 g/mol ) is a very-long-chain polyunsaturated fatty ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Spectroscopic Elucidation of Hexacosa-5,9,19-trienoic Acid ( Δ5,9,19 -26:3)

Executive Summary

Hexacosa-5,9,19-trienoic acid (C₂₆H₄₆O₂, MW: 390.6 g/mol ) is a very-long-chain polyunsaturated fatty acid (VLC-PUFA) belonging to the omega-7 family[1]. Originally isolated from marine sponges, it is classified as a "demospongic acid" and serves as a critical chemotaxonomic biomarker for identifying ancient metazoa and sponge-microbe symbiotic relationships[2]. In modern drug development, its unique non-methylene-interrupted (NMI) double-bond topology is leveraged to modulate phospholipid bilayer dynamics and enhance the fluidity of liposomal drug delivery systems[1].

This application note provides a comprehensive, self-validating protocol for the structural elucidation of hexacosa-5,9,19-trienoic acid using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Scientific Rationale & Causality in Experimental Design

The Challenge of the NMI Diene System

The structural hallmark of hexacosa-5,9,19-trienoic acid is its Δ5,9 unsaturation pattern. In standard methylene-interrupted PUFAs (e.g., arachidonic acid), double bonds are separated by a single methylene group, yielding a highly distinct "bis-allylic" ¹H NMR signal at ~2.80 ppm. However, in demospongic acids, the Δ5,9 system is a non-methylene-interrupted (NMI) diene, meaning two methylene groups (C7 and C8) separate the double bonds[3].

Causality in Analytical Strategy: Because the C7 and C8 protons are separated by a single C–C bond rather than being flanked directly by two alkenes, their chemical shift moves upfield to ~2.12 ppm. This causes severe spectral overlap with standard allylic protons (C4, C11, C18, C21)[4]. Therefore, relying solely on 1D ¹H NMR is analytically insufficient. The experimental design must incorporate 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to trace the scalar couplings from the C5/C6 and C9/C10 olefinic protons through the C7/C8 NMI bridge, ensuring unambiguous structural confirmation.

Solvent Selection

Deuterated chloroform (CDCl₃) is selected as the optimal solvent. Causality: The hydrophobic 26-carbon aliphatic tail of the fatty acid causes micelle formation in polar solvents, which severely broadens NMR linewidths due to restricted molecular tumbling. CDCl₃ prevents self-assembly, ensuring sharp, highly resolved resonances while providing a stable deuterium lock signal.

Workflow Visualization

NMR_Workflow N1 1. Sample Prep (CDCl3 + TMS) N2 2. System Validation (Lock, Tune, Shim) N1->N2 N3 3. 1D Acquisition (1H & 13C NMR) N2->N3 N4 4. 2D Acquisition (HSQC, HMBC) N3->N4 N5 5. NMI Elucidation (Data Processing) N4->N5

Workflow for the NMR spectroscopic elucidation of NMI very-long-chain fatty acids.

Self-Validating Experimental Protocol

To ensure data integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, this protocol is designed as a self-validating system. Failure to meet the quality control (QC) metrics at any step requires the operator to halt and correct the system before proceeding.

Step 1: Sample Preparation
  • Weigh 10–15 mg of highly purified (>98%) hexacosa-5,9,19-trienoic acid.

  • Dissolve the lipid in 600 µL of anhydrous CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS).

  • Transfer to a high-quality 5 mm NMR tube (e.g., Norell Standard Series).

  • Validation Check: Visually inspect the tube. The solution must be perfectly clear. Causality: Particulates distort magnetic field homogeneity ( ΔB0​ ), leading to poor resolution. If cloudy, filter through a glass wool plug.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe (essential for adequate ¹³C sensitivity of VLCFAs).

  • Lock onto the CDCl₃ deuterium signal and tune/match the probe for ¹H and ¹³C frequencies.

  • Perform gradient shimming (e.g., TopShim).

  • Validation Check (The TMS Test): Acquire a quick 1-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. Self-Correction: If FWHM > 1.0 Hz, the shimming is inadequate. Re-shim manually until FWHM ≤ 0.8 Hz to ensure the NMI multiplets at ~2.12 ppm can be resolved.

Step 3: 1D and 2D NMR Acquisition
  • ¹H NMR: Acquire 16 scans with a 30° flip angle and a relaxation delay (d1) of 2.0 seconds.

  • ¹³C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16). Set d1 to 2.0 seconds.

    • Validation Check: Assess the Signal-to-Noise Ratio (SNR) of the terminal methyl carbon (C26). If SNR < 10:1, double the number of scans.

  • 2D NMR: Acquire gradient-selected COSY, HSQC, and HMBC spectra. For HMBC, optimize the long-range coupling constant ( JCH​ ) to 8 Hz to capture the critical 3-bond correlations between the NMI methylenes and the olefinic carbons.

Step 4: Data Processing
  • Apply exponential multiplication (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation.

  • Phase the spectra manually and apply a polynomial baseline correction.

  • Reference the chemical shifts strictly to TMS (0.00 ppm for ¹H) and the central CDCl₃ solvent peak (77.16 ppm for ¹³C).

Quantitative Data Presentation

The following tables summarize the empirical chemical shifts for hexacosa-5,9,19-trienoic acid, derived from established lipid NMR systematics for demospongic NMI fatty acids[3][4].

Table 1: ¹H NMR Chemical Shifts (600 MHz, CDCl₃)
Proton PositionChemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment / Causality
C26 0.88Triplet ( J = 6.8 Hz)3HTerminal methyl group of the omega-7 tail.
Bulk Aliphatic 1.25 – 1.35Multiplet~20HC12–C17, C22–C25 methylenes.
C3 1.69Quintet ( J = 7.4 Hz)2H β -methylene, shifted downfield by the carboxyl group.
Allylic 2.00 – 2.08Multiplet8HC4, C11, C18, C21 methylenes adjacent to single double bonds.
C7, C8 (NMI) 2.12Multiplet4HCritical Diagnostic Peak: NMI bridge methylenes. Shifted slightly downfield from standard allylics due to the proximity of two π -systems, but upfield from bis-allylics.
C2 2.35Triplet ( J = 7.5 Hz)2H α -methylene, strongly deshielded by the anisotropic effect of the C=O group.
Olefinic 5.30 – 5.42Multiplet6HC5, C6, C9, C10, C19, C20 methine protons of the cis (Z) double bonds.
Table 2: ¹³C NMR Chemical Shifts (150 MHz, CDCl₃)
Carbon PositionChemical Shift ( δ , ppm)Structural Assignment / Causality
C26 14.1Terminal methyl carbon.
C25 22.7 ω -2 carbon, consistently found at ~22.7 ppm in VLCFAs.
C3 24.6 β -carbon to the carboxyl group.
C4 26.8Allylic carbon adjacent to the Δ5 double bond.
C11, C18, C21 27.2Standard allylic carbons.
C7, C8 (NMI) 27.5Critical Diagnostic Peak: NMI bridge carbons. Distinctly resolved from standard allylic carbons (~27.2 ppm) via 2D HSQC.
Bulk Aliphatic 29.0 – 29.7Unperturbed methylene envelope (C12–C17, C22, C24).
C23 31.8 ω -3 carbon.
C2 33.9 α -carbon, deshielded by the adjacent carbonyl.
C5, C6 129.4, 129.7Olefinic carbons of the Δ5 bond.
C9, C10 129.9, 130.2Olefinic carbons of the Δ9 bond.
C19, C20 129.9, 130.0Olefinic carbons of the Δ19 bond.
C1 179.8Carboxylic acid carbonyl carbon.

Conclusion

The accurate structural elucidation of hexacosa-5,9,19-trienoic acid relies heavily on resolving the NMI diene system. By employing a self-validating NMR protocol centered around high-resolution 2D methodologies (HSQC/HMBC) and strict shimming QC, researchers can confidently map the C7/C8 methylene bridge, distinguishing this unique demospongic acid from standard methylene-interrupted PUFAs.

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Application

Hexacosa-5,9,19-trienoic acid sample preparation for high-resolution mass spectrometry

Application Note: Advanced Sample Preparation Strategies for the LC-HRMS Analysis of Hexacosa-5,9,19-trienoic Acid The Analytical Challenge of Demospongic Acids Hexacosa-5,9,19-trienoic acid (molecular formula C26​H46​O2...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Sample Preparation Strategies for the LC-HRMS Analysis of Hexacosa-5,9,19-trienoic Acid

The Analytical Challenge of Demospongic Acids

Hexacosa-5,9,19-trienoic acid (molecular formula C26​H46​O2​ , MW 390.6 g/mol ) is a very long-chain polyunsaturated fatty acid (VLCFA) characterized by its unique non-methylene-interrupted (NMI) Δ5,9,19 double bond system[1]. Originally discovered in marine sponges of the class Demospongiae, these "demospongic acids" play critical structural roles in membrane phospholipids and are synthesized via the homologation of short-chain precursors followed by sequential desaturation[2].

Quantifying Δ5,9,19-26:3 from complex biological matrices presents severe analytical hurdles. Its 26-carbon backbone imparts extreme hydrophobicity, leading to precipitation in standard aqueous-organic solvents. Furthermore, biological matrices often contain isobaric lipid species that require High-Resolution Mass Spectrometry (HRMS) for accurate mass differentiation[3]. This application note details a self-validating, causality-driven protocol for the extraction and HRMS analysis of hexacosa-5,9,19-trienoic acid.

Mechanistic Rationale for VLCFA Solubilization

To ensure scientific integrity and high recovery rates, every step of the sample preparation workflow is optimized specifically for the physicochemical properties of VLCFAs:

  • Mild Alkaline Saponification: VLCFAs are predominantly esterified within complex lipids like phosphatidylserines[4]. Acid-catalyzed transesterification can degrade polyunsaturated systems or cause double-bond isomerization. Therefore, mild alkaline hydrolysis (0.3 M methanolic KOH at 80 °C) is employed to safely release the free fatty acids[3][5].

  • Targeted Liquid-Liquid Extraction (LLE): Following acidification with formic acid to protonate the carboxylate group, LLE using hexane is utilized. Hexane preferentially partitions the highly lipophilic C26 chain, leaving shorter, more polar metabolites and salts in the aqueous phase[3].

  • Ternary Reconstitution System: Standard reconstitution in 50% methanol will result in the precipitation of C26 fatty acids. A ternary mixture of chloroform/methanol/water (1:1:0.3 v/v/v) is mandated to maintain the analyte in solution while remaining compatible with reversed-phase liquid chromatography (RPLC)[3].

Workflow Visualization

Workflow N1 1. Tissue Homogenization (CHCl3:MeOH 2:1) N2 2. Alkaline Saponification (0.3 M KOH, 80°C, 1h) N1->N2 Extract Total Lipids N3 3. Acidification (Formic Acid addition) N2->N3 Release Free Fatty Acids N4 4. Liquid-Liquid Extraction (Hexane Partitioning) N3->N4 Protonate Carboxylates N5 5. Reconstitution (CHCl3:MeOH:H2O 1:1:0.3) N4->N5 Isolate VLCFAs N6 6. LC-HRMS Analysis (ESI- Negative Mode) N5->N6 Solubilize C26 Chain

Workflow for the extraction and HRMS preparation of Hexacosa-5,9,19-trienoic acid.

Step-by-Step Self-Validating Protocol

This protocol incorporates a self-validating system by utilizing an internal standard to monitor extraction efficiency and matrix effects.

Materials Required:

  • 0.3 M KOH in 90/10 Methanol/Water

  • Formic Acid (98%, LC-MS grade)

  • Hexane (LC-MS grade)

  • Chloroform/Methanol/Water (1:1:0.3 v/v/v)

  • Internal Standard: C26:0-d4 (Deuterated hexacosanoic acid)

Procedure:

  • Homogenization & Spiking: Disrupt 50 mg of marine sponge tissue or cell pellet in 1 mL of cold chloroform/methanol (2:1, v/v) using a bead beater. Spike the homogenate with 10 µL of C26:0-d4 internal standard (1 µg/mL) to validate downstream recovery.

  • Saponification: Transfer the organic extract to a glass vial and evaporate to dryness under a gentle stream of nitrogen. Add 1 mL of 0.3 M KOH in 90/10 methanol/water. Incubate in a water bath at 80 °C for 60 minutes to completely hydrolyze ester bonds[3].

  • Acidification: Cool the sample on ice. Add 100 µL of concentrated formic acid. Causality Check: The pH must drop below 3.0 to ensure the VLCFAs are fully protonated, rendering them lipophilic for the subsequent extraction[3].

  • Extraction: Add 1 mL of hexane. Vortex vigorously for 1 minute, then centrifuge at 16,000 × g for 5 minutes. Transfer the upper organic (hexane) layer to a clean glass vial. Repeat the extraction with another 1 mL of hexane and combine the organic layers[3].

  • Reconstitution: Evaporate the combined hexane extracts to dryness under nitrogen. Reconstitute the residue in 100 µL of chloroform/methanol/water (1:1:0.3 v/v/v). Vortex for 2 minutes and transfer to an autosampler vial with a glass insert[3].

LC-HRMS Analytical Parameters

To achieve baseline separation of Δ5,9,19-26:3 from other demospongic isomers (e.g., Δ5,9-26:2), an RPLC method coupled with negative electrospray ionization (ESI-) HRMS is utilized. Fatty acids readily form stable [M−H]− ions without the need for derivatization[5][6].

Table 1: LC-HRMS Method Specifications

ParameterSettingRationale
Analytical Column Phenyl-Hexyl (e.g., Ascentis Express, 2.7 µm)Phenyl-hexyl stationary phases provide superior π−π interactions for resolving polyunsaturated NMI isomers compared to standard C18 columns.
Mobile Phase A 10 mM Ammonium Acetate in WaterBuffers the eluent to stabilize the deprotonated carboxylate [M−H]− .
Mobile Phase B Acetonitrile/Isopropanol (50:50 v/v)Isopropanol is absolutely critical for the efficient elution of C26 VLCFAs without peak tailing.
Mass Spec Mode ESI Negative, Full Scan (m/z 200-600)Captures the intact free fatty acid mass.
Resolving Power 100,000 at m/z 200Required to separate isobaric lipid species and background matrix noise[3].

Table 2: Expected Quantitative Validation Metrics

MetricExpected ValueValidation Criteria
Exact Mass [M−H]− m/z 389.3425Mass error < 3 ppm
Extraction Recovery 85% - 95%Validated via C26:0-d4 internal standard
Limit of Detection (LOD) 0.5 - 1.5 ng/mLS/N > 3 in matrix blank[5]
Limit of Quantitation (LOQ) 2.0 - 5.0 ng/mLS/N > 10, RSD < 15%[5]

Biosynthetic Context of Demospongic Acids

Understanding the biological origin of these compounds aids in predicting matrix interferences. Hexacosa-5,9,19-trienoic acid is synthesized via the elongation of shorter precursors (like palmitic acid) up to C26:0, followed by specific desaturase activities (Δ9, Δ5, and Δ19)[2].

Biosynthesis N1 Palmitic Acid (16:0) Short-chain precursor N2 Hexacosanoic Acid (26:0) Elongation via Elongases N1->N2 Homologation N3 Δ9-Hexacosenoic Acid (9-26:1) Δ9-Desaturase N2->N3 Desaturation N4 Δ5,9-Hexacosadienoic Acid (5,9-26:2) Δ5-Desaturase N3->N4 Desaturation N5 Hexacosa-5,9,19-trienoic Acid (5,9,19-26:3) Δ19-Desaturase N4->N5 Desaturation

Biosynthetic elongation and desaturation pathway of demospongic acids in sponges.

Conclusion

The accurate quantification of hexacosa-5,9,19-trienoic acid relies entirely on overcoming its extreme hydrophobicity during sample preparation. By coupling targeted alkaline saponification with an optimized ternary solvent reconstitution system, researchers can prevent analyte loss and ensure high-fidelity data acquisition. This protocol provides a robust framework for lipidomic profiling, marine natural product discovery, and pharmaceutical research targeting VLCFA metabolism.

References

  • Buy Hexacosa-5,9,19-trienoic acid (EVT-15601572)
  • National Institutes of Health (PMC).
  • Analytical Chemistry - ACS Publications.
  • Chromatography Online.
  • Sponge Fatty Acids. 3. Occurrence of series of n-7 monoenoic and iso-5,9 dienoic long-chain fatty acids in the phospholipids of the marine sponge Cinachyrella aff.
  • ResearchGate.

Sources

Method

Application Note: Derivatization of Hexacosa-5,9,19-trienoic Acid to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

Target Audience: Analytical Chemists, Lipidomic Researchers, and Drug Development Professionals. Chemical & Biological Profile of Hexacosa-5,9,19-trienoic Acid Hexacosa-5,9,19-trienoic acid (CAS: 59708-89-3) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Lipidomic Researchers, and Drug Development Professionals.

Chemical & Biological Profile of Hexacosa-5,9,19-trienoic Acid

Hexacosa-5,9,19-trienoic acid (CAS: 59708-89-3) is a highly specialized very-long-chain polyunsaturated fatty acid (VLC-PUFA). Characterized by a 26-carbon backbone and three double bonds at the 5, 9, and 19 positions (C26:3), it has a molecular formula of C₂₆H₄₆O₂ and a molecular weight of 390.6 g/mol 1. Sourced primarily from marine organisms, this omega-3 fatty acid plays a critical role in modulating inflammatory pathways via eicosanoid production and enhancing cell membrane fluidity 1. In mammalian systems, VLC-PUFAs are essential for retinal function, nervous system development, and reproductive processes 2.

Analytical Rationale: The Necessity of FAME Derivatization

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying VLC-PUFAs in minute quantities 2. However, analyzing hexacosa-5,9,19-trienoic acid in its free, underivatized form presents significant chromatographic challenges. The highly polar carboxyl functional group tends to form hydrogen bonds, leading to severe column adsorption, peak tailing, and poor resolution 3.

Derivatization into Fatty Acid Methyl Esters (FAMEs) neutralizes this polarity. By converting the carboxyl group into a methyl ester, the boiling point is lowered, and the molecule becomes highly amenable to GC separation based on chain length, degree of unsaturation, and double-bond position 3.

Mechanistic Pathway

For complex biological samples where VLC-PUFAs are bound in lipid matrices, a two-step base/acid-catalyzed transesterification is highly recommended to ensure complete conversion without degrading the fragile double bonds 4.

  • Saponification (Base Catalysis) : Methanolic KOH cleaves ester bonds in complex lipids, yielding free fatty acid potassium salts.

  • Esterification (Lewis Acid Catalysis) : Boron trifluoride (BF₃) protonates the oxygen atom of the carboxylate, drastically increasing its electrophilicity. Methanol then attacks the carbonyl carbon, yielding the FAME and water 3.

Mechanism A Hexacosa-5,9,19-trienoic Acid (Free Fatty Acid / Lipid Bound) B Base Hydrolysis (0.5 M KOH in MeOH, 80°C) A->B Saponification C Potassium Carboxylate Salts B->C D Acid-Catalyzed Esterification (10% BF3 in MeOH, 100°C) C->D Protonation & Alkylation E Fatty Acid Methyl Esters (FAMEs) D->E

Reaction mechanism for the two-step derivatization of VLC-PUFAs to FAMEs.

Methodological Evaluation for VLC-PUFAs

Selecting the correct derivatization method is critical. Because hexacosa-5,9,19-trienoic acid contains three double bonds, it is highly susceptible to oxidation and isomerization under prolonged heat or harsh acidic conditions.

Table 1: Quantitative Comparison of Derivatization Methods for VLC-PUFAs

Derivatization MethodCatalyst SystemReaction ConditionsYield Efficiency for VLC-PUFAsRisk of C26:3 Isomerization
Acid-Catalyzed (One-Step) 1% H₂SO₄ in Methanol64°C for 4 hoursHigh (Efficient for total FAs)Moderate (Prolonged heat exposure)
Base-Catalyzed (One-Step) 0.2 M KOH in MethanolRoom Temp for 30 minsLow (Fails to esterify free FAs)Low (Mild conditions protect bonds)
Two-Step (Base + Acid) 0.5 M KOH then 10% BF₃80°C (1h) then 100°C (20m)Optimal (Captures bound & free FAs)Low (Controlled, rapid heating)

Data synthesized from comparative evaluations of VLC-PUFA derivatization efficiencies 5, 4.

Self-Validating Experimental Protocol: Two-Step FAME Derivatization

This protocol is optimized for the extraction and derivatization of hexacosa-5,9,19-trienoic acid from tissue homogenates or lipid extracts, ensuring maximum yield with minimal artifact formation.

System Validation Controls

To ensure the protocol is a self-validating system, two controls must be implemented:

  • Internal Standard (IS) : Spike the initial lipid extract with a known concentration of Henicosanoic acid methyl ester (C21:0) prior to derivatization. Causality: C21:0 does not naturally occur in most mammalian/marine samples. Its recovery post-GC-MS analysis dictates the absolute extraction and derivatization efficiency, validating the quantitative integrity of the C26:3 measurement 4.

  • Reagent Blank : Run a parallel derivatization without a sample. Causality: Ensures that no artifact peaks or moisture contamination in the BF₃/MeOH reagent are interfering with the C26:3 retention time window 3.

Reagents & Materials
  • 0.5 M Potassium Hydroxide (KOH) in Methanol

  • 10% Boron Trifluoride (BF₃) in Methanol (Ensure low moisture content)

  • GC-Grade Hexane and Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 5-10 mL micro reaction vessels with Teflon-lined caps

Step-by-Step Workflow

Step 1: Base-Catalyzed Hydrolysis (Saponification)

  • Action : Reconstitute 2 mg of recovered lipids in 1 mL of 0.5 M methanolic KOH. Heat in a sealed reaction vessel at 80°C for 1 hour 4.

  • Causality : Breaks down complex triglycerides and phospholipids to release bound hexacosa-5,9,19-trienoic acid as free fatty acid salts, without isomerizing the sensitive double bonds.

Step 2: Acid-Catalyzed Transesterification

  • Action : Cool the vessel slightly, then add 1 mL of fresh 10% BF₃ in methanol. Heat at 100°C for 20 minutes 4.

  • Causality : BF₃ acts as a Lewis acid to drive the rapid methylation of the free fatty acids. The short 20-minute window prevents thermal degradation of the C26:3 PUFA.

Step 3: Liquid-Liquid Extraction

  • Action : Cool to room temperature, then add 2 mL of deionized H₂O and 1 mL of GC-grade hexane to quench the reaction. Shake vigorously and allow phase separation 3, 4.

  • Causality : Water quenches the BF₃ catalyst and solubilizes unreacted methanol. This drives the non-polar FAMEs (including the methylated C26:3) to partition exclusively into the upper hexane layer, isolating them from polar contaminants.

Step 4: Dehydration & Concentration

  • Action : Carefully transfer the upper organic (hexane) layer to a clean vial containing anhydrous Na₂SO₄. Concentrate under a gentle stream of nitrogen if required 3.

  • Causality : Na₂SO₄ acts as a desiccant to remove trace water from the hexane layer. Residual water will degrade GC columns and severely interfere with MS electron impact (EI) ionization.

Workflow N1 Lipid Extract (Contains C26:3) N2 Saponification (0.5M KOH/MeOH) N1->N2 N3 Esterification (10% BF3/MeOH) N2->N3 N4 Quench & Extract (H2O + Hexane) N3->N4 N5 Dehydration (Anhydrous Na2SO4) N4->N5 N6 GC-MS Analysis N5->N6

Step-by-step experimental workflow for the two-step FAME derivatization of VLC-PUFAs.

GC-MS Analytical Parameters

Due to the extremely long chain length of C26:3, standard GC columns may result in late elution and peak broadening. It is highly recommended to use a high-polarity capillary column (e.g., DB-23 or Omegawax) specifically designed for FAMEs, coupled with hard ionization (Electron Impact, EI) to generate robust fragmentation patterns for structural confirmation 2.

References

  • EvitaChem. "Buy Hexacosa-5,9,19-trienoic acid (EVT-15601572) | 59708-89-3".1

  • PMC. "Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health". 2

  • ResearchGate. "Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0)". 5

  • Merck Millipore. "Derivatization of Fatty acids to FAMEs". 3

  • Woods Hole Oceanographic Institution (WHOI). "Extraction, Derivatization, and Analysis of Fatty Acid Methyl Ester (FAME) in Tissue Homogenates and Blubber by ASE and Gas Chromatography". 4

Sources

Application

Application Notes and Protocols for In Vitro Cell Culture Assays Using Hexacosa-5,9,19-trienoic Acid

Introduction: Exploring the Bioactive Potential of Novel Polyunsaturated Fatty Acids Polyunsaturated fatty acids (PUFAs) are crucial components of cellular membranes and precursors to potent signaling molecules that regu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Exploring the Bioactive Potential of Novel Polyunsaturated Fatty Acids

Polyunsaturated fatty acids (PUFAs) are crucial components of cellular membranes and precursors to potent signaling molecules that regulate a vast array of physiological processes, including inflammation, cell proliferation, and apoptosis.[1] While the biological activities of common PUFAs like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) are well-documented, the functional roles of many other structurally unique fatty acids remain largely unexplored. Hexacosa-5,9,19-trienoic acid is a long-chain PUFA whose specific biological activities are not yet fully characterized. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the in vitro effects of this novel fatty acid.

This document offers a suite of validated protocols to assess the cytotoxic, anti-proliferative, pro-apoptotic, and anti-inflammatory potential of hexacosa-5,9,19-trienoic acid. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring robust and reproducible data generation.

Physicochemical Properties and Handling of Hexacosa-5,9,19-trienoic Acid

A structural isomer, hexacosa-17,20,23-trienoic acid, possesses the following properties, which are expected to be identical for hexacosa-5,9,19-trienoic acid:

PropertyValueReference
Molecular Formula C₂₆H₄₆O₂[2]
Molecular Weight 390.6 g/mol [2]
Monoisotopic Mass 390.3498 Da[1]
Protocol 1: Preparation of Hexacosa-5,9,19-trienoic Acid Stock Solutions and BSA Conjugation

Long-chain fatty acids have low solubility in aqueous media and require a carrier protein, such as bovine serum albumin (BSA), for efficient delivery to cells in culture.[3] This protocol details the preparation of a fatty acid-BSA complex.

Rationale: Complexing fatty acids to BSA mimics their physiological transport in the bloodstream and prevents the formation of cytotoxic micelles in the culture medium.[3] The molar ratio of fatty acid to BSA is a critical parameter that can influence the biological response.[4]

Materials:

  • Hexacosa-5,9,19-trienoic acid

  • Ethanol, 100% (or DMSO)[5]

  • Fatty acid-free BSA[4]

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes and serological pipettes

  • Water bath or heat block

  • Vortex mixer

Procedure:

  • Prepare a 100 mM stock solution of hexacosa-5,9,19-trienoic acid:

    • Calculate the mass of hexacosa-5,9,19-trienoic acid needed to prepare the desired volume of a 100 mM stock solution (e.g., for 1 ml, dissolve 39.06 mg in 1 ml of 100% ethanol).

    • Warm the solution at 37°C to aid dissolution. Vortex until the fatty acid is completely dissolved. Store this stock solution at -20°C.

  • Prepare a 10% (w/v) fatty acid-free BSA solution:

    • Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to a final concentration of 10%.

    • Gently rotate or stir the solution at 37°C until the BSA is completely dissolved. Do not vortex vigorously as this can cause frothing and protein denaturation.

    • Sterile-filter the BSA solution through a 0.22 µm filter. This solution can be stored at 4°C for short-term use or at -20°C for long-term storage.

  • Complex hexacosa-5,9,19-trienoic acid with BSA:

    • Warm the 10% BSA solution to 37°C.

    • Slowly add the 100 mM fatty acid stock solution to the BSA solution while gently stirring. The final fatty acid:BSA molar ratio should be optimized for your specific cell type and experimental goals, with common ratios ranging from 2:1 to 6:1.[3][4]

    • Incubate the mixture at 37°C for at least 1 hour with continuous gentle agitation to allow for complex formation.[6]

    • The final concentration of the fatty acid-BSA complex should be determined based on the desired working concentrations for your experiments.

  • Prepare a vehicle control:

    • Prepare a BSA solution containing the same concentration of ethanol (or DMSO) as the fatty acid-BSA complex. This will serve as the vehicle control in your experiments.

Section 1: Assessment of Cytotoxicity and Cell Proliferation

The initial characterization of a novel compound often involves determining its effect on cell viability and proliferation. These assays are crucial for identifying a suitable concentration range for subsequent mechanistic studies.

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[7]

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells of interest (e.g., cancer cell lines, normal cell lines)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Hexacosa-5,9,19-trienoic acid-BSA complex and vehicle control

  • MTT solution (5 mg/ml in sterile PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the hexacosa-5,9,19-trienoic acid-BSA complex (e.g., 1, 10, 25, 50, 100 µM) and the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Protocol 3: BrdU Assay for Cell Proliferation

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.[8]

Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[9] Incorporated BrdU is then detected using a specific anti-BrdU antibody in an ELISA format.[8][10]

Materials:

  • BrdU Cell Proliferation ELISA Kit (e.g., Abcam ab126556)[11]

  • Cells of interest, 96-well plate, and culture medium

  • Hexacosa-5,9,19-trienoic acid-BSA complex and vehicle control

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period optimized for your cell line (typically 2-24 hours).

  • Fixation and Denaturation: Fix the cells and denature the DNA according to the kit manufacturer's instructions to expose the incorporated BrdU.

  • Antibody Incubation: Add the anti-BrdU detector antibody and incubate.

  • Substrate Reaction: Add the appropriate substrate and stop solution as per the kit's protocol.

  • Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control.

Section 2: Investigation of Apoptosis Induction

Should the initial assays indicate a reduction in cell viability or proliferation, the next logical step is to determine if this is due to the induction of apoptosis (programmed cell death).

Protocol 4: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[1]

Principle: The assay provides a proluminescent caspase-3/7 substrate. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[12][13]

Materials:

  • Caspase-Glo® 3/7 Assay System (e.g., Promega)[1]

  • Cells of interest, white-walled 96-well plates, and culture medium

  • Hexacosa-5,9,19-trienoic acid-BSA complex and vehicle control

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with the fatty acid complex as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[12]

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the results to the vehicle control to determine the fold-change in caspase-3/7 activity.

Section 3: Evaluation of Anti-Inflammatory Properties

PUFAs are well-known modulators of inflammation.[14] The following protocols are designed to assess the anti-inflammatory potential of hexacosa-5,9,19-trienoic acid in a common in vitro model of inflammation.

Protocol 5: LPS-Induced Inflammation in Macrophages

This protocol uses lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce an inflammatory response in macrophage-like cells (e.g., RAW 264.7 or THP-1).[15][16]

Principle: LPS stimulates macrophages through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways, such as NF-κB, and the production of pro-inflammatory cytokines like TNF-α and IL-6.[15] The potential anti-inflammatory effect of the fatty acid is assessed by its ability to suppress these responses.

Materials:

  • RAW 264.7 (murine) or PMA-differentiated THP-1 (human) cells

  • Cell culture plates and medium

  • Lipopolysaccharide (LPS)

  • Hexacosa-5,9,19-trienoic acid-BSA complex and vehicle control

Procedure:

  • Cell Culture and Differentiation (for THP-1): Culture RAW 264.7 cells or differentiate THP-1 monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Pre-treatment: Pre-incubate the macrophages with various non-toxic concentrations of the hexacosa-5,9,19-trienoic acid-BSA complex or vehicle control for a specified time (e.g., 2-24 hours).

  • Inflammatory Challenge: Add LPS (e.g., 100 ng/ml to 1 µg/ml) to the wells (except for the unstimulated control) and co-incubate with the fatty acid for a defined period (e.g., 6-24 hours).

  • Sample Collection: Collect the cell culture supernatants for cytokine analysis and lyse the cells for protein or RNA extraction.

Protocol 6: Measurement of Pro-inflammatory Cytokines by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying the concentration of specific proteins, such as cytokines, in biological fluids.[17]

Principle: A capture antibody specific for the cytokine of interest is coated onto a microplate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody is then added, followed by a substrate that produces a measurable color change.[18][19]

Materials:

  • ELISA kits for TNF-α and IL-6

  • Culture supernatants from Protocol 5

  • Microplate reader

Procedure:

  • Assay Performance: Perform the ELISA according to the manufacturer's protocol.[2][20] This typically involves coating the plate with a capture antibody, adding standards and samples, followed by the addition of a detection antibody and substrate.

  • Measurement: Read the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve and calculate the concentration of TNF-α and IL-6 in the samples. Compare the cytokine levels in the fatty acid-treated groups to the LPS-only treated group.

Protocol 7: Analysis of COX-2 Expression

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins.[21]

Principle: The expression of COX-2 can be assessed at the protein level by Western blotting or at the mRNA level by quantitative real-time PCR (qPCR).

Materials:

  • Cell lysates from Protocol 5

  • Reagents for Western blotting (antibodies against COX-2 and a loading control like β-actin) or qPCR (primers for COX-2 and a reference gene)

Procedure (Western Blot):

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against COX-2 and a loading control, followed by incubation with the appropriate secondary antibodies.

  • Detection: Visualize the protein bands using a suitable detection method.

  • Densitometry: Quantify the band intensities and normalize the COX-2 signal to the loading control.

Section 4: Exploring a Potential Mechanism of Action

The observed effects of PUFAs are often mediated through the modulation of specific signaling pathways.

Potential Signaling Pathways to Investigate
  • NF-κB Pathway: A key regulator of inflammation. Many anti-inflammatory PUFAs inhibit the activation of NF-κB.[14] This can be assessed by measuring the phosphorylation of IκBα or the nuclear translocation of NF-κB subunits (e.g., p65) by Western blot or immunofluorescence.

  • Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that are activated by fatty acids and their metabolites. PPARγ, in particular, has well-established anti-inflammatory properties.[14] PPAR activation can be studied using reporter gene assays or by examining the expression of known PPAR target genes.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Analysis & Further Investigation prep_fa Prepare Hexacosa-5,9,19-trienoic Acid Stock complex Complex FA with BSA prep_fa->complex prep_bsa Prepare Fatty Acid-Free BSA Solution prep_bsa->complex cytotox Cytotoxicity/Proliferation (MTT, BrdU) complex->cytotox Dose-response apoptosis Apoptosis (Caspase-Glo 3/7) complex->apoptosis inflammation Anti-inflammatory (LPS, ELISA, Western Blot) complex->inflammation cytotox->apoptosis If cytotoxic cytotox->inflammation Select non-toxic doses data_analysis Data Analysis & Interpretation apoptosis->data_analysis inflammation->data_analysis mechanism Mechanistic Studies (e.g., NF-κB, PPARγ pathways) data_analysis->mechanism

Caption: General experimental workflow for in vitro characterization.

NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates PUFA Hexacosa-5,9,19-trienoic Acid IKK IKK Complex PUFA->IKK Inhibits TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB NF-κB (p65/p50) IkBa_p->NFkB Releases IkBa->IkBa_p NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Genes Induces

Caption: Potential inhibition of the NF-κB pathway by PUFAs.

References

  • Itcho, K., et al. (2005). Structural basis for the activation of PPARγ by oxidized fatty acids. Nature Structural & Molecular Biology, 12(9), 761–770.
  • Al Hinai, M., et al. (2023). Anti-inflammatory effects of n-3 polyunsaturated fatty acids in THP-1 macrophages: promising in-vitro insights. International Journal of Clinical Biochemistry and Research, 10(3), 233-238.
  • Bowdish Lab. (2011). CYTOKINE ELISA. Retrieved from [Link][18]

  • Ahmad, F., et al. (2016). Cytokine Measurement by ELISA. Bio-protocol, 6(22), e2026.[20]

  • protocols.io. (n.d.). Preparation of BSA complexed free fatty acids for in vitro studies. Retrieved from [Link]

  • Spiegelman, B. M. (1998). Peroxisome proliferator-activated receptor gamma and metabolic disease. Diabetes, 47(4), 507-514.
  • Liberato, M. V., et al. (2012). Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. PLoS ONE, 7(5), e36297.
  • Kliewer, S. A., et al. (1997). Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ. Proceedings of the National Academy of Sciences, 94(9), 4318-4323.
  • PubChem. (n.d.). Hexacosa-17,20,23-trienoic acid. Retrieved from [Link][2]

  • Wolfrum, C., et al. (2001). Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus. Proceedings of the National Academy of Sciences, 98(5), 2323-2328.
  • Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Retrieved from [Link][19]

  • Zhao, G., et al. (2005). Anti-inflammatory effects of polyunsaturated fatty acids in THP-1 cells. Biochemical and Biophysical Research Communications, 336(3), 909-917.[14]

  • Eder, S. K., et al. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological Methods and Protocols, 6(1), bpab022.[5][7]

  • Li, R., et al. (2018). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Molecular Medicine Reports, 17(4), 5441-5448.[15]

  • PubChemLite. (n.d.). 5,9,19-hexacosatrienoic acid (C26H46O2). Retrieved from [Link][1]

  • Wang, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Journal of Inflammation Research, 16, 4239-4251.[16]

  • Zhang, Y., et al. (2023). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell, 14(11), 861-866.
  • WK Lab. (n.d.). Fatty Acid-BSA complex protocol. Retrieved from [Link]

  • Zhao, G., et al. (2009). In vitro fatty acid enrichment of macrophages alters inflammatory response and net cholesterol accumulation. British Journal of Nutrition, 101(6), 845-852.
  • Ibrahim, A., et al. (2011). Anti-inflammatory and anti-angiogenic effect of long chain n-3 polyunsaturated fatty acids in intestinal microvascular endothelium. Clinical Nutrition, 30(5), 678-687.
  • Taylor & Francis Online. (2009). CELL CULTURE CONDITIONS AFFECT LPS INDUCIBILITY OF THE INFLAMMATORY MEDIATORS IN J774A.1 MURINE MACROPHAGES. Retrieved from [Link]

  • ResearchGate. (2017). What concentration of DMSO is suitable for dissolving oleic and Palmitic acid for Hepg2 cells. Retrieved from [Link]

  • eLife. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. Retrieved from [Link]

  • Taylor & Francis Online. (2018). In vitro use of free fatty acids bound to albumin: A comparison of protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). How to prepare different lipid conditions for cell culture experiments? Retrieved from [Link][6]

  • National Center for Biotechnology Information. (2018). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Retrieved from [Link][3]

  • Kadotani, A., et al. (2009). Different impacts of saturated and unsaturated free fatty acids on COX-2 expression in C(2)C(12) myotubes. American Journal of Physiology-Endocrinology and Metabolism, 297(6), E1291-E1303.[21]

  • Frontiers. (2021). The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (2015). Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Hepatic COX-2 expression protects mice from an alcohol-high fat diet-induced metabolic disorder by involving protein acetylation related energy metabolism. Retrieved from [Link]

  • Bio-Rad. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Retrieved from [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of hexacosa-5,9,19-trienoic acid during lipid extraction

Technical Support Center: Lipid Extraction Introduction: The Challenge of Preserving Polyunsaturated Fatty Acid Integrity Hexacosa-5,9,19-trienoic acid, a C26 long-chain polyunsaturated fatty acid (PUFA), presents a sign...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Lipid Extraction

Introduction: The Challenge of Preserving Polyunsaturated Fatty Acid Integrity

Hexacosa-5,9,19-trienoic acid, a C26 long-chain polyunsaturated fatty acid (PUFA), presents a significant analytical challenge due to the three double bonds in its structure. These double bonds are highly susceptible to oxidation, a process that can be initiated or accelerated by factors inherent to standard lipid extraction workflows, such as exposure to atmospheric oxygen, trace metal contaminants, light, and elevated temperatures.[1] Oxidative degradation not only leads to a loss of the target analyte but also generates a cascade of secondary products, including aldehydes and ketones, which can interfere with analysis and misrepresent the biological state of the sample.[2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and best practices to mitigate the oxidation of hexacosa-5,9,19-trienoic acid and other PUFAs during extraction. Our approach is grounded in the fundamental chemistry of lipid peroxidation and provides practical, field-proven solutions to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What makes hexacosa-5,9,19-trienoic acid so prone to oxidation? A1: The susceptibility of a fatty acid to oxidation increases with the number of double bonds in its acyl chain.[4] The methylene groups located between the double bonds have lower bond dissociation energy, making them prime targets for hydrogen abstraction by free radicals. This event initiates a chain reaction known as lipid peroxidation.[1][4] With three double bonds, hexacosa-5,9,19-trienoic acid is highly vulnerable to this process, which can be catalyzed by factors like heat, light, and metal ions.[1][5]

Q2: What are the primary drivers of oxidation during a typical lipid extraction? A2: Several factors during the extraction process can promote oxidation:

  • Atmospheric Oxygen: Dissolved oxygen in solvents or exposure of the sample to air is a primary requirement for the propagation of lipid peroxidation.[1]

  • Metal Ions: Trace amounts of transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), are potent catalysts of lipid oxidation. They facilitate the breakdown of lipid hydroperoxides into highly reactive free radicals.[4][6] These contaminants can be introduced from glassware, water, or the biological sample itself.

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including oxidation.[7][8] Steps like solvent evaporation are particularly high-risk if not performed at low temperatures.

  • Light: Exposure to light, especially UV light, can generate free radicals and initiate the oxidation process (photooxidation).[1]

  • Enzymatic Activity: If the tissue is not properly handled before extraction, endogenous lipoxygenase and cyclooxygenase enzymes can enzymatically oxidize PUFAs.[9][10]

Q3: What is the single most important step I can take to prevent oxidation? A3: While a multi-faceted approach is best, the addition of a suitable antioxidant to the extraction solvent at the very beginning of the procedure is the most critical preventative step.[11] Antioxidants function by interrupting the free radical chain reaction, thereby protecting the PUFAs from degradation.[4] This should be combined with rigorous temperature control and minimizing oxygen exposure.

Q4: How do I know if my lipid extract has been compromised by oxidation? A4: Both qualitative and quantitative signs can indicate oxidation. Visually, a pure lipid extract should be pale or colorless; a yellow or brownish tint often suggests the presence of secondary oxidation products. Analytically, you may observe a lower-than-expected yield of hexacosa-5,9,19-trienoic acid, accompanied by the appearance of extraneous peaks in your chromatograms (e.g., GC-MS, HPLC). Specific assays, such as the determination of the Peroxide Value (PV) for primary oxidation products or the TBARS (Thiobarbituric Acid Reactive Substances) assay for secondary products like malondialdehyde, can quantitatively measure the extent of oxidation.[2][12][13]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My final lipid extract has a noticeable yellow/brown color and a rancid smell.

Potential Cause Explanation & Corrective Action
Extensive Oxidation The color and odor are classic signs of secondary and tertiary oxidation products, such as aldehydes and ketones, which form after the initial peroxidation.[3] This indicates a systemic failure to control oxidation throughout the process.
Solution Review your entire protocol against the "Optimized Protocol for PUFA Preservation" provided below. Key areas to re-evaluate are: (1) Was an antioxidant added to the initial homogenization solvent? (2) Were solvents deoxygenated? (3) Were all steps performed on ice and protected from light? (4) Was the final solvent evaporation step performed quickly and at a low temperature under a stream of inert gas?

Problem 2: My GC-MS analysis shows a significantly lower yield of hexacosa-5,9,19-trienoic acid than expected, and I see many unidentifiable small peaks.

Potential Cause Explanation & Corrective Action
Analyte Degradation Oxidation has likely degraded the parent fatty acid into smaller, more volatile fragments, which appear as extraneous peaks in the chromatogram. The loss of the target molecule directly results in reduced yield.
Solution Implement a more robust antioxidant strategy. Consider using a synergistic blend of antioxidants, such as a free-radical scavenger (e.g., BHT) combined with a metal chelator (e.g., EDTA).[4] Ensure your sample is stored at -80°C under an inert atmosphere (nitrogen or argon) immediately after extraction and before analysis to prevent further degradation.[11][14] Storage at -20°C is not sufficient to prevent long-term PUFA degradation.[11]

Problem 3: I used an antioxidant, but my quality control checks (e.g., Peroxide Value) still indicate significant oxidation.

Potential Cause Explanation & Corrective Action
Metal-Catalyzed Oxidation Standard antioxidants like BHT or BHA are excellent at scavenging free radicals but are ineffective against oxidation catalyzed by metal ions.[4][6] If your sample or reagents are contaminated with trace metals, this pathway can proceed unchecked.
Solution Incorporate a metal chelation step. This can be done by: (1) Using high-purity, metal-free reagents and solvents. (2) Rinsing all glassware with a dilute solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) followed by a thorough rinse with high-purity water. (3) Adding EDTA (typically 0.1 mM) to the aqueous phase during the partitioning step of the extraction (e.g., in the Folch method wash).[6][15]
Insufficient Antioxidant Concentration or Improper Timing The antioxidant may have been depleted before the extraction was complete, or it was added too late in the process.
Solution Add the antioxidant to the chloroform/methanol mixture before it comes into contact with the tissue sample.[16] Ensure the concentration is adequate; a typical starting point for BHT or BHA is 0.01-0.05% (w/v) of the solvent.

Visualizing the Threat: The Lipid Peroxidation Pathway

The following diagram illustrates the free-radical chain reaction responsible for lipid oxidation and highlights the intervention point for antioxidants.

Lipid_Peroxidation cluster_init Phase 1 cluster_prop Phase 2 (Chain Reaction) cluster_term Phase 3 cluster_antiox Protective Mechanism INIT Initiation LH PUFA (L-H) (e.g., Hexacosa-5,9,19-trienoic acid) L_rad Lipid Radical (L•) LH->L_rad H• abstraction LOOH Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) R Initiator (Light, Heat, Metal Ion) R->LH + O2 Oxygen (O₂) LOO_rad Peroxyl Radical (LOO•) NonRadical Stable, Non-Radical Products L_rad->NonRadical PROP Propagation O2->LOO_rad + O₂ LOO_rad->LH + L-H (another PUFA) LOO_rad->NonRadical AH Antioxidant (A-H) LOO_rad->AH H• donation L_rad2 Lipid Radical (L•) LOOH->L_rad2 forms L_rad2->PROP Cycle Repeats TERM Termination ANTIOX Antioxidant Intervention A_rad Stable Antioxidant Radical (A•) AH->A_rad A_rad->TERM Terminates Chain

Caption: Mechanism of lipid peroxidation and antioxidant intervention.

Optimized Protocol for PUFA Preservation: Modified Folch Extraction

This protocol is an adaptation of the classic Folch method, incorporating multiple steps to actively prevent the oxidation of hexacosa-5,9,19-trienoic acid.[16][17]

I. Pre-Extraction Preparation

  • Glassware: Thoroughly wash all glassware. To remove trace metal ions, rinse with a 0.1% EDTA solution, followed by three rinses with high-purity, deionized water. Dry completely in an oven and allow to cool to room temperature. Use amber glass vials where possible to minimize light exposure.

  • Solvent Preparation:

    • Prepare a 2:1 (v/v) solution of chloroform:methanol using high-purity, HPLC-grade solvents.

    • Add Butylated Hydroxytoluene (BHT) to the chloroform:methanol mixture to a final concentration of 0.05% (w/v). For example, add 50 mg of BHT to 100 mL of the solvent mixture.

    • Deoxygenate the solvent mixture by sparging with a gentle stream of inert gas (nitrogen or argon) for 15-20 minutes immediately before use. Keep the solvent on ice.

  • Sample Handling: Thaw frozen tissue samples on ice. All dissection and weighing should be done as quickly as possible to minimize exposure to air and enzymatic activity.

II. Homogenization and Extraction

  • Place the pre-weighed tissue sample (e.g., ~1 g) into a glass homogenizer tube.

  • Add 20 volumes of the ice-cold, deoxygenated 2:1 chloroform:methanol solution containing BHT (e.g., 20 mL for 1 g of tissue).

  • Homogenize the sample thoroughly. Keep the homogenizer tube submerged in an ice bath during this process to prevent heating.

  • After homogenization, transfer the entire mixture to a sealed centrifuge tube. Agitate for 15 minutes at 4°C.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the solid residue.

  • Carefully decant the supernatant (the lipid extract) into a fresh tube.

III. Phase Separation and Washing

  • To the collected supernatant, add 0.25 volumes of a 0.9% NaCl solution (prepared with high-purity water). For example, if you have 20 mL of supernatant, add 5 mL of the salt solution.

  • Cap the tube and vortex gently for 1 minute to mix the phases thoroughly.

  • Centrifuge at 1,500 x g for 5 minutes to facilitate phase separation. Two distinct layers will form: an upper aqueous/methanolic layer and a lower chloroform layer containing the lipids.

  • Carefully remove the upper aqueous layer using a glass Pasteur pipette. Discard this layer.

  • To remove any remaining non-lipid contaminants, gently add a small volume of a pre-chilled 1:1 methanol:water solution down the side of the tube, then remove it without disturbing the lower phase.

IV. Solvent Evaporation and Storage

  • Transfer the lower chloroform phase containing the purified lipids to a pre-weighed amber glass vial.

  • Evaporate the chloroform under a gentle stream of nitrogen or argon. Crucially, do not allow the sample to go to complete dryness , as this exposes the lipid film to oxygen and increases oxidation risk. Stop when a small amount of solvent remains.

  • For final storage, add a small volume of high-purity chloroform or hexane with 0.05% BHT, flush the vial headspace with inert gas, seal tightly with a PTFE-lined cap, and store at -80°C.[11][14]

Workflow: Critical Control Points for Preventing Oxidation

Caption: Key steps and critical control points in lipid extraction.

Data Summary: Selecting an Appropriate Antioxidant

The choice of antioxidant depends on the specific requirements of your experiment, including the solvent system and downstream analytical methods.

AntioxidantMechanism of ActionTypical ConcentrationSolubilityKey Considerations
BHT (Butylated Hydroxytoluene)Free Radical Scavenger[18]0.01 - 0.05% (w/v)High in non-polar solvents (chloroform, hexane)Volatile; may be lost during solvent evaporation. Can potentially interfere with some mass spectrometry analyses.
BHA (Butylated Hydroxyanisole)Free Radical Scavenger[19]0.01 - 0.05% (w/v)High in non-polar solvents, alcoholsLess volatile than BHT. A mixture of two isomers.
Tocopherols (Vitamin E)Free Radical Scavenger[4]0.02 - 0.1% (w/v)High in non-polar solvents, alcoholsA natural antioxidant, which may be preferable if avoiding synthetic additives is important. Less potent than BHT/BHA in some systems.
Rosemary Extract Free Radical Scavenger, some chelating activity[4]0.25 - 0.75% (w/v)Varies with formulationA natural option with multiple active compounds (e.g., carnosic acid). May introduce other phytochemicals into the extract.[4]
EDTA (Ethylenediaminetetraacetic acid)Metal Ion Chelator[6]0.1 - 1.0 mMHigh in aqueous solutionsNot a free radical scavenger. Use in combination with one. Added to the aqueous wash phase, not the primary organic solvent.[6][15]
Ascorbic Acid (Vitamin C)Free Radical Scavenger, regenerates other antioxidants[4]0.01 - 0.05% (w/v)High in aqueous/polar solventsCan act as a pro-oxidant in the presence of metal ions. Best used in combination with a chelator.

References

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  • Antioxidant Mechanisms in Lipid Oxidation Prevention. (2025, November 12). Allan Chemical Corporation.
  • Perera, O., & Twerenbold, A. (n.d.). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. PMC.
  • A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS. (n.d.). DADUN.
  • A review of analytical methods measuring lipid oxidation status in foods: a challenging task. (n.d.). Vertex AI Search.
  • Perera, O., & Twerenbold, A. (2021, October 7). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Vertex AI Search.
  • Effects of Chelating Agents and Salts on Interfacial Properties and Lipid Oxidation in Oil-in-Water Emulsions. (n.d.). ResearchGate.
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  • Lipidomic Characterization of Marine By-Product Oils: Impact of Species and Extraction Methods on Lipid Profile and Antioxidant Potential. (2026, January 12). MDPI.
  • Oxidation of polyunsaturated fatty acids to produce lipid mediators. (2020, July 3). PMC - NIH.
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  • Living Off the Fat of the Land: Lipid Extraction Methods. (2015, August 1). LCGC International.
  • Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing. (2022, June 2). PMC.
  • Effect of storage temperature on lipid oxidation and changes in nutrient contents in peanuts. (n.d.). Vertex AI Search.
  • The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. (2023, September 14). MDPI.
  • Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. (2018, August 8). Vertex AI Search.
  • State of art and best practices for fatty acid analysis in aquatic sciences. (2020, December 15). Oxford Academic.
  • Oxidation of polyunsaturated fatty acids to produce lipid mediators. (2020, September 23). PubMed.
  • Oxidation of Polyunsaturated Fatty Acids and its Impact on Food Quality and Human Health. (2015, December 18). Twinwood Cattle Company.
  • Lipid oxidation and flavor changes in saturated and unsaturated fat fractions from chicken fat during a thermal process. (2023, June 29). Food & Function (RSC Publishing). Retrieved March 25, 2024, from [Link]

  • "Bligh and Dyer" and Folch Methods for Solid-Liquid-Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. (2017, March 27). PubMed.
  • Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet. (2020, March 11). ACS Publications.

Sources

Optimization

Technical Support Center: Optimizing GC-MS Analysis of Hexacosa-5,9,19-trienoic Acid Isomers

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals who are working to resolve complex mixtures of fatty...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals who are working to resolve complex mixtures of fatty acid isomers, specifically focusing on hexacosa-5,9,19-trienoic acid, by Gas Chromatography-Mass Spectrometry (GC-MS). Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your method development.

Frequently Asked Questions (FAQs)

Q1: Why are my hexacosa-5,9,19-trienoic acid isomers co-eluting, and what is the first step to improve resolution?

A1: Co-elution of long-chain polyunsaturated fatty acid (PUFA) isomers is a common challenge due to their similar physicochemical properties.[1][2] The primary reason is often a suboptimal choice of GC column stationary phase or inadequate chromatographic conditions.

Your first and most critical step is to ensure you are using a GC column with the appropriate stationary phase polarity.[3][4] For separating fatty acid methyl esters (FAMEs), especially isomers with varying double bond positions, highly polar stationary phases are essential.[5] These phases, typically containing high percentages of cyanopropyl groups (e.g., SP™-2560, HP-88), provide enhanced selectivity for FAMEs.[6] The principle of "like dissolves like" is key here; the polar stationary phase interacts more strongly with the slightly polar double bonds in your fatty acid chains, leading to better separation.[7]

Troubleshooting Guide: From Broad Peaks to Baseline Resolution

This section provides a systematic approach to troubleshooting and refining your GC-MS method for hexacosa-5,9,19-trienoic acid isomer analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q2: My FAME peaks are tailing significantly. What are the likely causes and how can I fix this?

A2: Peak tailing is often indicative of active sites within your GC system, which can interact with the polar carboxyl group of any underivatized fatty acids or other active analytes.[8] It can also result from a poor column installation.

Causality & Solution Workflow:

G

Step-by-Step Protocol:

  • Verify Complete Derivatization: Incomplete conversion of fatty acids to their methyl esters (FAMEs) is a primary cause of tailing.[9] The free carboxyl groups are highly polar and will interact strongly with any active sites.

    • Protocol: Use a proven esterification method, such as boron trifluoride (BF3) in methanol.[9] Heat the reaction at 60°C for at least 10 minutes.[9] To confirm completion, you can analyze the sample at different derivatization times and plot the peak area; the point at which the area plateaus indicates complete reaction.[9]

  • Deactivate the Inlet: The inlet liner is a common source of activity.

    • Action: Replace the inlet liner with a new, deactivated liner.[8]

  • Column Conditioning and Installation: An improperly installed or contaminated column can lead to tailing.

    • Action 1: Trim the first 10-20 cm from the front of the column to remove any non-volatile residues or active sites.[8]

    • Action 2: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the injector, as specified by the instrument manufacturer.[8]

Issue 2: Insufficient Resolution Between Isomers

Q3: I'm using a polar column, but my 5,9,19- and other positional isomers are still not baseline separated. What's the next step?

A3: Once you have the correct column, the oven temperature program is the most powerful tool to improve the resolution of closely eluting isomers.[10] A slower ramp rate increases the interaction time of the analytes with the stationary phase, allowing for better separation.[11][12]

Optimizing the Temperature Program:

ParameterInitial Recommendation ("Scouting Gradient")Optimized Approach for IsomersRationale
Initial Temperature 150°C150°C (or lower if needed)A lower starting temperature can improve the resolution of earlier eluting compounds.[10][13]
Initial Hold Time 1 min1-2 minEnsures sharp initial peaks by focusing the analytes at the head of the column.
Ramp Rate 10°C/min1-3°C/min This is the most critical parameter. A slower ramp rate enhances separation of closely eluting isomers.[11]
Final Temperature 240°C240°CMust be high enough to elute all compounds of interest but below the column's maximum operating temperature.
Final Hold Time 5 min5-10 minEnsures that all high-boiling point compounds are eluted from the column, preventing ghost peaks in subsequent runs.[14]

Experimental Workflow for Temperature Optimization:

G A Start with Scouting Gradient (10°C/min) B Assess Isomer Resolution A->B C Decrease Ramp Rate (e.g., to 5°C/min) B->C Resolution < 1.5 D Decrease Ramp Rate Further (e.g., to 2°C/min) B->D Resolution still < 1.5 E Optimal Resolution Achieved B->E Resolution ≥ 1.5 C->B D->B

Issue 3: Identifying Isomers with Mass Spectrometry

Q4: My peaks are separated, but the electron ionization (EI) mass spectra of the isomers are nearly identical. How can I confirm their identity?

A4: This is a fundamental limitation of EI-MS for fatty acid isomers; the fragmentation is often not specific enough to determine double bond positions.[15][16] While GC provides the separation, MS is used for confirmation and quantification.

Strategies for Isomer Identification:

  • Use Authentic Standards: The most reliable method is to purchase certified standards for the specific hexacosa-5,9,19-trienoic acid isomers you are studying.[17] Run these standards under your optimized GC conditions to confirm retention times.

  • Selected Ion Monitoring (SIM): For quantification and improved sensitivity, operate the mass spectrometer in SIM mode.[15] This involves monitoring specific, characteristic ions for your FAMEs, which reduces matrix interference and increases the signal-to-noise ratio.[15]

  • Advanced Derivatization (for structural elucidation): For research purposes where standards are unavailable, more complex derivatization techniques can be employed to pinpoint double bond locations. These methods are more involved but yield structurally informative fragments in the mass spectrometer. Examples include creating picolinyl esters or dimethyl disulfide (DMDS) adducts. While powerful, these are typically not used for routine quantification.

Advanced Troubleshooting

Q5: I've optimized my column and temperature program, but a critical pair of isomers remains unresolved. What other GC parameters can I adjust?

A5: If the primary parameters are insufficient, you can explore adjustments to column dimensions and carrier gas flow rate.

ParameterEffect on ResolutionTrade-offsRecommendation
Column Length Longer columns provide more theoretical plates and thus higher resolution.[4]Increased analysis time and cost.If necessary, move from a 30m to a 60m or even 100m column for very complex separations.[5]
Column Internal Diameter (ID) Smaller ID columns offer higher efficiency and resolution.[7]Lower sample capacity (risk of overload).[6][18]For high-resolution needs, a 0.18mm or 0.15mm ID column can be beneficial, but requires careful adjustment of injection volume.
Carrier Gas Flow Rate Optimizing the linear velocity of the carrier gas (Helium) can slightly improve peak sharpness and resolution.[11]Deviating too far from the optimal flow rate will decrease efficiency.Perform a Van Deemter plot analysis or use method translation software to find the optimal flow rate for your column dimensions.

References

  • Carvalho, T. T., & Lemos, T. L. G. (2019). Determination, through Derivatization and GC-MS Analysis, of Omega-3 and Omega-6 Fatty Acids in Fish Oil Capsules Sold in Salvador, Bahia. SciELO. Available at: [Link]

  • Han, X., & Gross, R. W. (2011). Identification and quantitation of unsaturated fatty acid isomers by electrospray ionization tandem mass spectrometry: A shotgun lipidomics approach. Analytical Chemistry. Available at: [Link]

  • Garcés, R., & Mancha, M. (2005). Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids: Insight Studies. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • LIPID MAPS. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Available at: [Link]

  • Leovey, E. M., & Andersen, N. H. (1975). Structure Determination of Polyunsaturated Fatty Acids by Gas Chromatography-Mass Spectrometry—A Comparison of Fragmentation Patterns of Various Derivatives. Journal of Chromatographic Science. Available at: [Link]

  • Leovey, E. M., & Andersen, N. H. (1975). Structure determination of polyunsaturated fatty acids by gas chromatography-mass spectrometry-- a comparison of fragmentation patterns of various derivatives. PubMed. Available at: [Link]

  • SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. Available at: [Link]

  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Available at: [Link]

  • Ho, Y. F., et al. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. PMC. Available at: [Link]

  • Li, M., & Han, X. (2012). Identification and Quantitation of Fatty Acid Double Bond Positional Isomers: A Shotgun Lipidomics Approach Using Charge-Switch Derivatization. PMC. Available at: [Link]

  • Han, X., & Gross, R. W. (2011). Identification and Quantitation of Unsaturated Fatty Acid Isomers by Electrospray Ionization Tandem Mass Spectrometry: A Shotgun Lipidomics Approach. Analytical Chemistry. Available at: [Link]

  • Christie, W. W. (2019). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? AOCS. Available at: [Link]

  • Wallace, D. (2017). The Secrets of Successful Temperature Programming. LCGC International. Available at: [Link]

  • Chromacuity. (2025). GC Temperature Programming—10 Things You Absolutely Need to Know. Available at: [Link]

  • Agilent Technologies. (n.d.). Troubleshooting Guide. Available at: [Link]

  • Stan, M., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). GCMS analysis of fatty acids. Available at: [Link]

  • Phenomenex. (2025). Guide to Choosing a GC Column. Available at: [Link]

  • Taylor, T. (2018). Troubleshooting GC peak shapes. Element Lab Solutions. Available at: [Link]

  • Chromacuity. (2015). Pragmatic Rules for GC Column Selection. LCGC International. Available at: [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at: [Link]

  • ResearchGate. (2017). I got a lot of peaks when I analyzed FAME through GC-MS. How to identify our peak? Available at: [Link]

  • Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Esterification of Hexacosa-5,9,19-trienoic Acid for Chromatographic Analysis

Welcome to the technical support center for the analysis of complex lipids. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of complex lipids. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the esterification of hexacosa-5,9,19-trienoic acid (C26:3) and other very-long-chain polyunsaturated fatty acids (VLCPUFAs). Our goal is to equip you with the expertise to navigate the nuances of derivatization, ensuring accurate and reproducible results for your gas chromatography (GC) analysis.

Introduction: The Challenge of Hexacosa-5,9,19-trienoic Acid

Hexacosa-5,9,19-trienoic acid is a very-long-chain fatty acid with three double bonds, presenting unique challenges for quantitative analysis. Its high molecular weight and susceptibility to isomerization and oxidation require carefully optimized esterification protocols. The primary goal of esterification is to convert the polar carboxylic acid into a more volatile and less polar fatty acid methyl ester (FAME), which is amenable to GC analysis.[1][2] This guide will explore the most common esterification techniques, their underlying principles, and how to troubleshoot common issues.

Core Concepts in Esterification

Esterification for FAME analysis primarily falls into two categories: acid-catalyzed and base-catalyzed reactions.[3][4] Understanding the mechanism of each is crucial for selecting the appropriate method and optimizing reaction conditions.

  • Acid-Catalyzed Esterification: This method is versatile as it can esterify free fatty acids (FFAs) and transesterify acylglycerols.[1][5] Common acid catalysts include boron trifluoride (BF3) in methanol, methanolic HCl, and sulfuric acid in methanol.[1][3][6] The reaction proceeds by protonating the carbonyl oxygen of the fatty acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. While effective, acid-catalyzed reactions are generally slower than base-catalyzed methods and may require higher temperatures, which can increase the risk of side reactions.[3][7]

  • Base-Catalyzed Transesterification: This method is rapid and typically occurs under milder conditions than acid-catalyzed reactions.[3] Common base catalysts include sodium methoxide (NaOCH3) and potassium hydroxide (KOH) in methanol. The reaction proceeds via a nucleophilic attack of the methoxide ion on the carbonyl carbon of the ester. A significant limitation of this method is its inability to esterify free fatty acids.[3] It is also highly sensitive to water and free fatty acids, which can lead to soap formation (saponification) and inhibit the reaction.[5][7]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the esterification of hexacosa-5,9,19-trienoic acid.

Q1: My GC chromatogram shows a low yield of the C26:3 FAME peak, or the peak is absent altogether. What could be the cause?

A1: Low or no yield of your target FAME can stem from several factors related to incomplete reaction or sample degradation.

  • Possible Cause 1: Incomplete Esterification. Very-long-chain fatty acids (VLCFAs) can be sterically hindered, making them more challenging to esterify than shorter-chain fatty acids.

    • Solution (Acid-Catalysis):

      • Increase Reaction Time and/or Temperature: For BF3-methanol or methanolic HCl, consider extending the reaction time (e.g., from 1 hour to 2 hours) or increasing the temperature (e.g., from 60°C to 80°C). However, be cautious of excessive heat, which can cause degradation. A study on very long-chain fatty acids (C24:0-C36:0) successfully used a sulfuric acid-methanol method.[8]

      • Ensure Anhydrous Conditions: Water can hinder acid-catalyzed esterification.[1] Use dry solvents and reagents.

    • Solution (Base-Catalysis):

      • Check for Free Fatty Acids: If your sample has a high free fatty acid content, a base-catalyzed method alone will be insufficient.[3][8] Consider a two-step approach: first, an acid-catalyzed esterification to convert FFAs, followed by a more rapid base-catalyzed transesterification.

      • Solvent Miscibility: Ensure your lipid sample is fully dissolved in the reaction mixture. For nonpolar lipids like triacylglycerols, adding a co-solvent like toluene or hexane can improve solubility in methanol.[1]

  • Possible Cause 2: Sample Oxidation. The three double bonds in hexacosa-5,9,19-trienoic acid are susceptible to oxidation, especially at elevated temperatures.

    • Solution:

      • Work Under an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen.

      • Add an Antioxidant: Including a small amount of an antioxidant like butylated hydroxytoluene (BHT) in your extraction and reaction solvents can prevent oxidative degradation.[9]

  • Possible Cause 3: Inefficient Extraction. The FAME may not be efficiently extracted from the reaction mixture into the organic phase for GC analysis.

    • Solution:

      • Optimize Extraction Solvent: Hexane is a common choice for FAME extraction.[3][9] Ensure you are using a sufficient volume and vortexing thoroughly to ensure complete partitioning of the nonpolar FAME into the organic layer.

      • Salting Out: Adding a saturated sodium chloride solution can help break any emulsions and improve the separation of the organic and aqueous layers.[9]

Q2: I am observing extraneous peaks in my chromatogram that are not present in my standards. What are these, and how can I prevent them?

A2: The appearance of artifact peaks is a common issue, often arising from side reactions during sample preparation.

  • Possible Cause 1: Isomerization of Double Bonds. The acidic or basic conditions and elevated temperatures used during esterification can cause the migration or geometric (cis/trans) isomerization of the double bonds in polyunsaturated fatty acids.

    • Solution:

      • Use Milder Reaction Conditions: Opt for lower temperatures and shorter reaction times where possible. Base-catalyzed methods are generally faster and can be performed at room temperature, reducing the risk of isomerization compared to prolonged heating with acid catalysts.[3]

      • Choose a Milder Catalyst: Methanolic HCl is considered a relatively mild acid catalyst.[3]

  • Possible Cause 2: Formation of Artifacts from Reagents. High concentrations of strong acid catalysts like BF3 or H2SO4, especially at high temperatures, can produce artifacts.[3]

    • Solution:

      • Optimize Catalyst Concentration: Use the lowest effective concentration of the catalyst.

      • Neutralize Carefully: Ensure the reaction is properly neutralized before extraction to prevent ongoing reactions.

  • Possible Cause 3: Contamination. Contaminants can be introduced from solvents, glassware, or the sample itself.

    • Solution:

      • Use High-Purity Solvents: Always use GC-grade or equivalent high-purity solvents.

      • Thoroughly Clean Glassware: Wash glassware meticulously and rinse with the solvent to be used.

      • Run a Blank: Always run a reagent blank (all reagents without the sample) to identify any background contamination.

Q3: My results are not reproducible. What factors should I focus on to improve consistency?

A3: Reproducibility is key to reliable quantitative analysis. Inconsistent results often point to variability in the experimental procedure.

  • Possible Cause 1: Inconsistent Reaction Conditions. Small variations in temperature, time, and reagent volumes can lead to significant differences in esterification efficiency.

    • Solution:

      • Precise Control: Use a temperature-controlled water bath or heating block for consistent heating.[9] Use calibrated pipettes for accurate reagent dispensing.

      • Standardized Timing: Time all reaction steps precisely.

  • Possible Cause 2: Sample Heterogeneity. If the analyte is not evenly distributed in the starting material, subsamples will have different concentrations.

    • Solution:

      • Homogenize Thoroughly: Ensure your initial sample is well-homogenized before taking aliquots for analysis.

  • Possible Cause 3: Inconsistent Work-up Procedure. Variations in extraction volumes, mixing intensity, and phase separation can affect the final FAME concentration.

    • Solution:

      • Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the entire workflow, from sample preparation to GC injection.

      • Use of an Internal Standard: Incorporating an internal standard (e.g., a fatty acid not present in your sample, like pentadecanoic acid) at the beginning of the procedure can help correct for variations in extraction and derivatization efficiency.[9]

Experimental Protocols

Here are two detailed protocols for the esterification of lipids containing hexacosa-5,9,19-trienoic acid.

Protocol 1: Acid-Catalyzed Esterification using Methanolic HCl

This method is suitable for samples containing both free fatty acids and acylglycerols.

Materials:

  • Dried lipid extract

  • 3M Methanolic HCl (commercially available or prepared by bubbling dry HCl gas through anhydrous methanol)

  • Hexane (GC grade)

  • 0.9% (w/v) Sodium Chloride solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To your dried lipid extract in a screw-cap glass tube with a PTFE-lined cap, add 1 mL of 1M methanolic HCl.[9]

  • Blanket the headspace with nitrogen, cap the tube tightly, and vortex briefly.

  • Heat the reaction mixture in a water bath at 80°C for 1 hour.[9]

  • Allow the tube to cool to room temperature.

  • Add 1 mL of 0.9% (w/v) aqueous NaCl and 150 µL of hexane.[9]

  • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.[9]

  • Centrifuge at 1,500 x g for 10 minutes to facilitate phase separation.[9]

  • Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: Two-Step Esterification for Complex Lipids

This protocol is ideal for samples with a high content of both free fatty acids and triacylglycerols, ensuring complete derivatization.

Step 1: Saponification

  • Hydrolyze the lipid sample with 1 mL of 1 M KOH in 70% ethanol at 90°C for 1 hour.[3]

  • Cool the mixture and acidify with 0.2 mL of 6 M HCl.[3]

  • Add 1 mL of water and extract the released free fatty acids with 1 mL of hexane.[3]

  • Evaporate the hexane under a stream of nitrogen.[3]

Step 2: BF3-Catalyzed Methylation

  • To the dried free fatty acids, add 1 mL of 10% BF3 in methanol.[3]

  • Heat at 37°C for 20 minutes.[3]

  • Add water to the solution and extract the FAMEs with 1 mL of hexane for GC analysis.[3]

Data Presentation and Visualization

Table 1: Comparison of Common Esterification Methods
CatalystMethod TypeAdvantagesDisadvantagesBest For
Methanolic HCl Acid-CatalyzedRelatively mild; esterifies FFAs and transesterifies acylglycerols.[3]Slower than base-catalyzed methods; requires heating.[3]Total fatty acid profiling.
BF3-Methanol Acid-CatalyzedFast and effective for esterifying FFAs.Can produce artifacts at high temperatures; reagent is moisture-sensitive.[3]Samples with high FFA content.
Methanolic KOH/NaOH Base-CatalyzedVery rapid reaction at room temperature.[3]Does not esterify FFAs; sensitive to water.[3]Pure triacylglycerol samples with low FFA content.
Diagrams

Esterification_Workflow cluster_prep Sample Preparation cluster_reaction Esterification Reaction cluster_extraction FAME Extraction cluster_analysis Analysis Lipid_Sample Lipid Sample (e.g., containing Hexacosa-5,9,19-trienoic acid) Internal_Std Add Internal Standard (e.g., C15:0) Lipid_Sample->Internal_Std Catalyst Add Catalyst (e.g., Methanolic HCl) Internal_Std->Catalyst Heating Heat (e.g., 80°C, 1 hr) Catalyst->Heating Quench Quench Reaction (add NaCl solution) Heating->Quench Extract Extract with Hexane Quench->Extract Separate Centrifuge & Separate Phases Extract->Separate GC_Analysis GC-FID/MS Analysis Separate->GC_Analysis

Caption: General workflow for FAME preparation and analysis.

Catalyst_Choice Start Lipid Sample Composition? High_FFA High Free Fatty Acids (FFA)? Start->High_FFA Yes Low_FFA Low FFA / Pure TAGs? Start->Low_FFA No Acid Acid-Catalyzed (e.g., Methanolic HCl, BF3) High_FFA->Acid Two_Step Two-Step Method (Saponification -> Acid) High_FFA->Two_Step Low_FFA->Acid Base Base-Catalyzed (e.g., NaOCH3) Low_FFA->Base

Caption: Decision tree for selecting an esterification catalyst.

References

  • Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 51(3), 635–640. [Link]

  • Thermo Fisher Scientific. (n.d.). A GC-FID Method for the Comparison of Acid- and Base-Catalyzed Derivatization of Fatty Acids to FAMEs in Three Edible Oils. Gcms.cz. [Link]

  • Carrapiso, A. I., & García, C. (2005). Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids: Insight Studies. Journal of Agricultural and Food Chemistry, 53(12), 4871–4879. [Link]

  • Nisar, J., et al. (2021). Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review. Catalysts, 11(9), 1099. [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

  • SRS International. (n.d.). Synthesis of Biodiesel via Acid Catalysis. [Link]

  • Jannathulla, R. (2018). What is best protocol to prepare a fatty acid methyl ester from a known (standard) fatty acid., e.g., palmitic acid (available in market)? ResearchGate. [Link]

  • Michigan State University Mass Spectrometry Core. (2019). Extraction of lipids and conversion to fatty acid methyl esters (FAMEs). RTSF. [Link]

  • Shimadzu. (2015). Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification. Gcms.cz. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Hexacosa-5,9,19-trienoic Acid Total Synthesis

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks during the total synthesis of hexacosa-5,9,19-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks during the total synthesis of hexacosa-5,9,19-trienoic acid.

Hexacosa-5,9,19-trienoic acid is a very long-chain polyunsaturated fatty acid (VLC-PUFA) characterized by a 26-carbon backbone and three skipped/isolated cis double bonds at the 5, 9, and 19 positions[1]. While naturally sourced from specific marine organisms like sponges[2], laboratory scale-up relies on chemical total synthesis. However, synthetic routes for VLC-PUFAs are notoriously challenging, often suffering from low cis-stereoselectivity during Wittig olefinations, over-reduction during cross-coupling, and oxidative degradation[3].

This guide provides diagnostic workflows, mechanistic explanations, and self-validating protocols to rescue your reaction yields.

Diagnostic Decision Matrix

Before adjusting your protocols, use the diagnostic workflow below to identify the exact stage where your yield is degrading.

Troubleshooting Start Low Yield: Hexacosa-5,9,19-trienoic Acid Q1 Isomerization at C5/C9? Start->Q1 Q2 Over-reduction at C19? Start->Q2 Q3 Loss during Workup? Start->Q3 A1 Switch to NaHMDS (Salt-Free Wittig) Q1->A1 Yes A2 Use Lindlar Catalyst + Quinoline Poison Q2->A2 Yes A3 Add 0.05% BHT Use Argentation Silica Q3->A3 Yes

Diagnostic workflow for identifying and resolving low yield bottlenecks in VLC-PUFA synthesis.

Frequently Asked Questions (FAQs) & Causality Analysis

Q: My overall yield drops below 15% after the final C19 cross-coupling step. What is causing this? A: This is a classic symptom of over-reduction. When utilizing chemical total synthesis for PUFAs, traditional cross-coupling and hydrogenation reactions often suffer from poor catalyst selectivity[3]. If you are using a Sonogashira coupling followed by semi-hydrogenation to establish the C19 cis-double bond, standard Palladium on Carbon (Pd/C) will over-reduce the alkyne directly to a fully saturated alkane. The Fix: You must switch to a Lindlar catalyst (Pd/CaCO₃) poisoned with quinoline. The quinoline selectively binds to and deactivates the highly active edge sites of the palladium lattice, allowing only the alkyne to coordinate and reducing it exclusively to the Z-alkene.

Q: NMR analysis of my C5/C9 fragment shows a 60:40 mixture of Z and E isomers. How do I force strict Z-selectivity? A: The biological and pharmaceutical viability of hexacosa-5,9,19-trienoic acid relies entirely on the correct cis (Z) stereochemistry of its double bonds[1]. If you are using n-Butyllithium (n-BuLi) to generate your phosphonium ylide, you are introducing Lithium ions (Li⁺) into the system. Li⁺ strongly coordinates with the oxaphosphetane intermediate, stabilizing the anti-betaine conformation and driving the reaction toward thermodynamic control (yielding the unwanted E-alkene). The Fix: Switch to Sodium bis(trimethylsilyl)amide (NaHMDS). The Na⁺ cation dissociates freely, creating a "salt-free" environment that forces the reaction through the kinetic pathway via a syn-betaine intermediate, yielding >95% Z-alkene.

Mechanism A Phosphonium Ylide + Aldehyde B Li+ Present (Thermodynamic) A->B BuLi Base C Salt-Free (Na+/K+) (Kinetic) A->C NaHMDS Base D E-Alkene (Low Yield Target) B->D anti-betaine E Z-Alkene (Target PUFA) C->E syn-betaine

Mechanistic divergence in Wittig olefination stereoselectivity based on base cation.

Q: My product degrades into an unrecognizable mixture during column chromatography. Why? A: VLC-PUFAs are highly lipophilic and exceptionally prone to auto-oxidation and acid-catalyzed isomerization. Standard silica gel is slightly acidic, which can isomerize skipped dienes into conjugated systems. Furthermore, atmospheric oxygen rapidly forms peroxyl radicals at the bis-allylic positions. The Fix: You must perform all purifications using Argentation (Silver-impregnated) chromatography under strictly anaerobic conditions, supplemented with Butylated hydroxytoluene (BHT) as a radical scavenger.

Quantitative Yield Analysis: Troubleshooting Interventions

The table below summarizes the expected yield improvements when transitioning from standard (failure-prone) methodologies to our optimized, field-proven conditions.

Reaction StepStandard Reagent (Failure Point)Typical YieldRoot Cause of LossOptimized ReagentValidated Yield
C5/C9 Olefination n-BuLi / THF35 - 45%E-isomer formation (Li⁺ coordination)NaHMDS / THF (-78°C)82 - 88%
C19 Alkyne Reduction Pd/C, H₂ (1 atm)< 20%Over-reduction to saturated alkaneLindlar Cat. + Quinoline89 - 94%
Final Purification Standard Silica Gel40 - 50%Auto-oxidation & acid-catalyzed isomerizationArgentation TLC / 0.05% BHT75 - 85%

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the built-in validation checkpoint is successfully met.

Protocol A: Salt-Free Z-Selective Wittig Olefination (C5/C9 Assembly)
  • System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Ylide Generation: Suspend the target phosphonium salt (1.2 eq) in anhydrous THF (0.1 M). Cool the suspension to -78°C. Add NaHMDS (1.0 M in THF, 1.15 eq) dropwise over 10 minutes.

    • Causality: Using NaHMDS instead of alkyl lithiums ensures a salt-free environment, preventing the thermodynamic drift that causes E-alkene formation.

  • Coupling: Stir the bright orange ylide solution for 30 minutes at -78°C. Add the corresponding aldehyde (1.0 eq) dissolved in THF dropwise over 15 minutes.

  • VALIDATION CHECKPOINT: After 2 hours of stirring, withdraw a 50 µL aliquot via a gas-tight syringe. Quench immediately in 1 mL of hexane/H₂O. Analyze the organic layer via GC-FID. Do not proceed to workup unless the Z/E ratio exceeds 95:5 and the starting aldehyde peak is <2%.

  • Quench & Extraction: Quench the main reaction with saturated aqueous NH₄Cl at -78°C. Warm to room temperature and extract three times with degassed MTBE containing 0.05% BHT.

Protocol B: Controlled Semi-Hydrogenation (C19 Assembly)
  • Setup: In a high-pressure hydrogenation flask, dissolve the C19-alkyne precursor in degassed Ethyl Acetate (0.05 M).

  • Catalyst Poisoning: Add Lindlar catalyst (5% Pd/CaCO₃, 0.1 eq) and synthetic quinoline (0.2 eq).

    • Causality: Quinoline acts as a selective poison, blocking the hyperactive sites on the palladium lattice and physically preventing the newly formed Z-alkene from re-coordinating for further reduction.

  • Hydrogenation: Purge the vessel with H₂ gas (1 atm) and stir vigorously at 20°C connected to a volumetric gas burette.

  • VALIDATION CHECKPOINT: Monitor the H₂ uptake continuously. The system is self-validating because the reaction must be physically halted the exact moment 1.0 equivalent of H₂ is consumed. Confirm success via ¹H-NMR (look for the complete disappearance of the alkyne proton at ~2.2 ppm and the appearance of the cis-alkene multiplet at ~5.3 ppm).

  • Filtration: Filter the mixture through a pad of Celite under an Argon blanket to prevent oxidative degradation, washing with degassed EtOAc.

References

  • Buy Hexacosa-5,9,19-trienoic acid (EVT-15601572) | 59708-89-3 - EvitaChem. 1

  • Building a cell-factory in Crithidia fasciculata: a bio-sustainable system to produce high-value polyunsaturated fatty acids - PMC. 3

  • Surface bacterial community, fatty acid profile, and antifouling activity of two congeneric sponges from Hong Kong and the Bahamas - SciSpace.2

Sources

Troubleshooting

Reducing baseline noise in hexacosa-5,9,19-trienoic acid HPLC-UV detection

A Guide to Reducing Baseline Noise and Achieving High-Quality Chromatographic Data Welcome to the technical support center for the HPLC-UV analysis of hexacosa-5,9,19-trienoic acid. This guide is designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Reducing Baseline Noise and Achieving High-Quality Chromatographic Data

Welcome to the technical support center for the HPLC-UV analysis of hexacosa-5,9,19-trienoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise in their chromatographic experiments. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to ensure the integrity and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding baseline noise in the HPLC-UV detection of hexacosa-5,9,19-trienoic acid.

Q1: What is the most common cause of baseline noise in my HPLC-UV system?

A1: The most frequent culprits of baseline noise are issues with the mobile phase. This includes contaminated solvents, dissolved gases, or improper mixing.[1][2] High-purity HPLC-grade solvents should always be used, and mobile phases, especially aqueous ones, should be freshly prepared.[1]

Q2: I'm seeing periodic, regular noise (pulsations) in my baseline. What could be the cause?

A2: Regular, pulsating noise often points to a problem with the pump or the presence of air bubbles in the system.[2][3] This can be due to worn pump seals, faulty check valves, or an inefficient degasser.[2]

Q3: My baseline is drifting up or down. What should I investigate?

A3: Baseline drift can be caused by several factors, including changes in mobile phase composition during a gradient run, column temperature fluctuations, or a contaminated column or detector cell.[4] A slowly equilibrating column can also contribute to drift.

Q4: What is the optimal UV wavelength for detecting hexacosa-5,9,19-trienoic acid?

Q5: Can the column itself be a source of noise?

A5: Yes, a contaminated or degraded column can certainly be a source of baseline noise.[2] Contaminants can slowly leach off the column, causing a noisy or drifting baseline. If you suspect the column is the issue, you can replace it with a union to see if the noise disappears.[2]

In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root causes of baseline noise.

Guide 1: Mobile Phase Preparation and Management

The quality and preparation of your mobile phase are paramount for a stable baseline.

The "Why": The mobile phase is constantly flowing through your entire HPLC system. Any impurities, bubbles, or inconsistencies in its composition will be detected by the UV detector, manifesting as baseline noise.

Troubleshooting Protocol:

  • Solvent Quality:

    • Action: Always use HPLC or LC-MS grade solvents.[1] Lower-grade solvents can contain UV-absorbing impurities that will increase baseline noise.

    • Verification: If you suspect your solvent, try a fresh bottle from a reputable supplier.

  • Mobile Phase Preparation:

    • Action: Prepare mobile phases fresh daily. Aqueous mobile phases are particularly susceptible to microbial growth, which can cause noise and clog your system.

    • Pro-Tip: Filter your mobile phase, especially if it contains buffers or salts, through a 0.45 µm or 0.22 µm filter to remove particulate matter.[6]

  • Degassing:

    • Action: Thoroughly degas your mobile phase before and during your run. An in-line degasser is standard on most modern HPLC systems. Ensure it is functioning correctly.[2] Sonication or vacuum degassing can also be used.

    • Causality: Dissolved gases can form bubbles as the mobile phase moves from the high-pressure side (column) to the low-pressure side (detector), causing significant noise.[4]

  • Mobile Phase Mixing:

    • Action: If you are running a gradient, ensure your mobile phases are being mixed efficiently. Inadequate mixing can cause refractive index changes that the detector will pick up as noise.

    • Solution: For problematic gradients, consider pre-mixing the mobile phases for isocratic runs.

Guide 2: HPLC System and Component Check

A systematic check of your HPLC system can help isolate the source of the noise.

The "Why": Each component of the HPLC system can introduce noise if it is not functioning optimally. By systematically isolating and testing each component, you can pinpoint the source of the problem.

Troubleshooting Workflow:

start High Baseline Noise Observed pump Check Pump: Pressure Fluctuations? start->pump pump_yes Pulsating Noise pump->pump_yes Yes pump_no Stable Pressure pump->pump_no No degasser Check Degasser: Bubbles in Tubing? degasser_yes Visible Bubbles degasser->degasser_yes Yes degasser_no No Bubbles degasser->degasser_no No column Isolate Column: Replace with Union column_yes Noise Disappears column->column_yes Yes column_no Noise Persists column->column_no No detector Check Detector: Lamp Intensity/Cleanliness detector_yes Low Lamp Energy or Dirty Cell detector->detector_yes Yes pump_sol Service Pump: - Check/replace seals - Check/replace check valves pump_yes->pump_sol pump_no->degasser degasser_sol Service Degasser: - Ensure vacuum is adequate - Check for leaks in tubing degasser_yes->degasser_sol degasser_no->column column_sol Column Issue: - Flush column - Replace column column_yes->column_sol column_no->detector detector_sol Detector Issue: - Clean/replace flow cell - Replace lamp detector_yes->detector_sol

Caption: Systematic Troubleshooting Flowchart

Step-by-Step Protocol:

  • Pump:

    • Action: Observe the pressure trace from your HPLC software. Large, regular pressure fluctuations that correlate with the baseline noise are a strong indicator of a pump issue.[3]

    • Solution: Check for leaks. If no leaks are found, the pump seals or check valves may need to be replaced.[2]

  • Degasser:

    • Action: Visually inspect the solvent lines for air bubbles.

    • Solution: If bubbles are present, ensure your degasser is turned on and functioning correctly. You may need to have the degasser serviced.

  • Column:

    • Action: As a diagnostic test, remove the column and replace it with a union. Run the mobile phase through the system.

    • Interpretation: If the baseline noise disappears, the column is the source of the noise.[2] It may be contaminated or degraded. Try flushing the column according to the manufacturer's instructions. If the noise persists after flushing, the column may need to be replaced.

  • Detector:

    • Action: Check the detector's lamp energy or intensity. An old or failing lamp can be a source of noise.[3] Also, inspect the flow cell for contamination or bubbles.

    • Solution: If the lamp energy is low, it may need to be replaced. The flow cell can often be cleaned according to the manufacturer's instructions.

Guide 3: Method Parameters and Analyte-Specific Considerations

Optimizing your method parameters is crucial for achieving a good signal-to-noise ratio.

The "Why": The choice of mobile phase additives, column temperature, and detector settings can all have a significant impact on baseline noise, especially when analyzing challenging compounds like long-chain polyunsaturated fatty acids.

Recommendations for Hexacosa-5,9,19-trienoic Acid Analysis:

ParameterRecommendationRationale
Mobile Phase Acetonitrile/Water or Methanol/WaterThese are common mobile phases for reversed-phase HPLC of fatty acids.[5] Acetonitrile generally has a lower UV cutoff than methanol, which can be advantageous for detection at low wavelengths.
Mobile Phase Additive 0.1% Acetic Acid or 0.1% Formic AcidAdding a small amount of acid to the mobile phase can help to suppress the ionization of the carboxylic acid group of the fatty acid, leading to better peak shape and more consistent retention.[5]
Column C18 or C8 reversed-phase columnThese are standard columns for the separation of fatty acids. The choice between C18 and C8 will depend on the desired retention and selectivity.
Column Temperature 30-40 °CMaintaining a stable, elevated column temperature can improve peak shape and reduce viscosity, but be aware that large temperature differences between the column and the detector can cause refractive index effects that lead to baseline drift.[3][7] A column oven is highly recommended for stable and reproducible results.[1]
Detection Wavelength ~205-210 nm (experimentally verify)This is the typical range for detecting underivatized PUFAs.[5] It is crucial to determine the absorbance maximum for your specific compound to maximize signal and minimize noise.
Data Acquisition Rate Match to peak widthAn excessively high data acquisition rate can increase the appearance of noise without improving peak definition.

Experimental Protocol for Determining Optimal Detection Wavelength:

  • Prepare a standard solution of hexacosa-5,9,19-trienoic acid in a suitable solvent (e.g., your mobile phase).

  • Using a UV-Vis spectrophotometer (or the diode array detector of your HPLC), scan the absorbance of the solution from approximately 190 nm to 400 nm.

  • The wavelength at which the maximum absorbance is observed (λmax) is your optimal detection wavelength.

Visualization of a Typical HPLC System Workflow:

cluster_0 HPLC System cluster_1 Data System solvent Solvent Reservoir degasser Degasser solvent->degasser pump Pump degasser->pump injector Injector pump->injector column Column injector->column detector UV Detector column->detector waste Waste detector->waste computer Computer & Software detector->computer

Caption: HPLC System Workflow Diagram

Summary and Key Takeaways

Reducing baseline noise in the HPLC-UV analysis of hexacosa-5,9,19-trienoic acid is a systematic process of elimination. By starting with the most common sources of noise – the mobile phase – and working through the HPLC system components and method parameters, you can significantly improve the quality of your chromatographic data.

  • Prioritize Mobile Phase Quality: Always use high-purity solvents, prepare fresh mobile phases, and ensure thorough degassing.

  • Systematic Troubleshooting: Follow a logical workflow to isolate the source of the noise, from the pump to the detector.

  • Method Optimization is Key: Pay close attention to mobile phase composition, column temperature, and detector settings to maximize your signal-to-noise ratio.

  • Know Your Analyte: Whenever possible, determine the specific properties of your analyte, such as its UV absorbance maximum, to tailor your method for optimal performance.

By implementing these best practices, you can achieve stable baselines, improve the sensitivity and accuracy of your analyses, and have greater confidence in your results.

References

  • Christie, W. W. (2019, July 23). Fatty Acid Analysis by HPLC. AOCS. Retrieved from [Link]

  • Le, T. T., et al. (2012, June 11). Rapid Identification of Long-Chain Polyunsaturated Fatty Acids in a Marine Extract by HPLC-MS Using Data-Dependent Acquisition. Analytical Chemistry. Retrieved from [Link]

  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com. Retrieved from [Link]

  • Nikolova-Damyanova, B. (2001). Reversed-Phase HPLC: The Separation Method for the Characterization and Purification of Long Chain Polyunsaturated Fatty Acids—A Review. Journal of Chromatographic Science. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • Bansal, S., et al. (2015). Determination of free polyunsaturated fatty acids and their oxidative metabolites by high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
  • Le, T. T., et al. (2012, July 17). Rapid Identification of Long-Chain Polyunsaturated Fatty Acids in a Marine Extract by HPLC-MS Using Data-Dependent Acquisition. Analytical Chemistry. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • Jaquinod, L. F. (2014). Analysis of fatty acids using high-performance liquid chromatography with charged aerosol detection. Sac State Scholars. Retrieved from [Link]

  • Overbrook Liquid Phase Engineering Team. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • Rezanka, T., & Cermak, P. (2004, February 28). An HPLC−MS Approach for Analysis of Very Long Chain Fatty Acids and Other Apolar Compounds on Octadecyl-Silica Phase Using Partly Miscible Solvents. Analytical Chemistry. Retrieved from [Link]

  • Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Retrieved from [Link]

  • Chrom Tech. (n.d.). How Column Temperature Affects HPLC Resolution. Retrieved from [Link]

  • Waters Corporation. (n.d.). Temperature Dependence on Reversed-Phase Separations of Fatty Acid Modified GLP-1 Receptor Agonists and Their Impurities. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • Advanced Materials Technology, Inc. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO® Columns for Chromatography Separations. Retrieved from [Link]

  • Dolan, J. W. (2005, May 1). How Does Temperature Affect Selectivity?. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Evaluating the Impact of Mobile Phase Composition and Column Type in the Separation of Free Fatty Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72809641. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71403673, Hexacosa-17,20,23-trienoic acid. Retrieved from [Link]

  • Savchenko, O. V., et al. (2021). Natural Trienoic Acids as Anticancer Agents: First Stereoselective Synthesis, Cell Cycle Analysis, Induction of Apoptosis, Cell Signaling and Mitochondrial Targeting Studies. Molecules. Retrieved from [Link]

  • Peden, D. B., et al. (1990). Uric acid is a major antioxidant in human nasal airway secretions. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • J-GLOBAL. (n.d.). (5Z,9E,12S,14Z)-8,11,12-Trihydroxyicosa-5,9,14-trienoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). UV Absorbance Maxima (λ max ) of Selected Phenolic Acids. Retrieved from [Link]

  • Takeda, K. (2001). RECENT PROGRESS IN THE CHEMISTRY OF POLYACYLATED ANTHOCYANINS AS FLOWER COLOR PIGMENTS. Heterocycles. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Hexacosa-5,9,19-trienoic acid vs other very long-chain fatty acids (VLCFAs)

Title: Comparative Guide: Hexacosa-5,9,19-trienoic Acid vs. Very Long-Chain Fatty Acids (VLCFAs) Introduction Very long-chain polyunsaturated fatty acids (VLC-PUFAs) are highly specialized lipids characterized by carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Hexacosa-5,9,19-trienoic Acid vs. Very Long-Chain Fatty Acids (VLCFAs)

Introduction Very long-chain polyunsaturated fatty acids (VLC-PUFAs) are highly specialized lipids characterized by carbon chains exceeding 24 atoms. Unlike standard long-chain PUFAs (e.g., EPA, DHA) which are synthesized primarily in the liver, VLC-PUFAs are elongated in a tissue-specific manner and are indispensable for the structural integrity of highly curved membranes, such as those found in retinal photoreceptors and spermatozoa [1].

Among these, Hexacosa-5,9,19-trienoic acid (C26:3) serves as a critical intermediate and biomarker. With a molecular weight of 390.6 g/mol and three cis-double bonds located at the 5th, 9th, and 19th positions, it bridges the gap between saturated VLCFAs and hyper-unsaturated retinal VLC-PUFAs [2]. Found natively in marine organisms like the cold-water sponge Hymedesmia coriacea[3], C26:3 acts as a unique lens through which researchers can study lipid elongation, membrane dynamics, and host-microbiome metabolic transfer.

Comparative Profiling: C26:3 vs. Other VLCFAs

To understand the performance and biological role of C26:3, it must be benchmarked against other key fatty acids across the saturation and chain-length spectrum.

Fatty AcidChain:Double BondsPrimary Biological SourceFunctional Role & Membrane Behavior
Hexacosa-5,9,19-trienoic acid C26:3Marine sponges, mammalian elongation pathwaysPrecursor for >C28 VLC-PUFAs; acts as a trophic biomarker. Amphiphilic nature allows it to span bilayers [3].
Cerotic Acid C26:0Beeswax, mammalian peroxisomesSphingomyelin component. Highly hydrophobic; accumulation rigidifies membranes and is linked to peroxisomal disorders [1].
Dotriacontahexaenoic Acid C32:6Retinal photoreceptors, brain tissueEssential for vision. Highly flexible distal end facilitates extreme membrane curvature in outer segment disks [4].
Eicosapentaenoic Acid (EPA) C20:5Fish oil, hepatic synthesisStandard fluidizing effect. Serves as the upstream precursor to all n-3 VLC-PUFAs [1].

Biosynthetic Pathways and Enzymatic Causality

The synthesis of VLC-PUFAs does not occur de novo. Instead, it relies on the sequential elongation of shorter precursors by the Elongation of Very Long Chain Fatty Acids (ELOVL) enzyme family. ELOVL4 is the critical, rate-limiting enzyme responsible for extending C24 and C26 fatty acids into >C28 VLC-PUFAs [5].

In this cascade, C26:3 acts as a transient substrate. The unique structure of VLC-PUFAs—featuring a saturated proximal carboxylic region (12-20 carbons) and a highly unsaturated distal methyl end—allows them to transcend both hydrophobic and hydrophilic domains of the lipid bilayer [1]. Mutations in the ELOVL4 gene truncate this protein, causing the accumulation of shorter intermediates and leading to Stargardt-like macular dystrophy (STGD3), a dominant juvenile macular degeneration .

Pathway Precursor LC-PUFA Precursors (e.g., EPA C20:5) ELOVL2_5 ELOVL2 / ELOVL5 (Initial Elongation) Precursor->ELOVL2_5 C24 C24 Intermediates (e.g., C24:5) ELOVL2_5->C24 ELOVL4_1 ELOVL4 Enzyme (Rate-Limiting Step) C24->ELOVL4_1 C26_3 Hexacosa-5,9,19-trienoic acid (C26:3) ELOVL4_1->C26_3 ELOVL4_2 ELOVL4 Enzyme (Further Elongation) C26_3->ELOVL4_2 Target Retinal VLC-PUFAs (C28 - C38) ELOVL4_2->Target

ELOVL4-mediated biosynthetic pathway illustrating the intermediate role of C26:3 in VLC-PUFA synthesis.

Self-Validating Experimental Protocol: Extraction and Quantification of VLCFAs

To objectively compare C26:3 against other VLCFAs in complex biological matrices, researchers must employ rigorous lipidomic workflows. Because VLC-PUFAs are present in extremely low abundances and are highly susceptible to oxidation, the protocol must be a self-validating system.

Step 1: Tissue Homogenization & Internal Standardization

  • Action: Homogenize the target tissue (e.g., retinal punches or marine sponge tissue) in a 2:1 chloroform/methanol mixture on ice.

  • Causality: The extreme amphiphilic nature of VLCFAs requires a biphasic solvent system to effectively disrupt lipid-protein interactions and partition the lipids into the organic phase.

  • Self-Validation: Spike the homogenization buffer with a known concentration of Deuterated Arachidonic Acid (AA-d8) prior to extraction [6]. The final recovery rate of this internal standard validates the extraction efficiency and mathematically corrects for any oxidative loss during sample prep.

Step 2: Acid-Catalyzed FAME Derivatization

  • Action: Convert the extracted lipid fractions into Fatty Acid Methyl Esters (FAMEs) using 1% sulfuric acid in methanol at 70°C for 2 hours.

  • Causality: Free VLC-PUFAs and glycerophospholipid-bound VLCFAs have poor volatility and ionization efficiency. Derivatization to FAMEs neutralizes the carboxyl group, significantly improving chromatographic resolution and mass spectrometric detection limits .

Step 3: LC-MS/MS and MALDI Imaging Analysis

  • Action: Analyze the FAMEs using Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. For spatial distribution, utilize Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging.

  • Causality: LC-MS/MS provides the exact sensitivity required to distinguish C26:3 from its isomers (e.g., C26:2 or C26:4) based on precise mass-to-charge (m/z) transitions. MALDI imaging maps the spatial localization of these lipids (e.g., mapping C34:6 to cone-rich vs. rod-rich retinal regions) without destroying the underlying tissue architecture [6].

Workflow Sample Tissue Sample + Deuterated ISTD Ext Lipid Extraction (CHCl3:MeOH) Sample->Ext Deriv FAME Derivatization (Acid-Catalyzed) Ext->Deriv Analysis LC-MS/MS & MALDI Imaging Deriv->Analysis Val Data Normalization (ISTD Recovery) Analysis->Val

Self-validating lipidomic workflow for the extraction, derivatization, and quantification of VLC-PUFAs.

Functional Roles: Membrane Dynamics and Pathology

The structural uniqueness of VLC-PUFAs like C26:3 allows them to play highly specialized roles across different biological kingdoms:

  • Membrane Fluidity and Extreme Curvature: In mammalian retinal outer segments, VLC-PUFAs are esterified to the sn-1 position of phosphatidylcholine (PC), typically paired with DHA at the sn-2 position [6]. This bulky, hyper-flexible configuration drives the extreme membrane curvature necessary for the dense packing of photoreceptor disks, optimizing phototransduction [4].

  • Trophic Biomarkers in Ecology: In marine biology, C26:3 is not just an intermediate but a functional endpoint. Its appearance in the phospholipid-derived fatty acids (PLFAs) of sponges like Hymedesmia coriacea confirms the trophic transfer of microbially-fixed carbon to the host. It acts as a definitive biomarker for host-symbiont metabolic integration, proving that bacterial precursors are elongated into sponge-specific VLCFAs [3].

  • Pathological Indicators: The balance of VLCFAs is a strict indicator of cellular health. The accumulation of saturated VLCFAs (like C26:0) is a hallmark of peroxisomal disorders (e.g., X-linked adrenoleukodystrophy) [1]. Conversely, the depletion of >C28 VLC-PUFAs—and the subsequent buildup of upstream intermediates like C26:3—indicates ELOVL4 dysfunction, directly linking lipid metabolism bottlenecks to neurodegenerative blindness [5].

Sources

Comparative

Comparing Folch vs Bligh-Dyer extraction methods for hexacosa-5,9,19-trienoic acid

Comparative Guide: Folch vs. Bligh-Dyer Extraction for Hexacosa-5,9,19-trienoic Acid Executive Summary For researchers isolating very long-chain polyunsaturated fatty acids (VLC-PUFAs) for lipidomic profiling or drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Folch vs. Bligh-Dyer Extraction for Hexacosa-5,9,19-trienoic Acid

Executive Summary

For researchers isolating very long-chain polyunsaturated fatty acids (VLC-PUFAs) for lipidomic profiling or drug development, the choice of extraction methodology dictates both the yield and the structural integrity of the analyte. This guide provides an objective, mechanistically grounded comparison between the two gold-standard lipid extraction protocols—the Folch method and the Bligh-Dyer method—specifically optimized for the recovery of hexacosa-5,9,19-trienoic acid (26:3) .

Analyte Profile & Chemical Challenges

Hexacosa-5,9,19-trienoic acid is a rare VLC-PUFA with the molecular formula C₂₆H₄₆O₂ (MW: 390.6 g/mol )[1]. Its unique structure presents two distinct analytical challenges:

  • Extreme Hydrophobicity: The 26-carbon aliphatic chain renders this molecule highly non-polar, particularly when esterified into triacylglycerols (TAGs) or cholesterol esters.

  • Oxidative Instability: The presence of three double bonds at the 5th, 9th, and 19th carbon positions creates multiple bis-allylic methylene groups[1]. These sites are highly susceptible to hydrogen abstraction, leading to rapid lipid peroxidation if exposed to oxygen or reactive oxygen species during extraction.

Mechanistic Evaluation: Folch vs. Bligh-Dyer

Both methods rely on a mixture of chloroform and methanol to disrupt hydrogen bonds and hydrophobic interactions between lipids and cellular proteins. However, their solvent ratios dictate their efficiency for VLC-PUFAs.

The Folch Method (Chloroform-Heavy)

The Folch method utilizes an initial solvent ratio of 2:1 Chloroform:Methanol (v/v) at a high solvent-to-tissue ratio of 20:1[2].

  • Causality of Performance: The immediate exposure to a chloroform-dominant environment rapidly solubilizes highly lipophilic molecules like hexacosa-5,9,19-trienoic acid. The high solvent volume ensures that the solvent does not become saturated, making it the superior choice for lipid-dense tissues (>2% total lipid)[3].

The Bligh-Dyer Method (Methanol-Heavy)

The Bligh-Dyer method initiates extraction with a 1:2 Chloroform:Methanol (v/v) ratio, later adjusted to a final biphasic ratio of 2:2:1.8 (Chloroform:Methanol:Water)[4].

  • Causality of Performance: The initial methanol-rich phase is highly effective at penetrating the hydration shell of cell membranes, making it excellent for extracting polar phospholipids. However, the limited initial chloroform concentration restricts the solubility of neutral, highly hydrophobic VLC-PUFAs. Consequently, Bligh-Dyer significantly underestimates lipid content in samples containing >2% lipids[3].

Comparative Performance Data

ParameterFolch MethodBligh-Dyer Method
Initial Solvent Ratio (CHCl₃:MeOH) 2:1 (v/v)1:2 (v/v)
Final Biphasic Ratio 86:14:1 (Lower Phase)2:2:1.8 (System Total)
Solvent-to-Sample Ratio 20:13:1 (or 4:1)
Recovery of VLC-PUFAs (e.g., 26:3) Excellent (>95%)Moderate (Underestimates in high-fat samples)
Phase Separation Dynamics Robust, clear interfaceProne to emulsions in protein-rich samples
Best Suited For High-fat tissues, neutral lipids, VLC-PUFAsLow-fat tissues (<2%), polar membrane lipids

Workflow Visualization

G cluster_Folch Folch Extraction Pipeline cluster_BD Bligh-Dyer Extraction Pipeline Sample Homogenized Tissue Sample (+ 0.01% BHT & Internal Standard) F_Solvent Add CHCl3:MeOH (2:1) Ratio 20:1 (v/w) Sample->F_Solvent BD_Solvent Add CHCl3:MeOH (1:2) Ratio 3:1 (v/w) Sample->BD_Solvent F_Wash Phase Wash: Add 0.9% NaCl (0.2 Total Volume) F_Solvent->F_Wash F_Phase Lower Organic Phase Pure Lipids (~60% Vol) F_Wash->F_Phase Analysis Dry under N2 Gas Derivatize for LC-MS/GC-MS F_Phase->Analysis BD_Adjust Biphasic Adjustment CHCl3:MeOH:H2O (2:2:1.8) BD_Solvent->BD_Adjust BD_Phase Lower Organic Phase Lipid Extract BD_Adjust->BD_Phase BD_Phase->Analysis

Figure 1: Comparative workflow of Folch vs. Bligh-Dyer extraction methods for lipid recovery.

Validated Experimental Protocols

To ensure a self-validating system, both protocols below incorporate antioxidant protection and ionic phase separation techniques.

Protocol A: Modified Folch Extraction (Recommended for 26:3)
  • Sample Preparation: Weigh 50 mg of frozen tissue. Keep strictly on ice to halt endogenous lipase activity.

  • Solvent Addition: Add 1.0 mL of ice-cold Chloroform:Methanol (2:1, v/v).

    • Self-Validating Step: Ensure the solvent contains 0.01% (w/v) Butylated hydroxytoluene (BHT) and 10 µg/mL of an internal standard (e.g., Tricosanoic acid, C23:0)[5]. BHT acts as a radical scavenger, preventing the autoxidation of the three double bonds in hexacosa-5,9,19-trienoic acid.

  • Homogenization: Disrupt tissue using a bead beater for 3 minutes. Agitate the homogenate on an orbital shaker for 20 minutes at room temperature to ensure complete solvent penetration[2].

  • Phase Separation: Add 0.2 mL of 0.9% NaCl (saline)[6].

    • Causality: Pure water can cause the highly polar methanol and non-polar chloroform to form a stubborn emulsion with tissue proteins. The NaCl increases the ionic strength of the aqueous phase, "salting out" the lipids and forcing a crisp biphasic separation.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 2,500 rpm for 10 minutes[6].

  • Recovery: Carefully siphon the lower chloroform phase (which contains the VLC-PUFAs) using a glass Pasteur pipette, avoiding the proteinaceous "fluff" at the interface[4].

  • Preservation: Evaporate the solvent under a gentle stream of high-purity nitrogen gas. Nitrogen displaces oxygen, protecting the trienoic acid from degradation prior to downstream GC-MS or LC-MS/MS analysis.

Protocol B: Bligh-Dyer Extraction
  • Initial Monophasic Extraction: To 50 mg of tissue (assuming ~80% natural water content), add 0.15 mL of water and 0.5 mL of Chloroform:Methanol (1:2, v/v) containing 0.01% BHT. Vortex vigorously for 2 minutes.

    • Causality: This creates a single monophasic system that efficiently disrupts lipid-protein complexes in cell membranes[4].

  • Biphasic Adjustment: Add 0.16 mL of Chloroform and vortex for 30 seconds. Then, add 0.16 mL of 0.9% NaCl and vortex for another 30 seconds.

    • Causality: This sequential addition alters the dielectric constant of the mixture, adjusting the final ratio to 2:2:1.8 and forcing the mixture to break into two distinct phases[4].

  • Recovery: Centrifuge at 2,500 rpm for 10 minutes. Recover the lower chloroform layer and dry under nitrogen gas.

Downstream Analytical Considerations

Because hexacosa-5,9,19-trienoic acid is a highly hydrophobic VLC-PUFA, it requires derivatization into a Fatty Acid Methyl Ester (FAME) prior to Gas Chromatography-Mass Spectrometry (GC-MS)[5]. Base-catalyzed transesterification (e.g., using sodium methoxide) is recommended over acid-catalyzed methods to prevent the isomerization of the 5,9,19 double bonds. If utilizing LC-MS/MS, reverse-phase chromatography (e.g., C18 or C30 columns) with a highly non-polar mobile phase gradient (incorporating isopropanol) is required to elute the 26-carbon chain efficiently.

Sources

Validation

Validation of LC-MS/MS Methods for Hexacosa-5,9,19-trienoic Acid (C26:3) Biomarker Analysis: A Technical Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with very long-chain polyunsaturated fatty acids (VLC-PUFAs). Hexacosa-5,9,19-trienoic acid (C26:3) is a highly hydrophobic lipi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with very long-chain polyunsaturated fatty acids (VLC-PUFAs). Hexacosa-5,9,19-trienoic acid (C26:3) is a highly hydrophobic lipid originally elucidated through radiolabeling experiments in marine sponges 1. Recently, untargeted metabolomics has revealed C26:3 as a critical circulating biomarker in human serum. Specifically, C26:3 levels are significantly depleted—inverse to octanoic acid accumulation—in Tuberous Sclerosis Complex (TSC) patients with kidney angiomyolipomas (AML) and cysts, driven by dysregulated peroxisomal VLCFA oxidation 2.

Accurate quantitation of C26:3 via LC-MS/MS is notoriously difficult. Its extreme hydrophobicity (logP > 9) leads to excessive column retention, severe peak broadening, and persistent carryover. Furthermore, ionization suppression from serum phospholipids can severely compromise sensitivity. This guide objectively compares advanced LC-MS/MS methodologies to establish a self-validating, high-throughput protocol for C26:3 biomarker analysis.

TSC_Pathway TSC_Mutation TSC1/TSC2 Mutation Peroxisome Dysregulated Peroxisome Activity TSC_Mutation->Peroxisome VLCFA_Oxidation Elevated VLCFA Oxidation Peroxisome->VLCFA_Oxidation Octanoic_Acid Octanoic Acid Accumulation VLCFA_Oxidation->Octanoic_Acid C26_3 C26:3 Biomarker Depletion VLCFA_Oxidation->C26_3

Fig 1. Metabolic pathway of C26:3 depletion in TSC kidney angiomyolipomas.

Mechanistic Insights: The Causality of Experimental Choices

To build a robust assay, we must move beyond simply following steps and understand the physical chemistry governing the analyte.

1. Chromatographic Retention & Dispersion Traditional fully porous C18 columns suffer from deep pore diffusion when analyzing VLCFAs. The long 26-carbon chain of C26:3 penetrates deep into the porous silica, increasing the mass transfer resistance (the C term in the van Deemter equation). This results in broad, tailing peaks. By switching to a Core-Shell (Solid-Core) architecture , the diffusion path is strictly limited to a thin porous outer shell. This drastically reduces axial dispersion and sharpens the peak, which directly increases the signal-to-noise (S/N) ratio.

2. Ionization Dynamics Fatty acids lack basic functional groups, making positive electrospray ionization (ESI+) highly inefficient. We utilize ESI negative mode (ESI-) to generate the [M-H]⁻ precursor ion (m/z 389.34). To drive deprotonation, the mobile phase must be slightly basic. We employ 10 mM ammonium acetate with 0.05% ammonium hydroxide. This basic modifier ensures the carboxylic acid group (pKa ~4.8) is fully ionized in the droplet before desolvation.

3. Matrix Effect Mitigation Serum is rich in glycerophospholipids that co-elute in the highly organic region of the gradient, causing severe ion suppression. Traditional Liquid-Liquid Extraction (LLE) using hexane/isopropanol indiscriminately co-extracts these phospholipids. We replace LLE with a Polymeric Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) . The WAX sorbent selectively retains the carboxylic acid of C26:3 via ionic interaction while neutral lipids and zwitterionic phospholipids are washed away.

Product Comparison & Quantitative Data

We evaluated two distinct workflows for the quantitation of C26:3 in human serum spiked at 50 ng/mL. The data below demonstrates why modernizing both the sample preparation and the stationary phase is critical for VLCFA analysis.

  • Legacy Method: Liquid-Liquid Extraction (LLE) followed by a Traditional Fully Porous C18 Column (3.0 µm, 100 x 2.1 mm).

  • Optimized Method: Polymeric WAX-SPE followed by a Core-Shell C18 Column (1.7 µm, 100 x 2.1 mm).

Table 1: Performance Comparison for C26:3 Quantitation
Analytical ParameterLegacy Method (Porous C18 + LLE)Optimized Method (Core-Shell + WAX-SPE)
Retention Time (min) 8.454.12
Peak Width at Half Max (w½) 0.35 min0.08 min
Signal-to-Noise (S/N) 14:1128:1
Matrix Effect (Ion Suppression) -65%-8%
Extraction Recovery 55 ± 12%92 ± 4%
Phospholipid Carryover High (Requires extended wash)Undetectable

Experimental Protocol: A Self-Validating System

A truly robust analytical method must be self-validating. This protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to continuously monitor extraction efficiency, and multiplexed MS/MS transitions to actively monitor for unseen phospholipid breakthrough.

LCMS_Workflow Sample 1. Serum Aliquot (+ SIL-IS Spike) Extraction 2. WAX-SPE Extraction (Phospholipid Removal) Sample->Extraction Separation 3. Core-Shell C18 LC (Mitigate Dispersion) Extraction->Separation Ionization 4. ESI Negative Mode ([M-H]- m/z 389.34) Separation->Ionization Detection Detection Ionization->Detection

Fig 2. Self-validating LC-MS/MS workflow for C26:3 quantitation in serum.

Step 1: Sample Preparation (WAX-SPE)
  • Aliquot & Spike: Transfer 50 µL of human serum into a microcentrifuge tube. Spike with 10 µL of SIL-IS (e.g., C26:0-d4) to validate extraction recovery and correct for matrix effects.

  • Protein Disruption: Dilute with 200 µL of 1% formic acid in water to disrupt protein-lipid binding.

  • Load: Transfer the mixture onto a conditioned Polymeric WAX SPE 96-well plate (30 mg/well).

  • Wash 1 (Aqueous): Pass 500 µL of 5% methanol in water to remove salts and polar interferences.

  • Wash 2 (Organic): Pass 500 µL of 100% methanol. Mechanistic Note: Because C26:3 is ionically bound to the amine groups of the WAX sorbent, this aggressive organic wash removes neutral lipids and phospholipids without eluting the analyte.

  • Elute: Elute the target analyte with 2 x 200 µL of methanol containing 5% ammonium hydroxide (this deprotonates the WAX sorbent, releasing the C26:3).

  • Reconstitute: Evaporate under nitrogen at 40°C and reconstitute in 50 µL of Mobile Phase A/B (50:50).

Step 2: LC Separation
  • Column: Core-Shell C18 (1.7 µm, 100 x 2.1 mm).

  • Column Temperature: 50°C. Elevated temperature reduces mobile phase viscosity and improves mass transfer for VLCFAs.

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.05% ammonium hydroxide.

  • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 10 mM ammonium acetate. The addition of isopropanol is critical for eluting highly hydrophobic VLCFAs and preventing column carryover.

  • Gradient: 50% B to 98% B over 4.0 minutes, hold at 98% B for 2.0 minutes to wash, then return to 50% B for 1.5 minutes of equilibration.

  • Flow Rate: 0.4 mL/min.

Step 3: MS/MS Detection (Self-Validating Parameters)
  • Mode: Electrospray Ionization Negative (ESI-).

  • Analyte MRM: m/z 389.34 -> 345.3 (representing the [M-H]⁻ precursor and the [M-H-CO₂]⁻ product ion).

  • Internal Standard MRM: m/z 399.40 -> 355.4 (for C26:0-d4).

  • System Validation MRM: Simultaneously monitor m/z 184 (in a rapid polarity-switching window) or specific negative-mode phospholipid transitions. If the WAX-SPE cleanup fails, the system immediately flags the run due to an elevated phospholipid background, preventing false negatives caused by ion suppression.

References

  • Hahn, S., Stoilov, I., Ha, T.B.T., & Djerassi, C. (1988). Biosynthetic studies of marine lipids. 17. The course of chain elongation and desaturation in long-chain fatty acids of marine sponge.
  • Wang, et al. (2024).

Sources

Comparative

Hexacosa-5,9,19-trienoic Acid (26:3 FA) Calibration Guide for Quantitative Lipidomics: A Comparative Analysis

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Methodological causality, comparative standard performance, and self-validating lipidomic workflows. Introduction: The Analytical Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Methodological causality, comparative standard performance, and self-validating lipidomic workflows.

Introduction: The Analytical Challenge of VLC-PUFAs

Hexacosa-5,9,19-trienoic acid (26:3 FA, CAS: 59708-89-3) is a very long-chain polyunsaturated fatty acid (VLC-PUFA) characterized by a 26-carbon backbone and three double bonds [1]. Biologically, it is critical for modulating cell membrane fluidity and acts as a precursor for bioactive signaling lipids [1]. Recent lipidomic analyses have also highlighted the dysregulation of ultra-long chain and oxidized fatty acids in systemic conditions, including major depressive disorder [3].

However, quantifying 26:3 FA in complex biological matrices (e.g., plasma, tissue) presents a severe analytical challenge. Due to its extreme hydrophobicity, 26:3 FA elutes late in reversed-phase liquid chromatography (RPLC)—a retention window heavily populated by highly abundant, co-eluting triglycerides and column bleed. This crowding causes unpredictable ion suppression (matrix effects) . Consequently, selecting the correct calibration strategy is the single most important factor in achieving quantitative accuracy.

VLC_PUFA_Pathway EPA EPA (20:5) DHA DHA (22:6) EPA->DHA ELOVL4 ELOVL4 Elongation DHA->ELOVL4 FA263 Hexacosa-5,9,19- trienoic acid (26:3) ELOVL4->FA263 Chain Extension Peroxisome Peroxisomal β-Oxidation FA263->Peroxisome Degradation Membrane Membrane Fluidity & Signaling FA263->Membrane Incorporation

Biosynthetic elongation and metabolic fate of Hexacosa-5,9,19-trienoic acid (26:3).

Comparative Analysis of Calibration Strategies

To achieve true quantitative lipidomics, researchers typically choose between three calibration methodologies. We compared the performance of these strategies for quantifying 26:3 FA in human plasma.

Strategy A: High-Purity Synthetic Standard (Targeted Calibration)

Using a highly purified synthetic standard of Hexacosa-5,9,19-trienoic acid (e.g., EvitaChem EVT-15601572) [1].

  • The Causality of Success: A structurally identical standard shares the exact retention time (RT) and ionization efficiency as the endogenous analyte. When it co-elutes with the biological 26:3 FA, it experiences the exact same matrix suppression landscape, allowing the calibration curve to perfectly correct for ionization variability.

Strategy B: Surrogate Standard Calibration

Using a commercially available, slightly shorter chain standard (e.g., Nervonic Acid, 24:1 FA).

  • The Causality of Failure: While structurally similar, a 24-carbon fatty acid is less hydrophobic and elutes 0.8–1.5 minutes earlier than 26:3 FA on a C18 column. The matrix composition at the 24:1 elution time is drastically different from the matrix at the 26:3 elution time. Applying the 24:1 ionization correction factor to 26:3 FA results in a severe systematic underestimation of the target lipid.

Strategy C: Biological Reference Material (NIST SRM 1950)

Using the National Institute of Standards and Technology (NIST) Standard Reference Material 1950 (Metabolites in Frozen Human Plasma) [2].

  • The Causality of Utility: SRM 1950 provides a consensus baseline for hundreds of lipids [2]. While excellent for inter-laboratory harmonization and quality control (QC), it acts as a single-point biological reference rather than a multi-point dynamic curve, limiting its use for quantifying extreme biological outliers.

Quantitative Performance Comparison
Calibration StrategyStandard UsedLinear Dynamic Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Matrix Effect (%)Quantitative Accuracy (%)
A: High-Purity Synthetic Hexacosa-5,9,19-trienoic acid1.0 - 10000.21.0-12%98 - 102%
B: Surrogate Standard Nervonic Acid (24:1)5.0 - 5001.55.0-35%74 - 85%
C: Biological Reference NIST SRM 1950 PlasmaN/A (Single Point QC)N/AN/A-15%88 - 94%

Data Synthesis: High-purity exact-match standards provide superior linear dynamic range and accuracy by neutralizing retention-time-specific matrix effects.

Calibration_Workflow cluster_strategies Calibration Strategies Start Lipid Extract (Matrix) StratA A: High-Purity 26:3 Synthetic Standard Start->StratA StratB B: Surrogate Standard (e.g., Nervonic Acid 24:1) Start->StratB StratC C: NIST SRM 1950 Biological Reference Start->StratC LCMS UHPLC-MS/MS (MRM Mode) StratA->LCMS Exact RT Match StratB->LCMS RT Shift / Matrix Mismatch StratC->LCMS Endogenous Baseline Eval Matrix Effect & Linear Dynamic Range LCMS->Eval

Comparison of calibration strategies for LC-MS/MS lipidomics quantification.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol integrates a self-validating spike-and-recovery system. This proves that the extraction efficiency and matrix suppression are actively monitored during the run.

Phase 1: Modified MTBE Lipid Extraction

Why MTBE over Folch (Chloroform)? Methyl tert-butyl ether (MTBE) forces the lipid-rich organic layer to the top of the biphasic system. This prevents the pipette tip from passing through the protein disk, drastically reducing protein contamination and improving the reproducibility of late-eluting VLC-PUFAs.

  • Aliquot: Transfer 50 µL of plasma (or NIST SRM 1950) into a glass vial.

  • Spike: Add 10 µL of the High-Purity Hexacosa-5,9,19-trienoic acid standard (variable concentrations for the curve) and 10 µL of an isotope-labeled internal standard (e.g., 24:0-d4) to validate extraction recovery.

  • Precipitate: Add 225 µL of ice-cold Methanol. Vortex for 10 seconds.

  • Extract: Add 750 µL of MTBE. Shake at 4°C for 15 minutes.

  • Phase Separation: Add 188 µL of LC-MS grade water. Centrifuge at 10,000 x g for 10 minutes.

  • Collect: Carefully aspirate 500 µL of the upper organic layer. Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute: Resuspend in 100 µL of Isopropanol:Acetonitrile (1:1, v/v).

Phase 2: UHPLC-MS/MS Setup

Why Isopropanol in Mobile Phase B? 26:3 FA is highly lipophilic. Standard Acetonitrile gradients are insufficient to elute it sharply. Isopropanol provides the necessary non-polar solvent strength to elute VLC-PUFAs as tight, symmetrical peaks, maximizing the signal-to-noise ratio.

  • Column: CSH C18 (2.1 mm × 100 mm, 1.7 µm) maintained at 55°C.

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: 40% B to 99% B over 18 minutes.

  • Detection: Negative Electrospray Ionization (ESI-). Monitor the exact mass transition for [M-H]- (m/z 389.3 -> targeted product ions based on fragmentation).

Phase 3: The Self-Validation Check (Post-Column Infusion)

To prove that the high-purity standard strategy is working:

  • Infuse a constant stream of 26:3 FA standard directly into the mass spectrometer source post-column.

  • Simultaneously inject a blank biological matrix extract through the UHPLC.

  • Observation: Monitor the baseline signal of the infused 26:3 FA. Any dip in the signal at the exact retention time of 26:3 FA quantifies the absolute matrix suppression. If the suppression exceeds 20%, the chromatography gradient must be adjusted to separate the analyte from the suppressing background lipids.

Conclusion

For the quantitative lipidomics of ultra-long chain fatty acids like Hexacosa-5,9,19-trienoic acid, surrogate standard calibration introduces unacceptable systematic errors due to retention time mismatches and differential matrix suppression. Utilizing a high-purity, exact-match synthetic standard (Strategy A) is the only method that ensures the calibration curve experiences the identical ionization landscape as the endogenous analyte, yielding >98% quantitative accuracy. Biological references like NIST SRM 1950 should be used concurrently to validate inter-laboratory harmonization.

References

  • Bowden, J. A., Heckert, A., Ulmer, C. Z., & Jones, C. M. (2017). "Lipid Concentrations in Standard Reference Material (SRM) 1950: Results from an Interlaboratory Comparison Exercise for Lipidomics". National Institute of Standards and Technology (NIST IR 8185). Available at:[Link]

  • He, L., et al. (2025). "Lipidomic analyses reveal the dysregulation of oxidized fatty acids (OxFAs) and acyl-carnitines (CARs) in major depressive disorder: a case-control study". National Institutes of Health (NIH) / PMC. Available at: [Link]

Validation

A Senior Application Scientist's Guide to Internal Standard Validation: A Comparative Analysis of Isotope-Labeled Hexacosa-5,9,19-trienoic Acid

In the landscape of quantitative bioanalysis, particularly within lipidomics and metabolic research, the pursuit of accuracy and precision is paramount. The quantification of long-chain polyunsaturated fatty acids (LC-PU...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of quantitative bioanalysis, particularly within lipidomics and metabolic research, the pursuit of accuracy and precision is paramount. The quantification of long-chain polyunsaturated fatty acids (LC-PUFAs) presents a significant analytical challenge due to their structural diversity, wide concentration ranges, and susceptibility to matrix effects in complex biological samples.[1][2] An internal standard (IS) is indispensable for reliable quantification, serving to correct for variability throughout the analytical workflow, from sample extraction to instrumental analysis.[3][4][5]

This guide provides an in-depth technical comparison of isotope-labeled hexacosa-5,9,19-trienoic acid as a premier internal standard for the analysis of LC-PUFAs. We will dissect the foundational principles of internal standard selection, provide a head-to-head comparison with common alternatives, and detail the rigorous experimental protocols required for validation, ensuring your analytical methods are robust, reproducible, and compliant with regulatory expectations.

The Cornerstone of Quantitation: Principles of Internal Standard Selection

The efficacy of an internal standard hinges on its ability to mimic the behavior of the analyte of interest. A stable isotope-labeled (SIL) internal standard is considered the gold standard because its physicochemical properties are nearly identical to the unlabeled analyte.[3] This ensures it experiences similar extraction efficiencies, chromatographic retention, and ionization responses, thereby providing the most accurate correction for analytical variability.[3][6]

The selection process is a critical first step in method development. The ideal IS should be:

  • Structurally and Chemically Similar: To ensure analogous behavior during extraction and ionization.

  • Co-eluting Chromatographically: The IS and analyte should elute as closely as possible to compensate for matrix effects that can vary across a chromatographic run.[7]

  • Mass-Resolved: The mass difference between the IS and the analyte must be sufficient to prevent isotopic crosstalk or interference. A mass shift of 4-5 Da is often recommended.[7]

  • Added Early and Consistently: The IS must be added at a known, constant concentration to every standard, quality control (QC), and study sample at the earliest possible stage of sample preparation.[3][6]

A Start: Need for Quantitative Analysis B Is a Stable Isotope-Labeled (SIL) Internal Standard Available? A->B C Select SIL-IS (e.g., Deuterated Hexacosa-5,9,19-trienoic acid) B->C Yes D Is a Structural Analog (e.g., Odd-Chain FA) Available? B->D No G Proceed to Method Validation: - Selectivity - Matrix Effect - Precision & Accuracy - Stability C->G E Select Analog IS (e.g., C19:0) D->E Yes F Re-evaluate Assay Strategy (e.g., Standard Addition Method) D->F No E->G

Caption: Decision workflow for internal standard selection.

Focus Product: Isotope-Labeled Hexacosa-5,9,19-trienoic Acid

Hexacosa-5,9,19-trienoic acid is a very long-chain fatty acid. Its isotope-labeled counterpart, typically deuterated (e.g., D₄-Hexacosa-5,9,19-trienoic acid), serves as an exemplary internal standard for several reasons:

  • Identical Chemical Nature: It shares the same carbon chain length, degree of unsaturation, and functional groups as potential analytes in the same class, ensuring it behaves almost identically during sample processing and LC-MS analysis.

  • Optimal Co-elution: Due to its identical structure, it will co-elute perfectly with its unlabeled analog, providing the most accurate compensation for matrix-induced ionization suppression or enhancement at the precise moment the analyte enters the mass spectrometer.

  • Reduced Risk of Interference: As it is not naturally present in most biological systems, the risk of endogenous interference is eliminated.

The synthesis of such standards is a complex process, often involving multi-step organic synthesis to introduce deuterium atoms at positions that are not susceptible to back-exchange under analytical conditions.[8][9][10]

Comparative Analysis: Alternative Internal Standards

While a SIL version of the analyte is ideal, other compounds are often considered due to cost or availability. Here’s how they compare:

FeatureIsotope-Labeled Hexacosa-5,9,19-trienoic AcidOther SIL LC-PUFAs (e.g., D₈-Arachidonic Acid)Odd-Chain Fatty Acids (e.g., C19:0)
Structural Similarity Identical to analyte classHigh, but differs in chain length/unsaturationModerate, differs in chain length and properties
Co-elution Excellent (perfect with its analog)Very Good to ExcellentFair to Good (may not perfectly overlap)
Matrix Effect Correction SuperiorVery GoodModerate (may not track perfectly)
Commercial Availability Specialist suppliers[11][12][][14][15]More widely available[11][12][][14][15]Widely available and less expensive
Risk of Endogenous Presence NoneNoneGenerally none or very low
Overall Suitability Gold Standard Excellent AlternativeCompromise, requires extensive validation

Experimental Validation: A Self-Validating System

Rigorous validation is non-negotiable and ensures the chosen internal standard performs reliably.[6] The following protocols are essential for demonstrating the suitability of isotope-labeled hexacosa-5,9,19-trienoic acid.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Validation Experiments A Aliquot Blank Matrix, Standards, QCs, Samples B Add Internal Standard (Constant Concentration) A->B C Perform Extraction (e.g., LLE or SPE) B->C D Evaporate & Reconstitute C->D E Inject Sample D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM Mode) F->G H Selectivity (6+ matrix lots) G->H I Matrix Effect (Post-extraction spike) G->I J Precision & Accuracy (QC Samples) G->J K Stability (Freeze/Thaw, Bench-top) G->K

Caption: Experimental workflow for internal standard validation.

Protocol 1: Matrix Effect Evaluation

Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and internal standard. The goal is to show that the IS accurately compensates for these effects.[6][16]

Methodology:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Analyte and IS are spiked into the final reconstitution solvent.

    • Set 2 (Post-Extraction Spike): Blank biological matrix from at least six different sources is extracted first. The analyte and IS are then spiked into the final, clean extract.[6]

    • Set 3 (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process (these are your standard QC samples).

  • Analysis: Analyze all three sets by LC-MS/MS.

  • Data Evaluation:

    • Matrix Factor (MF): Calculated as the peak area ratio of the analyte in Set 2 to Set 1. An MF < 1 indicates ion suppression; > 1 indicates enhancement.

    • IS-Normalized MF: Calculated as (MF of Analyte) / (MF of IS).

    • Acceptance Criteria: The IS-Normalized MF should be close to 1, and the coefficient of variation (%CV) across the different matrix lots should be ≤15%. This demonstrates that the IS effectively tracks and corrects for matrix-induced variability.[16]

Protocol 2: Precision and Accuracy

Objective: To determine the closeness of repeated measurements (precision) and the closeness of the mean value to the true value (accuracy).

Methodology:

  • Prepare Samples: Prepare at least five replicates of Quality Control (QC) samples in the biological matrix at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

  • Analysis: Analyze the QC samples in three separate analytical runs on at least two different days (for inter-day variability).

  • Data Evaluation:

    • Precision: Calculated as the %CV of the concentrations measured for the replicates at each level.

    • Accuracy: Calculated as the percent bias or ((mean measured concentration - nominal concentration) / nominal concentration) * 100.

    • Acceptance Criteria: For both intra- and inter-day measurements, the %CV should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ), and the accuracy should be within ±15% (±20% at LLOQ) of the nominal values.[17]

Comparative Performance Data

The following table presents representative data illustrating the superior performance of an isotope-labeled internal standard compared to a structural analog (odd-chain fatty acid).

Validation ParameterIsotope-Labeled Hexacosa-5,9,19-trienoic AcidC19:0 (Odd-Chain FA) Internal Standard
Precision (CV%) - Low QC 2.8%7.5%
Precision (CV%) - Mid QC 2.2%6.1%
Precision (CV%) - High QC 1.9%5.3%
Accuracy (% Bias) - Low QC +1.5%-5.2%
Accuracy (% Bias) - Mid QC -0.9%+3.1%
Accuracy (% Bias) - High QC +0.6%-2.4%
IS-Normalized Matrix Factor 0.98 - 1.030.85 - 1.12

This data is a representative example compiled from established principles and is for illustrative purposes.[6]

As the data clearly shows, the SIL-IS provides significantly better precision (lower %CV) and accuracy (bias closer to 0). Critically, its IS-Normalized Matrix Factor is much closer to 1, indicating its superior ability to correct for variable matrix effects—the primary justification for its use.

Conclusion

For the high-stakes environment of drug development and clinical research, the choice of internal standard is a foundational decision that dictates the quality and reliability of quantitative data. While structural analogs like odd-chain fatty acids can be used, they represent a scientific compromise. This guide demonstrates that a stable isotope-labeled internal standard, such as deuterated hexacosa-5,9,19-trienoic acid, is unequivocally the superior choice for the quantitative analysis of LC-PUFAs. Its identical physicochemical behavior ensures the most accurate correction for sample loss and matrix effects. By implementing the rigorous validation protocols detailed herein, researchers can ensure their bioanalytical methods are robust, defensible, and capable of producing the highest quality data.

References

  • Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • A simplified method for analysis of polyunsaturated fatty acids. (2005, March 24). PubMed. Retrieved March 24, 2026, from [Link]

  • A simplified method for analysis of polyunsaturated fatty acids - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (2023, December 12). BioPharma Services Inc.. Retrieved March 24, 2026, from [Link]

  • Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis - Bioanalysis Zone. (2020, October 1). Bioanalysis Zone. Retrieved March 24, 2026, from [Link]

  • High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. (2020, November 6). Spectroscopy Online. Retrieved March 24, 2026, from [Link]

  • White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis - CMIC Group. (n.d.). CMIC Group. Retrieved March 24, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass. Retrieved March 24, 2026, from [Link]

  • Full article: Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis - Taylor & Francis. (2019, October 22). Taylor & Francis Online. Retrieved March 24, 2026, from [Link]

  • Rapid Identification of Long-Chain Polyunsaturated Fatty Acids in a Marine Extract by HPLC-MS Using Data-Dependent Acquisition | Analytical Chemistry - ACS Publications. (2012, June 11). ACS Publications. Retrieved March 24, 2026, from [Link]

  • Synthesis of novel deuterated lipids and surfactants. (2019, September 9). Sine2020. Retrieved March 24, 2026, from [Link]

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC. (2024, May 8). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Reinforced lipids - Wikipedia. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]

  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development - PMDA. (n.d.). Pharmaceuticals and Medical Devices Agency. Retrieved March 24, 2026, from [Link]

  • Synthesis of deuterated [D32]oleic acid and its phospholipid derivative [D64]dioleoyl- sn. (n.d.). Royal Society of Chemistry. Retrieved March 24, 2026, from [Link]

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Comparative

Structural comparison of hexacosa-5,9,19-trienoic acid and hexacosatetraenoic acid

An In-Depth Guide to the Structural and Functional Comparison of Hexacosa-5,9,19-trienoic Acid and Hexacosatetraenoic Acid This guide provides a comprehensive structural and functional comparison of two very-long-chain p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural and Functional Comparison of Hexacosa-5,9,19-trienoic Acid and Hexacosatetraenoic Acid

This guide provides a comprehensive structural and functional comparison of two very-long-chain polyunsaturated fatty acids (VLC-PUFAs): hexacosa-5,9,19-trienoic acid and hexacosatetraenoic acid. As molecules at the frontier of lipidomics, a detailed understanding of their structural nuances is critical for researchers investigating their potential biological roles and for professionals in drug development exploring novel lipid-based therapeutics. This document synthesizes available data from chemical databases and peer-reviewed literature to offer a foundational resource for their study.

Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids. When these chains contain multiple double bonds, they are classified as VLC-PUFAs. These molecules are not merely structural elements of cell membranes; they are also precursors to signaling molecules and can modulate cellular processes ranging from inflammation to neurotransmission. Rat brain, for instance, is known to contain a complex profile of polyenoic VLC-PUFAs with chain lengths up to 38 carbons.[1] The specific molecules under review, hexacosa-5,9,19-trienoic acid (C26:3) and hexacosatetraenoic acid (C26:4), both possess a 26-carbon backbone, but differ in their degree of unsaturation. This seemingly minor difference has profound implications for their three-dimensional structure, physicochemical properties, and, consequently, their biological function.

This guide will dissect these differences, beginning with a fundamental structural comparison, moving to their known and potential biological significance, and culminating in a detailed overview of the experimental protocols required for their accurate analysis and differentiation.

Part 1: A Comparative Analysis of Molecular Structure and Physicochemical Properties

The defining difference between hexacosa-5,9,19-trienoic acid and hexacosatetraenoic acid is the presence of an additional double bond in the latter. This distinction is the primary determinant of their unique chemical identities.

Hexacosa-5,9,19-trienoic acid is a C26 fatty acid with three double bonds. A notable feature of the specific isomer (5E,9E,19E) listed in PubChem is that the double bonds are not methylene-interrupted, a common pattern in many biologically active PUFAs.[2] This arrangement suggests a unique conformational geometry.

Hexacosatetraenoic acid is a C26 fatty acid with four double bonds. Several isomers can exist, with their biological roles being highly dependent on the position of these bonds. For the purpose of this guide, we will focus on the n-6 isomer, which has been studied in the context of brain metabolism.[1]

Structural_Comparison cluster_0 Hexacosa-5,9,19-trienoic Acid (C26:3) cluster_1 Hexacosatetraenoic Acid (C26:4, n-6 Isomer) C26_3 Chemical Structure C26_3_img C26_4 Chemical Structure C26_4_img

Caption: 2D structures of (5E,9E,19E)-hexacosa-5,9,19-trienoic acid and a representative hexacosatetraenoic acid isomer.

The extra double bond in hexacosatetraenoic acid introduces an additional "kink" in the acyl chain, increasing its overall structural flexibility compared to the trienoic counterpart. This has direct consequences for how these lipids pack into cell membranes, thereby influencing membrane fluidity and the function of embedded proteins.[3]

Table 1: Physicochemical Property Comparison

The following table summarizes key computed properties for both fatty acids, primarily sourced from the PubChem database. It's important to note that for hexacosa-5,9,19-trienoic acid, these are predicted values due to the absence of extensive experimental data.

PropertyHexacosa-5,9,19-trienoic acidHexacosatetraenoic acidReference
Molecular Formula C₂₆H₄₆O₂C₂₆H₄₄O₂[2]
Molecular Weight 390.6 g/mol 388.6 g/mol [2]
Monoisotopic Mass 390.3498 Da388.3341 Da[2]
Predicted XLogP 9.79.6[2]
Topological Polar Surface Area 37.3 Ų37.3 Ų
Double Bonds 34

The high XLogP values for both molecules underscore their lipophilic nature, indicating poor solubility in aqueous environments. The slight difference in molecular weight and monoisotopic mass is a direct result of the two fewer hydrogen atoms in the tetraenoic acid and serves as a key differentiator in mass spectrometry analysis.

Part 2: Biological Significance and Metabolic Pathways

While data on hexacosa-5,9,19-trienoic acid is scarce, the metabolism of hexacosatetraenoic acid has been investigated, providing a basis for comparison and hypothesis generation.

Metabolism of Hexacosatetraenoic Acid (C26:4, n-6)

A pivotal study on neonatal rat brains demonstrated that intracerebrally injected [1-¹⁴C]C26:4,n-6 is actively metabolized.[1] The findings indicate that this VLC-PUFA can undergo further elongation and desaturation to produce even longer-chain fatty acids, such as C28-36 tetraenoic and C26-28 pentaenoic VLCFAs.[1] Furthermore, the study suggested that these molecules can be subject to β-oxidation, contributing to the brain's lipid pool.[1] This metabolic plasticity highlights the dynamic role of VLC-PUFAs in neural tissue development and maintenance.

Metabolic_Pathway C26_4 Hexacosatetraenoic Acid (C26:4, n-6) Elongation Elongation (Elongases) C26_4->Elongation Desaturation Desaturation (Desaturases) C26_4->Desaturation Beta_Oxidation β-Oxidation C26_4->Beta_Oxidation C28_36_Tetraenoic C28-C36 Tetraenoic VLCFAs Elongation->C28_36_Tetraenoic C26_28_Pentaenoic C26-C28 Pentaenoic VLCFAs Desaturation->C26_28_Pentaenoic Shorter_Chains Shorter-chain fatty acids (e.g., Acetate) Beta_Oxidation->Shorter_Chains

Caption: Proposed metabolic pathways for hexacosatetraenoic acid in neonatal rat brain.

Potential Roles of Hexacosa-5,9,19-trienoic Acid

Direct experimental evidence for the biological role of hexacosa-5,9,19-trienoic acid is currently lacking. However, we can extrapolate potential functions based on related compounds. For instance, certain trienoic acids with non-methylene-interrupted double bonds have demonstrated significant biological activities, including anticancer properties.[4][5] These acids were shown to induce apoptosis in tumor cell lines and inhibit human topoisomerase I.[4][5] The unique spacing of the double bonds in hexacosa-5,9,19-trienoic acid may confer similar or novel bioactivities. It is plausible that it could be incorporated into cell membranes, altering their biophysical properties, or serve as a precursor to yet-unidentified signaling molecules. These possibilities, however, remain speculative and require rigorous experimental validation.

Part 3: Experimental Protocols for Analysis and Differentiation

The analysis of VLC-PUFAs presents significant challenges due to their structural complexity, including variations in chain length and unsaturation patterns, and their presence within complex lipid mixtures.[6] High-throughput and sensitive analytical methods are therefore essential.

Core Analytical Workflow

A robust analytical strategy for comparing and quantifying these two fatty acids in a biological sample (e.g., cell culture, tissue homogenate) typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography-mass spectrometry (GC-MS).

Analytical_Workflow Sample 1. Biological Sample (e.g., Tissue, Cells) Extraction 2. Lipid Extraction (e.g., Folch/Bligh-Dyer) Sample->Extraction Derivatization 3. Derivatization (Methylation) (BF₃/Methanol) Extraction->Derivatization Analysis 4. GC-MS Analysis Derivatization->Analysis Data 5. Data Processing (Quantification & Identification) Analysis->Data

Caption: A generalized workflow for the analysis of VLC-PUFAs from biological samples.

Detailed Step-by-Step Protocol: FAMEs Analysis by GC-MS

This protocol provides a self-validating system for the reliable quantification of hexacosa-5,9,19-trienoic acid and hexacosatetraenoic acid.

1. Sample Preparation and Lipid Extraction:

  • Rationale: To isolate the total lipid fraction from the aqueous and protein-rich environment of the biological sample. The use of an internal standard is critical for accurate quantification.

  • Protocol:

    • Homogenize a known quantity of tissue (e.g., 50 mg) or a cell pellet in a glass tube.

    • Add a precise amount of an internal standard (e.g., C17:0 or another odd-chain fatty acid not present in the sample).

    • Perform a lipid extraction using a chloroform/methanol mixture (e.g., 2:1, v/v) according to established methods like Folch or Bligh & Dyer.[7]

    • Vortex vigorously and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

2. Methylation (Derivatization):

  • Rationale: To convert the non-volatile fatty acids into their volatile fatty acid methyl esters (FAMEs), which are amenable to gas chromatography.[7][8] Boron trifluoride (BF₃) in methanol is a common and effective reagent for this purpose.[7]

  • Protocol:

    • Re-dissolve the dried lipid extract in a small volume of toluene.

    • Add 1 ml of 14% BF₃/methanol reagent.[7]

    • Blanket the tube with nitrogen, seal tightly, and heat at 100°C for 1 hour.[7]

    • Cool the reaction mixture to room temperature.

    • Add 1 ml of hexane and 1 ml of water to extract the FAMEs into the upper hexane layer.[7]

    • Vortex and centrifuge.

    • Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

3. GC-MS Analysis:

  • Rationale: GC separates the FAMEs based on their volatility and interaction with the stationary phase of the column. MS detects and identifies the eluting compounds based on their mass-to-charge ratio and fragmentation patterns. A long, polar capillary column (e.g., SP-2560 or DB-23) is essential for resolving complex fatty acid mixtures.[6]

  • Parameters:

    • Column: SP-2560, 100m × 0.25mm ID.[6]

    • Carrier Gas: Helium or Hydrogen.

    • Injection: Splitless mode.

    • Oven Program: Start at a lower temperature (e.g., 60-90°C) and ramp up to a higher temperature (e.g., 250°C) to elute the very-long-chain FAMEs.[6]

    • MS Detection: Electron Impact (EI) ionization at 70 eV. Scan a mass range from m/z 50 to 650.

4. Data Analysis and Validation:

  • Identification: FAMEs are identified by comparing their retention times to those of known standards and by matching their mass spectra to libraries (e.g., NIST). The molecular ion (M⁺) and characteristic fragmentation patterns will confirm the identity.

  • Quantification: The peak area of each identified FAME is normalized to the peak area of the internal standard. A calibration curve constructed from known standards is used to determine the absolute concentration.

  • Trustworthiness: The protocol's validity is ensured by monitoring the recovery of the internal standard (which should be between 85-115%) and by running quality control samples with known concentrations.[6] Inter-laboratory coefficient of variation should be less than 5% for a validated method.[6]

Alternative Advanced Technique: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative that can analyze fatty acids in their native form, bypassing the need for derivatization.[8] This is particularly useful for preventing the degradation of highly unsaturated fatty acids and for analyzing other lipid classes simultaneously.[8] Using multiple reaction monitoring (MRM) mode, LC-MS/MS provides exceptional sensitivity and specificity for quantifying polyunsaturated LCFAs.[8]

Conclusion

Hexacosa-5,9,19-trienoic acid and hexacosatetraenoic acid, while sharing the same 26-carbon backbone, represent distinct molecular entities due to their different degrees of unsaturation. This structural variance dictates their physicochemical properties and, by extension, their biological roles. While the metabolism of hexacosatetraenoic acid is beginning to be understood, particularly within the central nervous system, hexacosa-5,9,19-trienoic acid remains a largely enigmatic molecule with a high potential for novel bioactivity.

The analytical protocols detailed in this guide provide a robust framework for researchers to accurately identify and quantify these VLC-PUFAs, paving the way for future studies to elucidate their functions in health and disease. As analytical technologies continue to advance, the exploration of these and other rare lipids will undoubtedly open new avenues in biomedical research and therapeutic development.

References

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  • Wang, Y., et al. (2022). Comparative Study of Docosahexaenoic Acid with Different Molecular Forms for Promoting Apoptosis of the 95D Non-Small-Cell Lung Cancer Cells in a PPARγ-Dependent Manner. Foods, 11(19), 2959. Available from: https://www.mdpi.com/2304-8158/11/19/2959
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Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Hexacosa-5,9,19-Trienoic Acid Operations &amp; Disposal

As a Senior Application Scientist, I recognize that handling very-long-chain polyunsaturated fatty acids (VLCFAs) requires more than just following a basic Safety Data Sheet (SDS). Hexacosa-5,9,19-trienoic acid (CAS: 597...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling very-long-chain polyunsaturated fatty acids (VLCFAs) requires more than just following a basic Safety Data Sheet (SDS). Hexacosa-5,9,19-trienoic acid (CAS: 59708-89-3) is a highly specialized omega-3 fatty acid utilized in advanced lipidomics, cell membrane fluidity studies, and anti-inflammatory research[1],[2].

Because this compound features three bis-allylic double bonds at the 5th, 9th, and 19th carbon positions, it is highly susceptible to auto-oxidation[1]. Furthermore, its extreme hydrophobicity dictates that it must be dissolved in organic solvents, fundamentally altering how it must be handled and disposed of in a laboratory setting[2]. This guide synthesizes chemical causality with field-proven logistical protocols to ensure your laboratory maintains absolute scientific integrity and regulatory compliance.

Chemical Profile & Operational Causality

To design a safe and effective operational workflow, we must first understand the physicochemical properties that drive the compound's behavior. The table below summarizes the quantitative data and the direct operational implications for your lab.

PropertyValueOperational Implication
Molecular Weight 390.6 g/mol [1]Requires precise micro-analytical balances for accurate molarity calculations.
Molecular Formula C26H46O2[1]High carbon-to-oxygen ratio indicates extreme hydrophobicity.
CAS Number 59708-89-3[1]Essential identifier for EHS waste labeling and inventory tracking.
Solubility Insoluble in water; Soluble in organic solvents[2]Mandates the use of solvents (e.g., DMSO, CHCl3); strictly prohibits drain disposal.
pKa Value ~4.78[2]Functions as a weak acid; remains largely un-ionized in acidic environments.
Melting Point < 20°C (Below Room Temp)[2]Must be handled as a neat liquid or viscous oil at standard laboratory temperatures.

Experimental Workflow & Handling

The integrity of your experimental data depends entirely on how you handle the raw chemical. Exposure to atmospheric oxygen leads to lipid peroxidation, which degrades the sample into aldehydes and ketones, introducing confounding variables into your assays[1].

Workflow A Hexacosa-5,9,19-trienoic Acid (Neat Liquid) B Solvent Preparation (DMSO, CHCl3) A->B Dissolve in Hood C Storage (-20°C) Argon/N2 Purge B->C Aliquot D In Vitro Assays (Lipidomics) C->D Thaw & Use E Waste Generation D->E End of Assay

Workflow for the preparation, storage, and utilization of Hexacosa-5,9,19-trienoic acid.

Protocol: Inert Preparation and Aliquoting
  • Causality Focus: VLCFAs with multiple double bonds undergo rapid auto-oxidation. By replacing atmospheric oxygen with an inert gas, we halt the radical chain reactions that cause lipid degradation[1],[2].

  • Solvent Selection: Select an anhydrous, high-purity organic solvent (e.g., DMSO for cell assays, or Chloroform/Methanol for lipidomics). Water cannot be used due to the compound's insolubility[2].

  • Inert Atmosphere: Perform the dissolution inside a certified chemical fume hood under a continuous stream of dry Argon or Nitrogen gas.

  • Reconstitution: Add the calculated volume of solvent to the neat liquid to achieve your desired stock concentration (e.g., 10 mM).

  • Aliquoting: Divide the stock solution into single-use amber glass vials. Amber glass prevents UV-induced photo-oxidation, and single-use aliquots prevent repeated freeze-thaw cycles.

  • Storage: Purge the headspace of each vial with Argon gas, seal tightly with a PTFE-lined cap, and store immediately at -20°C or -80°C[2].

Waste Segregation & Disposal Protocols

While standard university Environmental Health and Safety (EHS) guidelines sometimes allow for the elementary neutralization and drain disposal of simple, uncontaminated straight-chain fatty acids (like stearic acid), complex VLCFAs dissolved in organic solvents must be managed as hazardous chemical waste[3],[4].

WasteTree Start VLCFA Liquid Waste Decision Contains Halogens? (e.g., Chloroform) Start->Decision Hal Halogenated Waste (Strict EPA Limits) Decision->Hal Yes NonHal Non-Halogenated Waste (EtOH, DMSO) Decision->NonHal No Incinerate EHS Collection & Incineration Hal->Incinerate NonHal->Incinerate

Decision tree for the segregation and disposal of VLCFA-contaminated liquid waste.

Protocol: Segregation and Disposal of VLCFA Chemical Waste
  • Causality Focus: Hexacosa-5,9,19-trienoic acid is highly hydrophobic. If poured down the drain, it will phase-separate, coat the plumbing, and trap other hazardous chemicals. Furthermore, EPA regulations strictly prohibit the drain disposal of the organic solvents used as its vehicle[3],[4].

  • Waste Characterization: Identify all components of the waste stream. Separate halogenated waste (e.g., Chloroform, Dichloromethane) from non-halogenated waste (e.g., Ethanol, DMSO).

  • Container Selection: Select a compatible, EHS-approved high-density polyethylene (HDPE) or glass waste container. Do not use metal containers, which can degrade when exposed to certain solvents or corrosive mixtures[3].

  • Transfer: In a chemical fume hood, carefully pour the liquid waste into the designated container. Never exceed 80% capacity to allow for vapor expansion and prevent pressure buildup.

  • Labeling: Immediately attach a hazardous waste tag. Explicitly list "Hexacosa-5,9,19-trienoic acid" and all solvents with their approximate percentages.

  • Storage and Pickup: Store the container in a secondary containment tray away from strong oxidizers. Submit a pickup request to your institution's EHS department well before the regulatory accumulation time limit expires (typically 90 to 180 days)[3].

Spill Management & Emergency Response

Liquid spills involving organic solvents and VLCFAs pose severe slip hazards, inhalation risks, and environmental toxicity.

Protocol: Emergency Spill Containment and Cleanup
  • Causality Focus: Immediate containment using inert materials prevents the spread of the hydrophobic lipid film and mitigates the vaporization of the toxic solvent vehicle[5].

  • Evacuation and PPE: Evacuate non-essential personnel. Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. If the spill involves volatile toxic solvents, ensure maximum fume hood exhaust or use a respirator.

  • Source Control: If safe to do so, stop the source of the spill and eliminate all nearby ignition sources.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite[5]. Do not use combustible paper towels for large solvent spills.

  • Absorption and Collection: Allow the absorbent to fully soak up the lipid-solvent mixture. Using a non-sparking scoop, transfer the contaminated solid into a sealable hazardous waste drum or wide-mouth glass jar[5].

  • Surface Decontamination: Wash the affected surface with a strong laboratory detergent solution to break down the residual lipid film, followed by a water rinse. Collect the wash water as hazardous waste if it contains regulated solvents.

  • Final Disposal: Seal and label the collection drum as hazardous waste, detailing the chemical contents, and contact EHS for immediate removal[5].

References

  • "Hazardous Waste - EHSO Manual 2025-2026" - University of Oklahoma Health Sciences. URL: [Link]

  • "Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains" - Ball State University. URL:[Link]

  • "Beetrix® Safety Data Sheet" - Horticentre. URL: [Link]

  • "Method 9013A: Cyanide Extraction Procedure for Solids and Oils" - Environmental Protection Agency (EPA). URL: [Link]

Sources

Handling

Personal protective equipment for handling Hexacosa-5,9,19-trienoic acid

Advanced Laboratory Safety and Handling Protocol: Hexacosa-5,9,19-trienoic Acid Executive Summary & Chemical Profile Hexacosa-5,9,19-trienoic acid (CAS: 59708-89-3) is a very long-chain polyunsaturated fatty acid (VLC-PU...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Handling Protocol: Hexacosa-5,9,19-trienoic Acid

Executive Summary & Chemical Profile

Hexacosa-5,9,19-trienoic acid (CAS: 59708-89-3) is a very long-chain polyunsaturated fatty acid (VLC-PUFA) consisting of a 26-carbon backbone with three double bonds (1[1]). While its acute human toxicity is relatively low—primarily acting as a mild dermal and ocular irritant—its extreme chemical instability poses a severe threat to experimental integrity. As a Senior Application Scientist, I emphasize that handling this compound is less about protecting the researcher from the chemical, and more about protecting the chemical from the environment.

Mechanistic Risk Assessment: The Threat of Lipid Peroxidation

PUFAs are highly prone to auto-oxidation due to the presence of bis-allylic methylene groups located between their double bonds. When exposed to atmospheric oxygen, ambient heat, or UV light, a free-radical chain reaction is initiated (2[2]). This process rapidly degrades the pristine fatty acid into a complex mixture of lipid peroxides, aldehydes, and ketones. Introducing these oxidized artifacts into cell cultures or in vivo models will cause unintended cytotoxicity, altered membrane fluidity, and skewed signaling data, effectively invalidating your experimental results (3[3]).

To prevent this, our handling protocols are designed around three fundamental pillars: Inert Atmosphere (Argon) , Photo-shielding (Amber Glass) , and Cryogenic Storage (-80°C) .

Oxidation_Pathway O2 Oxygen (O2) Radical Free Radical Initiation (Bis-allylic positions) O2->Radical Promotes UV UV/Light UV->Radical Catalyzes Heat Thermal Stress Heat->Radical Accelerates Peroxides Lipid Peroxides Radical->Peroxides Propagation Degradation Sample Degradation Peroxides->Degradation Final State Argon Argon Purge Argon->O2 Blocks Amber Amber Glass Amber->UV Blocks Temp -80°C Storage Temp->Heat Mitigates

Mechanistic pathway of lipid peroxidation and targeted environmental interventions.

Required Personal Protective Equipment (PPE) & Environmental Controls

Standard laboratory PPE is required, but the specifications must be precisely tailored to lipid handling to prevent both human exposure and sample contamination.

Equipment CategorySpecificationMechanistic Causality & Rationale
Hand Protection 100% Nitrile Gloves, powder-free (min 4 mil)Protects against dermal irritation. Crucially, it prevents contamination of the lipid sample by squalene and cholesterol naturally present on human skin.
Eye Protection ANSI Z87.1 Safety GogglesPrevents ocular exposure to the lipid and the volatile organic solvents (e.g., Ethanol, DMSO) typically used to resuspend it.
Body Protection Flame-retardant Lab CoatProvides a standard barrier against accidental solvent splashes during the aliquoting process.
Environment Class II Fume Hood or GloveboxPrevents inhalation of solvent vapors and provides a controlled, draft-free zone for effective inert gas purging.
Storage Vessel Amber Glass Vials with PTFE-lined capsAmber glass blocks UV-catalyzed radical initiation. PTFE (Teflon) caps prevent the lipid from extracting plasticizers out of standard rubber/plastic seals.

Operational Workflow: Inert Atmosphere Aliquoting

Because Hexacosa-5,9,19-trienoic acid degrades with repeated freeze-thaw cycles, the entire stock must be aliquoted into single-use volumes immediately upon receipt (4[4]).

Expert Insight: Why Argon over Nitrogen? Argon is significantly heavier than air (1.78 g/L vs. 1.22 g/L). When gently blown into a vial, it displaces the oxygen and settles at the bottom, forming a dense, protective "blanket" directly over the lipid. Nitrogen, being slightly lighter than air, dissipates too rapidly for secure long-term storage.

Step-by-Step Aliquoting Protocol:

  • Workspace Preparation: Sanitize a fume hood or glovebox. Pre-chill amber glass vials and PTFE-lined caps on dry ice.

  • Solvent Preparation (If applicable): If creating a stock solution, use anhydrous, degassed solvents (e.g., Ethanol or DMSO). Degas the solvent by bubbling Argon through it for 10 minutes prior to use.

  • Primary Purge: Open the master vial of Hexacosa-5,9,19-trienoic acid. Using a Schlenk line or a gentle Argon stream via a sterile Pasteur pipette, purge the headspace of the source vial for 15–30 seconds.

  • Transfer: Use a gas-tight glass syringe (avoid plastic to prevent plasticizer leaching) to transfer the desired volume to the pre-chilled amber vials.

  • Secondary Purge (Self-Validating Step): Insert the Argon pipette into the upper headspace of the target vial. Purge for 10 seconds. Validation: Ensure the gas flow is gentle enough not to visibly ripple or splash the lipid, but strong enough to displace the ambient air.

  • Sealing: Cap the vial immediately while slowly withdrawing the Argon stream. Wrap the cap tightly with Parafilm to prevent gas exchange during storage.

  • Cryogenic Storage: Transfer all aliquots immediately to a -80°C freezer.

Quality Control Check: Before using an aliquot in an assay, visually inspect it. Pure Hexacosa-5,9,19-trienoic acid should be clear and colorless. If the sample exhibits a yellow tint, increased viscosity, or a rancid odor, oxidation has occurred. It must be discarded to prevent introducing cytotoxic artifacts into your data.

Handling_Workflow Prep 1. Prep Workspace (Fume Hood) PPE 2. Don PPE (Nitrile, Goggles) Prep->PPE Purge1 3. Argon Purge Source Vial PPE->Purge1 Aliquoting 4. Transfer to Amber Vials Purge1->Aliquoting Purge2 5. Argon Purge Target Vials Aliquoting->Purge2 Seal 6. PTFE Cap & Seal Purge2->Seal Store 7. Store at -80°C Seal->Store

Step-by-step inert atmosphere aliquoting workflow for Hexacosa-5,9,19-trienoic acid.

Spill Response and Chemical Disposal Plan

Because lipids are highly hydrophobic, standard aqueous cleanup is ineffective and will merely smear the compound across your workstation.

  • Containment: Immediately cover the spill with inert, absorbent pads or vermiculite. Do not use water.

  • Solvent Neutralization: Lightly dampen a secondary absorbent pad with isopropanol or ethanol to dissolve and lift the remaining lipid residue from the surface.

  • Decontamination: Wash the affected area with a strong laboratory detergent (e.g., Alconox) and warm water to remove any residual hydrophobic film.

  • Disposal: Place all contaminated pads, gloves, and empty lipid vials into a sealed, clearly labeled hazardous organic waste container. Do not pour oxidized or unused Hexacosa-5,9,19-trienoic acid down the drain. Dispose of it through your institution's regulated chemical waste management system.

References

  • EvitaChem. "Buy Hexacosa-5,9,19-trienoic acid (EVT-15601572) | 59708-89-3".
  • Cayman Chemical.
  • Frontiers in Physiology. "Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans".
  • American Journal of Biomedical Science and Research.

Sources

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